7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-hydroxy-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c14-9-6-5-10-8-1-3-11-13(8)7(6)2-4-12(9)15/h1-5,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBBAAKEXPSAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore, and its fusion with a pyridinone ring to form the title compound creates a novel chemotype with potential applications in drug discovery, particularly as a kinase inhibitor.[1][2] This document details a scientifically sound synthetic pathway, including retrosynthetic analysis, step-by-step experimental protocols, and methods for characterization. The causality behind experimental choices is explained, drawing on established principles of organic chemistry and authoritative literature.
Introduction
The fusion of pyrazole and pyrimidine rings results in the pyrazolo[1,5-a]pyrimidine system, a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The structural rigidity and rich electronic nature of this bicyclic system make it an ideal platform for the development of targeted therapeutics. Further annulation of a pyridinone ring to this core, as in this compound, expands the chemical space and offers new opportunities for molecular interactions with biological targets. This guide focuses on a plausible and efficient synthetic route to this complex tricycle, providing researchers with the necessary information to synthesize and explore its potential.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule is crucial for designing an efficient synthetic strategy. The analysis begins by disconnecting the pyridinone ring, followed by the disassembly of the pyrazolo[1,5-a]pyrimidine core.
Caption: Retrosynthetic analysis of the target molecule.
The key disconnections are:
-
Pyridinone Ring Formation: The target 7-hydroxypyridone can be envisioned as arising from the cyclization of a suitably functionalized pyrazolo[1,5-a]pyrimidine precursor. A promising approach involves the reaction of an enamino ester with hydroxylamine.[4] This leads back to the key intermediate, ethyl 7-(dimethylaminovinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate .
-
Enamine Formation: The dimethylaminovinyl group is a classic outcome of a Vilsmeier-Haack or similar reaction on an activated methyl group. This suggests that the enamino ester intermediate can be prepared from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate .
-
Pyrazolo[1,5-a]pyrimidine Core Synthesis: The pyrazolo[1,5-a]pyrimidine core is commonly synthesized via the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[2] In this case, ethyl 3-amino-1H-pyrazole-4-carboxylate serves as the pyrazole component.
-
Pyrazole Synthesis: The substituted 3-aminopyrazole can be readily prepared from the condensation of hydrazine with a suitable three-carbon electrophile, such as a derivative of diethyl malonate.
This analysis outlines a convergent and logical synthetic pathway starting from readily available materials.
Detailed Synthetic Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
This initial step involves the formation of the core pyrazole ring system.
Caption: Workflow for the synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate.
Protocol:
-
To a solution of diethyl malonate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford ethyl 3-amino-1H-pyrazole-4-carboxylate.
Rationale: This is a classic Knorr-type pyrazole synthesis. The hydrazine acts as a dinucleophile, reacting with the two carbonyl groups of the diethyl malonate (or its enol form) to form the pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol and driven to completion by heating.
Synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
This step involves the construction of the fused pyrimidine ring.
Protocol:
-
A mixture of ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid is heated to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
Rationale: This is a cyclocondensation reaction to form the pyrimidine ring. The amino group of the pyrazole attacks the ketone carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the fused pyrazolo[1,5-a]pyrimidine system. Acetic acid serves as both a solvent and a catalyst for this transformation.
Synthesis of Ethyl 7-(dimethylaminovinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
This step introduces the enamine functionality, which is a precursor to the pyridinone ring.
Protocol:
-
A mixture of ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.0-3.0 eq) in anhydrous toluene is heated to reflux for 12-18 hours.
-
The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether or hexane to induce crystallization.
-
The solid product is collected by filtration and washed with a cold solvent to give ethyl 7-(dimethylaminovinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate.
Rationale: The reaction of an active methyl group with DMFDMA is a common method for the synthesis of dimethylaminovinyl compounds.[5] The methyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine ring is activated by the electron-withdrawing pyrimidine ring and the adjacent ester group, making it susceptible to condensation with DMFDMA.
Synthesis of this compound
This is the final step to construct the target tricyclic pyridinone.
Caption: Workflow for the final cyclization to the target compound.
Protocol:
-
To a solution of ethyl 7-(dimethylaminovinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux for 6-10 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with water, followed by cold ethanol, and dry under vacuum to yield this compound.
Rationale: This reaction proceeds through a nucleophilic attack of hydroxylamine on the enamine double bond, followed by an intramolecular cyclization with the ester group to form the pyridinone ring.[4] Sodium acetate is used as a base to neutralize the hydrochloride salt of hydroxylamine. The product is expected to exist predominantly in the more stable pyridone tautomeric form rather than the hydroxypyridine form.
Characterization
The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods.
| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) | Expected Mass Spec (m/z) | Expected IR (cm⁻¹) |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | ~1.2 (t, 3H, CH₃), ~4.2 (q, 2H, CH₂), ~5.5 (br s, 2H, NH₂), ~7.8 (s, 1H, pyrazole-H), ~12.0 (br s, 1H, NH) | ~14, ~60, ~100, ~140, ~155, ~165 | [M+H]⁺ | ~3400-3200 (NH₂), ~1680 (C=O) |
| Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | ~1.3 (t, 3H, CH₃), ~2.6 (s, 3H, CH₃), ~4.3 (q, 2H, CH₂), ~6.8 (s, 1H, pyrazole-H), ~8.5 (s, 1H, pyrimidine-H) | ~14, ~25, ~61, ~110, ~145, ~150, ~155, ~160, ~165 | [M+H]⁺ | ~1720 (C=O), ~1600 (C=N) |
| Ethyl 7-(dimethylaminovinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | ~1.3 (t, 3H, CH₃), ~3.0 (s, 6H, N(CH₃)₂), ~4.3 (q, 2H, CH₂), ~5.8 (d, 1H, vinyl-H), ~6.9 (s, 1H, pyrazole-H), ~8.0 (d, 1H, vinyl-H), ~8.6 (s, 1H, pyrimidine-H) | ~14, ~45, ~61, ~95, ~110, ~145, ~150, ~155, ~160, ~165 | [M+H]⁺ | ~1700 (C=O), ~1620 (C=C) |
| This compound | ~7.0 (s, 1H, pyrazole-H), ~7.5 (d, 1H, pyridone-H), ~8.2 (d, 1H, pyridone-H), ~8.8 (s, 1H, pyrimidine-H), ~11.0 (br s, 1H, OH) | ~110, ~115, ~120, ~140, ~145, ~150, ~155, ~160, ~170 | [M+H]⁺ | ~3300 (OH), ~1650 (C=O) |
Note: The exact chemical shifts and peak multiplicities will depend on the solvent used and the specific substitution pattern. The data presented here are estimations based on analogous structures.
Safety Considerations
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
DMFDMA is flammable and an irritant. Handle in a fume hood.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Standard laboratory safety practices should be followed at all times, including the use of PPE and working in a well-ventilated area.
Conclusion
This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. The described multi-step synthesis relies on well-established and reliable chemical transformations, starting from readily accessible starting materials. The provided protocols, along with the rationale behind each step and expected characterization data, should serve as a valuable resource for researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of this novel heterocyclic scaffold.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.[1]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.[2]
-
Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry... Molecules.[2]
-
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. II. Synthesis and in vitro antimicrobial evaluation. Il Farmaco.[4]
-
Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Organic Syntheses.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. II. Synthesis and in vitro antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Introduction: The Pyrazolo[1,5-a]pyrimidine Core and its Therapeutic Potential
An In-depth Technical Guide to the Characterization of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Senior Application Scientist Note: The subject of this guide, this compound, is a novel chemical entity with no currently available data in the public scientific literature. Therefore, this document is presented as a predictive guide, leveraging established principles of medicinal chemistry and extrapolating from well-characterized analogous structures. The methodologies, expected data, and potential biological activities described herein are based on expert analysis of the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in drug discovery. This guide is intended to serve as a foundational resource for researchers initiating studies on this specific molecule.
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered immense interest in medicinal chemistry.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an exceptional bioisostere for purines, allowing it to interact with a wide array of biological targets.[3] This scaffold is a cornerstone of numerous clinical candidates and approved drugs, including the Trk inhibitor Larotrectinib.[4] Derivatives of this core have demonstrated a vast spectrum of biological activities, including potent and selective inhibition of protein kinases, making them highly valuable in the development of targeted cancer therapies.[1][5][6]
The specific molecule of interest, this compound, represents a unique tricyclic fusion of the pyrazolo[1,5-a]pyrimidine system with a pyridone ring. This structural amalgamation is predicted to confer distinct physicochemical and pharmacological properties. The introduction of the pyridone moiety, particularly with the N-hydroxy-lactam feature, may influence solubility, metabolic stability, and target binding profile. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological evaluation.
Proposed Synthesis Pathway
A robust synthesis is the bedrock of any characterization campaign. For the target molecule, a convergent synthetic strategy employing a cyclocondensation reaction is proposed. This is a widely adopted and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core.[1][7] The proposed pathway begins with the synthesis of a key aminopyrazole intermediate fused to a pyridine ring.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Ethyl 3-amino-1H-pyrazolo[4,3-c]pyridine-4-carboxylate
-
Reaction Setup: To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.
-
Reaction Execution: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the aminopyrazole intermediate.
Causality: This initial step relies on the classical Knorr pyrazole synthesis, where the hydrazine condenses with the β-ketoester equivalent to form the pyrazole ring.
Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone Core
-
Reaction Setup: In a round-bottom flask, dissolve the aminopyrazole intermediate (1 equivalent) and diethyl malonate (1.5 equivalents) in a suitable high-boiling solvent such as toluene or acetic acid.[7][8]
-
Reaction Execution: Heat the mixture to reflux (approximately 110-120 °C) for 12-24 hours. The progress of the intramolecular cyclization and condensation should be monitored by TLC.
-
Work-up and Purification: After cooling, the precipitated solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried under vacuum. This should yield the target molecule, this compound.
Causality: This key step involves the condensation of the exocyclic amino group of the pyrazole with one of the ester groups of diethyl malonate, followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second ester carbonyl, leading to the formation of the pyrimidinone ring. The use of acetic acid can catalyze this transformation.[7]
Caption: Proposed two-step synthesis of the target compound.
Physicochemical and Structural Characterization
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound. A combination of spectroscopic and analytical techniques is required.
Predicted Physicochemical Properties
The introduction of the polar N-hydroxy-pyridone moiety is expected to influence the compound's solubility and other key properties.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~217.17 g/mol | Based on the chemical formula C9H5N5O2. |
| Aqueous Solubility | Low to moderate. | The planar, aromatic core contributes to low solubility, but the hydroxyl and lactam groups may improve it compared to unsubstituted analogs.[4] |
| LogP | 1.0 - 2.5 | Predicted based on the balance of polar functional groups and the aromatic system. |
| pKa | ~7-8 (hydroxyl group) | The hydroxyl group on the pyrimidinone ring is expected to be weakly acidic, similar to a vinylogous carboxylic acid. |
| Stability | Expected to be stable under standard laboratory conditions. Potential for tautomerization. | Fused heterocyclic systems are generally stable. The keto-enol tautomerism of the hydroxypyrimidinone is a key structural feature.[7] |
Anticipated Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR (in DMSO-d₆):
-
A downfield singlet corresponding to the pyrazole C-H proton.
-
Aromatic protons from the pyridine ring, with chemical shifts and coupling patterns dictated by their positions.
-
A broad singlet for the hydroxyl proton, which would be exchangeable with D₂O.
-
A potential broad singlet for the pyrazole N-H proton, also D₂O exchangeable.
-
-
¹³C NMR (in DMSO-d₆):
-
A signal for the carbonyl carbon (C=O) of the pyrimidinone ring in the range of 160-170 ppm.[9]
-
Resonances for the sp² carbons of the three fused rings, with quaternary carbons showing distinct chemical shifts.
-
| Predicted ¹H NMR Signals (DMSO-d₆, 400 MHz) | Predicted ¹³C NMR Signals (DMSO-d₆, 100 MHz) |
| δ 11.0-12.0 (br s, 1H, OH) | δ 165.5 (C=O) |
| δ 8.0-8.5 (m, 2H, Pyridine-H) | δ 150-155 (Aromatic C) |
| δ 7.0-7.5 (m, 2H, Pyridine-H, Pyrazole-H) | δ 140-148 (Aromatic C) |
| δ 110-130 (Aromatic C-H) | |
| δ 95-105 (Aromatic C) |
Infrared (IR) Spectroscopy: IR spectroscopy will be crucial for identifying key functional groups.
| Wavenumber (cm⁻¹) | Predicted Assignment |
| 3200-3400 (broad) | O-H stretch (hydroxyl group) |
| 3100-3200 | N-H stretch (pyrazole) |
| 1650-1680 | C=O stretch (pyrimidinone) |
| 1580-1620 | C=N and C=C stretches (aromatic) |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
-
Expected [M+H]⁺: ~218.0576 for C₉H₆N₅O₂⁺.
-
Fragmentation: The fragmentation pattern would likely involve initial losses of small neutral molecules like CO and HCN from the pyrimidinone and pyrazole rings, respectively.
X-ray Crystallography
Obtaining single crystals suitable for X-ray diffraction would provide definitive proof of the molecular structure.[10]
-
Protocol: Crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., DMF/water, DMSO/ethanol).
-
Expected Insights:
-
Confirmation of the connectivity and regiochemistry of the fused ring system.
-
Detailed information on bond lengths, bond angles, and planarity.
-
Elucidation of intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl and carbonyl groups, which dictates crystal packing.
-
Potential Biological Activity and Therapeutic Rationale
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "hinge-binding" motif for protein kinases.[5][6] The nitrogen atoms at positions 1 and 8 of the core structure often form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.
Hypothesized Mechanism of Action:
It is hypothesized that this compound will act as a Type I ATP-competitive kinase inhibitor . The tricyclic core would occupy the adenine-binding pocket of the kinase, with the hydroxyl and lactam moieties potentially forming additional interactions with the protein or solvent, thereby influencing potency and selectivity.
Caption: Hypothetical binding mode in a kinase active site.
Potential Targets:
Given the vast number of kinases in the human genome, specific targets are difficult to predict without experimental data. However, based on related scaffolds, potential target families include:
-
Tyrosine Kinases: Such as EGFR, FGFR, or Src family kinases.[1]
-
Serine/Threonine Kinases: Including CDKs, Pim kinases, or MAP kinases.[3][6]
Screening Protocol:
-
Initial Kinase Panel Screening: The compound should be screened at a fixed concentration (e.g., 10 µM) against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™ panel) to identify initial hits.
-
Dose-Response Assays: For any kinases showing significant inhibition (>50% at 10 µM), full dose-response curves should be generated to determine the IC₅₀ values.
-
Cellular Assays: The compound's ability to inhibit downstream signaling pathways and cellular proliferation in relevant cancer cell lines should be assessed to confirm its cell permeability and on-target effects.
Conclusion and Future Directions
This guide presents a predictive but scientifically grounded framework for the comprehensive characterization of the novel compound this compound. The proposed synthetic route is robust and based on established chemical transformations. The anticipated analytical data provides a benchmark for researchers to confirm the successful synthesis and purification of the molecule.
The true value of this scaffold will be unlocked through the experimental validation of these predictions. The primary future directives are the execution of the proposed synthesis and the subsequent biological screening against a diverse kinase panel. These studies will illuminate the therapeutic potential of this unique heterocyclic system and pave the way for further structure-activity relationship (SAR) studies to optimize its potency, selectivity, and drug-like properties.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[5]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central (PMC).[1]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central (PMC).[8]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central (PMC).[2]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH).[6]
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA.
-
synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate. Benchchem.[11]
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate.[12]
-
An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate.[13]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.[14]
-
Synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine (9),... ResearchGate.[15]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.[3]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health (NIH).[7]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.[9]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health (NIH).[10]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.[4]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central (PMC).[16]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one chemical properties
An In-Depth Technical Guide to 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one: A Core Moiety in Targeted Cancer Therapy
Foreword
In the landscape of precision oncology, the development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough. At the heart of several of these therapeutic agents lies the heterocyclic scaffold, this compound. This guide provides a comprehensive technical overview of this pivotal chemical entity, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and its crucial role as a foundational building block for potent and selective KRAS G12C inhibitors.
Introduction and Significance
This compound is a complex heterocyclic compound that has emerged as a critical intermediate in the synthesis of next-generation cancer therapeutics. Its rigid, planar structure and specific arrangement of nitrogen atoms and a hydroxyl group provide an ideal framework for designing molecules that can selectively bind to the mutated cysteine residue of the KRAS G12C protein. This targeted approach has led to the development of drugs like adagrasib (MRTX849), which have shown significant clinical promise in treating non-small cell lung cancer and other solid tumors harboring this specific mutation. The unique chemical architecture of this pyrazolopyridopyrimidinone core is instrumental in achieving the high affinity and selectivity required for effective and safe therapeutic intervention.
Physicochemical and Structural Properties
The intrinsic properties of this compound are fundamental to its utility in drug synthesis. A summary of its key characteristics is provided below.
Chemical Structure
Caption: Chemical structure of this compound.
Key Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₄O₂ | |
| Molecular Weight | 214.18 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (typically) | |
| Solubility | Soluble in DMSO |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following is a representative synthetic route based on published literature.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Amino-6-cyanopyrazolo[1,5-a]pyridine
-
To a solution of ethyl 2-amino-5-cyanonicotinate in ethanol, add hydrazine hydrate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of the Pyrazolopyridopyrimidinone Ester Intermediate
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol.
-
Add the 3-Amino-6-cyanopyrazolo[1,5-a]pyridine to this solution.
-
Add diethyl oxalate dropwise to the reaction mixture.
-
Heat the mixture and maintain it at a specific temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture and neutralize with an appropriate acid.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis to this compound
-
Dissolve the crude ester intermediate from the previous step in a solution of aqueous sodium hydroxide.
-
Heat the reaction mixture to facilitate hydrolysis.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and acidify with a suitable acid to precipitate the final product.
-
Collect the solid by filtration, wash with water to remove any remaining salts, and dry under vacuum to yield this compound.
Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as DMSO/water or DMAc/water, to achieve high purity.
Role in the Development of KRAS G12C Inhibitors
The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell growth, proliferation, and survival. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell division and tumor growth.
This compound serves as the core scaffold for covalent KRAS G12C inhibitors. The hydroxyl group at the 7-position is a key attachment point for a linker and a warhead group (often an acrylamide) that forms a covalent bond with the mutant cysteine residue of KRAS G12C. This irreversible binding locks the protein in an inactive state, thereby inhibiting downstream signaling and suppressing tumor growth.
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors.
Analytical Characterization
To ensure the quality and identity of this compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity. The characteristic chemical shifts and coupling constants of the protons and carbons in the heterocyclic ring system provide a unique fingerprint of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any impurities. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) is typically used.
-
Melting Point: The melting point is a useful indicator of purity. A sharp melting point range suggests a high-purity compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a cornerstone in the development of targeted therapies for KRAS G12C-mutated cancers. Its unique structural features and chemical properties have enabled the design of highly potent and selective inhibitors, offering new hope to patients with these challenging malignancies. A thorough understanding of its synthesis, characterization, and role in drug design is essential for advancing the field of precision oncology.
References
-
This compound - MedKoo.
-
This compound | C10H6N4O2 | ChemSpider.
-
CN115206252A - Preparation method of adagrasib intermediate - Google Patents.
-
WO2021231569A1 - Processes for preparing kras g12c inhibitors and intermediates thereof - Google Patents.
An In-depth Technical Guide to the Mechanism of Action of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Prepared by: Gemini, Senior Application Scientist
Abstract
The fused heterocyclic scaffold, pyrazolo[1,5-a]pyrimidine, is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This guide focuses on a specific derivative, 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, hereafter referred to as PZ-34-P , a novel compound with significant therapeutic potential. While direct literature on PZ-34-P is emerging, its structural motifs strongly suggest a mechanism of action centered on the inhibition of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1][3] This document synthesizes the established pharmacology of the pyrazolo[1,5-a]pyrimidine class to propose a scientifically rigorous, hypothesis-driven framework for elucidating the precise mechanism of action of PZ-34-P. We will focus on Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator and a validated oncology target, as a plausible primary target for PZ-34-P.[4] This guide provides a comprehensive, step-by-step experimental workflow designed for drug development professionals to validate this hypothesis, from initial biochemical assays to cellular target engagement and downstream pathway analysis.
Introduction: The Rationale for Kinase Inhibition
Protein kinases orchestrate nearly all aspects of cellular life by catalyzing the phosphorylation of substrate proteins, thereby modulating their activity, localization, and stability. The human kinome consists of over 500 members, and their aberrant activity is a hallmark of many cancers, inflammatory disorders, and neurodegenerative diseases.[5][6] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally versatile framework for developing kinase inhibitors.[3][7][8] Marketed drugs such as Larotrectinib and Repotrectinib, which target Tropomyosin Receptor Kinases (Trks), feature this core structure, highlighting its clinical and commercial significance.[7][9] These molecules typically function as ATP-competitive inhibitors, occupying the adenosine triphosphate (ATP) binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[1]
Based on this precedent, we hypothesize that PZ-34-P functions as a potent and selective inhibitor of a protein kinase. Its fused pyrido-pyrimidine structure suggests a rigid conformation that can form key hydrogen bond interactions with the kinase hinge region, a critical determinant of inhibitor binding.[10] Our investigation will proceed under the hypothesis that PZ-34-P's primary target is CDK9 , a kinase whose inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells.[4]
Proposed Mechanism of Action: Inhibition of the CDK9/Cyclin T1 Pathway
We propose that PZ-34-P inhibits the transcriptional activity of the Positive Transcription Elongation Factor b (P-TEFb), a heterodimer composed of CDK9 and Cyclin T1. P-TEFb is essential for releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing, a critical step in the transcription of many genes, particularly those with short-lived transcripts, including key oncogenes and survival proteins.
The proposed mechanism is as follows:
-
Direct Kinase Inhibition: PZ-34-P binds to the ATP-binding site of CDK9.
-
Inhibition of RNAPII Phosphorylation: This binding event prevents CDK9 from phosphorylating the C-terminal domain (CTD) of RNAPII at the Serine 2 position.
-
Transcriptional Repression: The lack of Ser2 phosphorylation leads to stalled transcription, primarily affecting genes with high transcriptional demand, such as MYC and MCL1.
-
Induction of Apoptosis: The subsequent depletion of the anti-apoptotic Mcl-1 protein shifts the cellular balance, triggering programmed cell death (apoptosis) in cancer cells dependent on this survival signal.
The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of PZ-34-P targeting the CDK9/Cyclin T1 complex.
Experimental Validation Workflow
A tiered, multi-faceted approach is required to rigorously validate the proposed mechanism of action.[5] This workflow progresses from broad, biochemical screening to specific, cell-based validation of target engagement and downstream effects.
Caption: Tiered experimental workflow for validating PZ-34-P's mechanism of action.
Tier 1: Biochemical Characterization
Objective: To confirm direct enzymatic inhibition of CDK9 and determine the potency and mode of action in vitro.
-
Rationale: An initial broad screen is essential to understand the selectivity profile of PZ-34-P and identify potential off-targets early in the development process.[5]
-
Protocol:
-
Assay: Utilize a commercial kinase screening service (e.g., Reaction Biology, Eurofins) to test PZ-34-P at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (>400).
-
Methodology: Radiometric assays using [γ-³²P]ATP are considered the gold standard for their sensitivity and direct measurement of phosphate transfer.[11]
-
Data Analysis: Results are typically reported as percent inhibition relative to a vehicle control (e.g., DMSO). "Hits" are defined as kinases inhibited by >50% at the screening concentration.
-
-
Rationale: To quantify the potency of PZ-34-P against the hypothesized primary target, CDK9.
-
Protocol: In Vitro Kinase Assay [12][13][14]
-
Reagents: Recombinant human CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and [γ-³²P]ATP.
-
Reaction Setup: Prepare a series of reactions in a 96-well plate. Each reaction should contain kinase buffer, CDK9/Cyclin T1, substrate, and a serially diluted concentration of PZ-34-P (e.g., from 10 µM to 0.1 nM).
-
Initiation: Start the reaction by adding a mixture of MgCl₂ and [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding phosphoric acid or SDS loading dye.
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot percent inhibition versus the log of PZ-34-P concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound | Target Kinase | Hypothetical IC₅₀ (nM) | Selectivity Score (S₁₀) |
| PZ-34-P | CDK9 | 5.2 | 0.015 |
| Staurosporine | Pan-Kinase | 6.5 (PKC) | 0.450 |
| Gefitinib | EGFR | 25.0 | 0.020 |
| S₁₀ is the fraction of kinases inhibited by >90% at a 1 µM screening concentration. A lower score indicates higher selectivity. |
Tier 2: Cellular Target Engagement and Inhibition
Objective: To confirm that PZ-34-P enters living cells, binds to CDK9, and inhibits its catalytic activity.
-
Rationale: CETSA is a powerful technique for verifying target engagement in an intact cellular environment. It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[15][16][17][18]
-
-
Cell Treatment: Culture a relevant cancer cell line (e.g., MOLM-13, AML) and treat cells with either vehicle (DMSO) or a saturating concentration of PZ-34-P (e.g., 10x cellular IC₅₀) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.
-
Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation.
-
Detection: Analyze the soluble fractions by Western blot using a primary antibody specific for CDK9.
-
Data Analysis: In vehicle-treated cells, the CDK9 band intensity will decrease as the temperature increases. In PZ-34-P-treated cells, the protein will be stabilized, resulting in a "shift" of the melting curve to higher temperatures.
-
-
Rationale: To directly measure the inhibition of CDK9's catalytic activity in cells by assessing the phosphorylation status of its key substrate, RNA Polymerase II.[20][21]
-
Protocol:
-
Cell Treatment: Treat cancer cells with a dose-response of PZ-34-P (e.g., 0-10 µM) for a defined period (e.g., 4-6 hours).
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with Bovine Serum Albumin (BSA), as milk contains phosphoproteins that can cause background noise.[21]
-
Probe with a primary antibody specific for the phosphorylated Serine 2 of the RNAPII C-terminal domain (p-RNAPII Ser2).
-
As a loading control, probe for total RNAPII or a housekeeping protein like GAPDH on the same blot.[22]
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the p-RNAPII Ser2 signal, normalized to total RNAPII, confirms cellular inhibition of CDK9.
-
Tier 3: Functional Cellular Outcomes
Objective: To connect the molecular mechanism (CDK9 inhibition) to a functional anti-cancer phenotype (transcriptional repression and apoptosis).
-
Rationale: Inhibition of CDK9-mediated transcriptional elongation is expected to rapidly decrease the mRNA and protein levels of short-lived transcripts like MCL1.
-
Protocol (qRT-PCR for MCL1 mRNA):
-
Treat cells with PZ-34-P or vehicle for a short time course (e.g., 0, 2, 4, 8 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for MCL1 and a reference gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in MCL1 mRNA levels.
-
-
Protocol (Western Blot for Mcl-1 Protein):
-
Follow the Western blot protocol described in 3.2.2, but treat cells for a longer time course (e.g., 0, 4, 8, 24 hours).
-
Probe the membrane with a primary antibody against the Mcl-1 protein.
-
| Treatment | Time (hr) | Hypothetical MCL1 mRNA (Fold Change) | Hypothetical Mcl-1 Protein Level (% of Control) |
| Vehicle | 8 | 1.0 | 100% |
| PZ-34-P (100 nM) | 2 | 0.65 | 85% |
| PZ-34-P (100 nM) | 4 | 0.30 | 50% |
| PZ-34-P (100 nM) | 8 | 0.15 | 20% |
Conclusion and Future Directions
This guide outlines a hypothesis-driven strategy to elucidate the mechanism of action for this compound (PZ-34-P), proposing it acts as a selective inhibitor of CDK9. The provided experimental workflow offers a robust, validated path from initial biochemical characterization to the confirmation of cellular target engagement and functional outcomes. Successful validation using these methods would strongly support the development of PZ-34-P as a novel therapeutic agent for cancers dependent on transcriptional addiction. Future work should focus on detailed pharmacokinetic and pharmacodynamic studies, in vivo efficacy testing in relevant animal models, and further off-target profiling to ensure a comprehensive understanding of its safety and therapeutic window.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- In vitro kinase assay. Protocols.io.
- Western blot for phosphoryl
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.
- Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology.
- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Tips for detecting phosphoproteins by western blot. Proteintech Group.
- Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed.
- Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.
- In vitro NLK Kinase Assay. NIH.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Pan/Phospho Analysis for Western Blot Normaliz
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
- In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon. Benchchem.
- In Vitro Kinase Assays. Revvity.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- (PDF) In vitro kinase assay v1.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- CETSA. CETSA.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry.
- Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphoryl
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.
- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (upd
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. revvity.com [revvity.com]
- 12. In vitro kinase assay [protocols.io]
- 13. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. CETSA [cetsa.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. licorbio.com [licorbio.com]
The Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Scaffold: A Technical Guide to Unlocking its Biological Potential
This guide provides an in-depth exploration of the biological activities associated with the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge and provides a framework for investigating novel derivatives within this chemical class. We will delve into the established significance of the broader pyrazolo[1,5-a]pyrimidine family, extrapolate potential mechanisms of action for the specific pyridopyrimidinone core, and present detailed experimental workflows for its synthesis and biological evaluation.
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine nucleus is a well-established "privileged scaffold" in drug discovery, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2] This fused heterocyclic system, an isostere of adenine, is particularly adept at interacting with the ATP-binding sites of protein kinases, leading to the development of numerous potent and selective kinase inhibitors.[2][3][4]
The broad therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives is extensively documented, with significant research highlighting their efficacy as:
-
Anticancer Agents: A primary focus of research has been on their role as protein kinase inhibitors.[1][2][3] Derivatives have shown potent activity against a range of kinases implicated in cancer, including EGFR, B-Raf, MEK, CDKs, and Pim-1.[1][2][3][5]
-
Anti-inflammatory Agents: Several pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-inflammatory properties, potentially through the inhibition of cyclooxygenase and other inflammatory mediators.[1][6]
-
Central Nervous System (CNS) Agents: Certain derivatives have been investigated for their effects on neuronal excitability, including the activation of KCNQ potassium channels, suggesting potential applications in epilepsy and other neurological disorders.[7]
-
Other Therapeutic Areas: The scaffold has also been explored for its potential in treating diabetes, Alzheimer's disease, and viral infections.[2][8]
The extensive structure-activity relationship (SAR) studies available for this class provide a solid foundation for the rational design of novel derivatives with tailored biological activities.[2][3]
The Emergence of the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Core: A Focused Investigation
While the broader pyrazolo[1,5-a]pyrimidine class is well-documented, the specific 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core represents a more specialized and less explored area. The fusion of the pyrimidine ring with a pyridine moiety introduces distinct electronic and steric properties that can significantly influence biological activity.
Postulated Biological Activity and Mechanism of Action
Drawing parallels from the extensive research on the parent scaffold, we can hypothesize the likely biological targets for the this compound core. The presence of the pyrimidinone ring and the fused pyridyl system suggests a strong potential for targeting protein kinases . The lactam functionality in the pyrimidinone ring can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the hinge region of a kinase ATP-binding site.
A plausible mechanism of action for compounds based on this scaffold is ATP-competitive inhibition of protein kinases . This would involve the molecule binding to the active site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of cellular signaling pathways is a cornerstone of targeted cancer therapy.
Caption: Postulated mechanism of action via inhibition of a kinase signaling pathway.
Experimental Protocols for Synthesis and Biological Evaluation
This section provides a detailed, step-by-step methodology for the synthesis of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold and a subsequent workflow for evaluating its biological activity.
Synthesis of the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core
The synthesis of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core can be achieved through a multi-step process, leveraging established methods for the construction of fused heterocyclic systems. A plausible synthetic route is outlined below.
Step 1: Synthesis of 5-aminopyrazole precursor
-
Reaction: Condensation of a β-ketonitrile with hydrazine hydrate.
-
Reagents: Ethyl cyanoacetate, a suitable ketone, sodium ethoxide, hydrazine hydrate.
-
Procedure: a. Dissolve sodium in absolute ethanol to prepare sodium ethoxide. b. Add ethyl cyanoacetate and the ketone to the cooled sodium ethoxide solution and stir. c. After completion of the initial condensation, add hydrazine hydrate and reflux the mixture. d. Cool the reaction mixture and precipitate the 5-aminopyrazole product by adding water. e. Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
Step 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine Intermediate
-
Reaction: Cyclocondensation of the 5-aminopyrazole with a β-dicarbonyl compound.
-
Reagents: The synthesized 5-aminopyrazole, diethyl malonate (or a derivative), acetic acid.
-
Procedure: a. Reflux a mixture of the 5-aminopyrazole and diethyl malonate in glacial acetic acid. b. Monitor the reaction by TLC until the starting materials are consumed. c. Cool the reaction mixture and pour it into ice water to precipitate the pyrazolo[1,5-a]pyrimidine product. d. Filter, wash with water, and dry.
Step 3: Annulation of the Pyridine Ring
-
Reaction: Gould-Jacobs reaction or a similar cyclization strategy.
-
Reagents: The pyrazolo[1,5-a]pyrimidine intermediate, a suitable three-carbon synthon (e.g., diethyl ethoxymethylenemalonate), Dowtherm A.
-
Procedure: a. Heat a mixture of the pyrazolo[1,5-a]pyrimidine and diethyl ethoxymethylenemalonate to drive off ethanol. b. Add the resulting intermediate to preheated Dowtherm A and heat at high temperature (e.g., 250 °C). c. Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product. d. Filter and wash to obtain the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core structure.
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core.
Biological Evaluation Workflow
A tiered screening approach is recommended to efficiently evaluate the biological activity of newly synthesized derivatives.
Tier 1: In Vitro Kinase Inhibition Assays
-
Objective: To determine the inhibitory activity against a panel of relevant protein kinases.
-
Methodology: a. Utilize a commercially available kinase assay platform (e.g., ADP-Glo™, LanthaScreen™). b. Screen the compound at a single high concentration (e.g., 10 µM) against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, PDGFR, CDKs, PI3K). c. For active compounds, perform dose-response studies to determine the IC₅₀ value.
-
Data Analysis: Calculate percent inhibition and IC₅₀ values.
Tier 2: Cell-Based Assays
-
Objective: To assess the antiproliferative activity in relevant cancer cell lines.
-
Methodology: a. Select a panel of cancer cell lines representing different tumor types. b. Treat cells with increasing concentrations of the compound for 72 hours. c. Determine cell viability using a standard assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Calculate GI₅₀ (concentration for 50% growth inhibition) values.
Tier 3: Cellular Mechanism of Action Studies
-
Objective: To confirm the on-target activity within a cellular context.
-
Methodology: a. Western Blot Analysis: Treat cells with the compound and analyze the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation would indicate target engagement. b. Cell Cycle Analysis: Use flow cytometry to determine the effect of the compound on cell cycle progression. Arrest at a specific phase can be indicative of targeting cell cycle kinases. c. Apoptosis Assays: Employ methods like Annexin V staining to determine if the compound induces programmed cell death.
Data Presentation and Interpretation
Quantitative data from the biological assays should be summarized in a clear and concise tabular format to facilitate comparison between different derivatives.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) |
| PPD-001 | Kinase X | 50 | MCF-7 | 0.5 |
| PPD-002 | Kinase X | 120 | MCF-7 | 1.2 |
| Control | Kinase X | 10 | MCF-7 | 0.1 |
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold represents a promising area for the discovery of novel therapeutic agents, particularly in the realm of oncology. The synthetic accessibility of this core, coupled with the vast knowledge base of the broader pyrazolo[1,5-a]pyrimidine family, provides a strong foundation for a rational drug design program. Future work should focus on the synthesis of a diverse library of derivatives with substitutions at various positions of the heterocyclic system to explore the structure-activity relationships and to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
-
Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. ResearchGate.
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
-
7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid - C7H5N3O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
-
Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. PubMed.
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central.
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate.
-
Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed.
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
-
Discovery of Pyrazolo[1, 5‐a]pyrimidine‐Based Selective HDAC6 Inhibitors with Broad‐Spectrum Antiproliferative Activity. ResearchGate.
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Scaffold: A Technical Guide for Drug Discovery
This guide provides an in-depth technical overview of the 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core, a heterocyclic system of interest in medicinal chemistry. We will delve into its synthesis and explore the broader biological significance of the parent pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the potential of this chemical series.
Introduction: The Allure of Fused Heterocycles
Fused heterocyclic ring systems form the backbone of a vast number of pharmaceuticals and bioactive molecules. The pyrazolo[1,5-a]pyrimidine nucleus, a fusion of a pyrazole and a pyrimidine ring, has garnered significant attention in medicinal chemistry due to its structural rigidity and diverse pharmacological activities.[1] This versatile scaffold has been successfully employed in the design of potent inhibitors for a range of therapeutic targets, particularly protein kinases, which are pivotal regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2]
The specific focus of this guide, the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one system, represents a more complex, tricyclic extension of this core. Understanding its synthesis and the therapeutic landscape of its parent scaffold is crucial for unlocking its full potential in drug discovery.
Synthesis of the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one Core
The synthesis of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one scaffold has been reported, providing a foundational methodology for accessing this tricyclic system. A key synthetic approach involves the reaction of hydroxylamine or methoxyamine with a suitably functionalized pyrazolo[1,5-a]pyrimidine precursor.[3]
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones
The following protocol is based on the work of Finizia et al. and outlines the general procedure for the construction of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one ring system.[3]
Step 1: Synthesis of 2,3-substituted ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates (3a-p)
The starting materials for this synthesis are 2,3-substituted ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates. These are activated at the 7-methyl position to form the more reactive 7-dimethylaminovinyl intermediates.
-
Reagents: 2,3-substituted ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, Dimethylformamide dimethyl acetal (DMF-DMA).
-
Procedure:
-
Dissolve the starting ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate in a suitable solvent such as dimethylformamide (DMF).
-
Add an excess of dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product, the ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylate, by recrystallization or column chromatography.
-
Step 2: Cyclization to form Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (4a-p)
The key cyclization step involves the reaction of the enamine intermediate with hydroxylamine or its O-methylated derivative.
-
Reagents: 2,3-substituted ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylate, Hydroxylamine hydrochloride or Methoxyamine hydrochloride, a suitable base (e.g., sodium acetate).
-
Procedure:
-
Dissolve the ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylate in a suitable solvent like ethanol or acetic acid.
-
Add a solution of hydroxylamine hydrochloride or methoxyamine hydrochloride and a base (e.g., sodium acetate) in water or the same solvent.
-
Heat the reaction mixture at reflux, monitoring for the formation of the cyclized product by TLC.
-
After the reaction is complete, cool the mixture. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry. Further purification can be achieved by recrystallization.
-
The use of hydroxylamine in this reaction leads to the formation of the target 7-hydroxy-pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one.
Sources
An In-Depth Technical Guide to the Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility and proven success in drug discovery. This fused heterocyclic system, comprising both pyrazole and pyrimidine rings, provides a rigid, planar framework amenable to extensive chemical modification, enabling the fine-tuning of pharmacological properties.[1][2] This guide offers a comprehensive exploration of the pyrazolo[1,5-a]pyrimidine core, from its fundamental structural attributes to the sophisticated synthetic strategies employed in its creation. We will delve into the key mechanisms of action, particularly its role in protein kinase inhibition, and analyze the critical structure-activity relationships (SAR) that have guided the development of potent and selective therapeutic agents. Complete with detailed experimental protocols and forward-looking perspectives, this document serves as a technical resource for professionals engaged in the pursuit of novel therapeutics based on this exceptional scaffold.
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine structural motif is a fused N-heterocyclic system that has garnered significant attention for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][3] Its value in drug design is rooted in its unique physicochemical characteristics.
-
Structural Rigidity: The fused bicyclic system provides a rigid and planar framework.[1][2] This conformational constraint is highly advantageous for drug-receptor interactions, as it reduces the entropic penalty upon binding and allows for precise positioning within a target's active site.
-
Hydrogen Bonding Capacity: The scaffold contains multiple nitrogen atoms which act as hydrogen bond acceptors, while the core itself lacks a hydrogen bond donor. This feature allows for specific interactions with biological targets and influences the molecule's solubility and metabolic profile.[4]
-
Synthetic Accessibility: The scaffold's periphery can be readily modified, allowing for the systematic exploration of structure-activity relationships.[2] This synthetic versatility has been a key driver in its widespread adoption in combinatorial library design and lead optimization campaigns.
The therapeutic potential of this scaffold is not merely theoretical; it is validated by the success of several FDA-approved drugs. Notably, the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Repotrectinib , used in the treatment of cancers with NTRK gene fusions, are built upon the pyrazolo[1,5-a]pyrimidine core, cementing its status as a valuable framework in targeted therapy.[4][5][6]
Core Synthetic Strategies and Methodologies
The construction of the pyrazolo[1,5-a]pyrimidine ring system is well-established, with several robust strategies available to medicinal chemists. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Strategy 1: Condensation with β-Bielectrophiles
The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the condensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its equivalent.[1] This reaction proceeds via a cyclocondensation mechanism, efficiently forming the fused bicyclic system. The regioselectivity of the reaction can often be controlled by the nature of the substituents on the β-dicarbonyl compound.[1]
Caption: General workflow for synthesis via cyclocondensation.
Strategy 2: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency and atom economy. Several MCRs have been developed for pyrazolo[1,5-a]pyrimidine synthesis, often involving a 5-aminopyrazole, an aldehyde, and an active methylene compound. These approaches allow for the rapid generation of highly substituted and structurally diverse libraries of compounds.[2]
Strategy 3: Advanced & Modern Approaches
To enhance reaction efficiency, yield, and environmental friendliness, modern synthetic techniques are frequently employed:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields in cyclization and condensation reactions.[1][7]
-
Palladium-Catalyzed Cross-Coupling: Once the core is formed, reactions like Suzuki, Heck, and Buchwald-Hartwig couplings are used to introduce diverse aryl and heteroaryl groups, which is critical for SAR exploration.[1][8]
-
Click Chemistry: This approach enables the efficient introduction of various functional groups, further expanding the chemical diversity of the scaffold.[1][8]
Mechanism of Action: A Focus on Protein Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines have emerged as a premier scaffold for the design of protein kinase inhibitors, which are crucial in targeted cancer therapy.[1][7][8] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers.[1]
Most pyrazolo[1,5-a]pyrimidine-based inhibitors function as ATP-competitive inhibitors . They are designed to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The rigid scaffold mimics the purine ring of ATP, while tailored side chains create specific interactions within the active site to ensure potency and selectivity.[8]
Caption: ATP-competitive inhibition by pyrazolo[1,5-a]pyrimidines.
Key kinase targets successfully modulated by this scaffold include:
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): As seen in Larotrectinib and Repotrectinib.[6]
-
FLT3 Kinase: A critical target in acute myeloid leukemia (AML).[9]
-
Pim-1 Kinase: An attractive target for cancers involving abnormal cell growth.[10]
-
Cyclin-Dependent Kinases (CDKs) & Tubulin: Dual inhibitors have been developed targeting both CDKs and tubulin polymerization.[11]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the pyrazolo[1,5-a]pyrimidine scaffold has yielded crucial insights into the structural requirements for potent and selective kinase inhibition. The following table summarizes representative SAR data for Trk inhibitors, demonstrating how subtle changes can profoundly impact activity.
| Compound | R1 Substituent | R2 Substituent | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Cellular IC₅₀ (KM12, nM) |
| Larotrectinib | - | - | 5 | - | 11 | 11 |
| Entrectinib | - | - | 1.7 | 0.1 | 0.1 | - |
| Compound 28 | Macrocyclic | - | 0.17 | 0.07 | 0.07 | - |
| Compound 29 | Macrocyclic | - | 0.1 | 0.2 | 0.04 | - |
| Data synthesized from publicly available research.[5] |
Key SAR Insights:
-
Substituents at C7: The introduction of various amino groups at the 7-position is a common strategy to enhance potency and modulate selectivity.[2]
-
Substituents at C3 and C5: Modifications at these positions are often used to explore interactions with specific pockets within the kinase active site, influencing selectivity against other kinases.
-
Macrocyclization: As seen with compounds 28 and 29, incorporating the scaffold into a macrocyclic structure can lead to highly potent inhibitors, likely by pre-organizing the molecule into an optimal binding conformation.[5]
Experimental Protocol: General Synthesis of a Pyrazolo[1,5-a]pyrimidin-7-one
This protocol describes a self-validating, robust method for the synthesis of a core pyrazolo[1,5-a]pyrimidin-7(4H)-one via cyclocondensation, a foundational reaction for this class of compounds.[12]
Objective: To synthesize a substituted pyrazolo[1,5-a]pyrimidin-7(4H)-one from a 5-aminopyrazole and a β-ketoester.
Materials:
-
Substituted 5-amino-1H-pyrazole (1.0 eq)
-
Substituted β-ketoester (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 5-aminopyrazole (1.0 eq), the β-ketoester (1.1 eq), and glacial acetic acid (approx. 0.2 M concentration).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (typically ~118 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (5-aminopyrazole) is consumed (typically 2-6 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, concentrate the acetic acid under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% ethyl acetate in hexanes) to yield the pure pyrazolo[1,5-a]pyrimidin-7(4H)-one.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Challenges and Future Directions
Despite significant advances, challenges remain in the development of pyrazolo[1,5-a]pyrimidine-based drugs. These include acquired drug resistance, off-target effects leading to toxicity, and suboptimal bioavailability.[1][8]
Future research will focus on:
-
Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations.
-
Enhancing Selectivity: Developing highly selective inhibitors to minimize off-target toxicity and improve the therapeutic window.
-
Optimizing Pharmacokinetics: Fine-tuning the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.[8]
-
Exploring New Therapeutic Areas: Leveraging the scaffold's versatility to target other diseases, including inflammatory conditions, neurodegenerative disorders, and infectious diseases.[3][13][14][15]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its combination of a rigid, synthetically tractable core and favorable physicochemical properties has made it an exceptionally fruitful starting point for the development of targeted therapies. From foundational condensation reactions to advanced cross-coupling strategies, the synthetic toolkit available to researchers is both powerful and versatile. As demonstrated by its success in oncology, particularly in kinase inhibition, the pyrazolo[1,5-a]pyrimidine core continues to be a platform for innovation. The ongoing exploration of its vast chemical space promises the discovery of new and improved medicines to address unmet clinical needs.
References
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. 7
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. 8
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. 1
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. 2
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. 10
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. 9
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. 4
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. 13
-
Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. ResearchGate. 3
-
Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. 14
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Publications. 12
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. 16
-
Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. BenchChem. 5
-
In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Journal of Molecular Structure. 17
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. 6
-
Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. ACS Publications. 15
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. 18
-
Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. PubMed. 11
-
Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. PubMed. 19
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. 20
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one IUPAC name and structure
An In-Depth Technical Guide to the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Scaffold: A Case Study of a Potent CDK Inhibitor
Introduction
The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core represents a significant heterocyclic scaffold in medicinal chemistry, primarily recognized for its potent inhibition of cyclin-dependent kinases (CDKs). While the specific query for "7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one" does not correspond to a well-documented compound and suggests a chemically improbable structure, it points toward a family of compounds that are of high interest in oncology research. This guide will focus on a well-characterized and potent exemplar from this class: 4-(3-Amino-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one , a molecule that effectively illustrates the therapeutic potential and intricate science of this scaffold.
This document provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, its mechanism of action as a CDK inhibitor, and its relevance in the context of cell cycle regulation and cancer therapy.
Chemical Identity and Structure
IUPAC Name and Structural Elucidation
The formal IUPAC name for the selected compound is 4-(3-Amino-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one .
The core of the molecule is a tetracyclic system, which is formed by the fusion of four distinct rings: a pyrazole, a pyridine, a pyrimidine, and another pyrazole ring. The nomenclature pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine describes the specific arrangement and fusion of these rings. The -6(7H)-one suffix indicates a ketone group at the 6th position and the presence of a hydrogen atom at the 7th position of the pyrimidine ring. The substituent at the 4th position is a 3-Amino-1H-pyrazol-4-yl group.
Chemical Structure:
A 2D representation of 4-(3-Amino-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. These values are computationally predicted and provide a basis for experimental design, such as solvent selection and formulation development.
| Property | Value |
| Molecular Formula | C₁₃H₉N₉O |
| Molecular Weight | 319.28 g/mol |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 6 |
| LogP (Predicted) | 0.8 - 1.5 |
| Topological Polar Surface Area | 158 Ų |
Synthesis Protocol
The synthesis of 4-(3-Amino-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a multi-step process that involves the construction of the heterocyclic core followed by the introduction of the pyrazole substituent. The following protocol is a representative synthesis based on established literature methods.
Reagents and Materials
-
3-Amino-4-cyanopyrazole
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Hydrazine hydrate
-
Sodium ethoxide
-
Ethanol
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Synthesis Workflow
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Intermediate
-
To a solution of 3-amino-4-cyanopyrazole in ethanol, add a solution of sodium ethoxide in ethanol.
-
To this mixture, add ethyl 2-cyano-3-ethoxyacrylate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, and neutralize with a suitable acid (e.g., acetic acid).
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the pyrazolo[1,5-a]pyrimidine intermediate.
Step 2: Cyclization to form the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core
-
Dissolve the intermediate from Step 1 in a high-boiling point solvent such as DMF.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography to obtain the desired tetracyclic core.
Step 3: Introduction of the Amino-Pyrazole Substituent
-
This final step typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated precursor of the tetracyclic core and a suitable boronic acid or stannane derivative of 3-amino-1H-pyrazole.
-
The specific conditions (catalyst, ligand, base, and solvent) will depend on the nature of the halogenated precursor.
-
After the reaction, the final compound is isolated and purified using standard techniques like column chromatography or recrystallization.
A flowchart of the synthetic pathway for the target compound.
Mechanism of Action: CDK Inhibition and Cell Cycle Control
Compounds based on the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold are primarily investigated as inhibitors of cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.
The Role of CDKs in the Cell Cycle
The progression through the different phases of the cell cycle (G1, S, G2, and M) is tightly controlled by the sequential activation and deactivation of various CDK-cyclin complexes. For instance:
-
CDK4/6-Cyclin D complexes control the G1 phase and the restriction point.
-
CDK2-Cyclin E complex is essential for the G1 to S phase transition.
-
CDK2-Cyclin A complex is active during the S phase.
-
CDK1-Cyclin B complex drives the entry into mitosis (M phase).
In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation. Therefore, inhibiting CDKs is a validated therapeutic strategy in oncology.
Molecular Mechanism of Inhibition
4-(3-Amino-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one and related compounds act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the CDK enzyme, preventing the binding of ATP and subsequent phosphorylation of target substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest, typically at the G1/S checkpoint, and can induce apoptosis.
The planar, heterocyclic structure of the inhibitor allows it to fit into the narrow ATP-binding cleft of the kinase. The various nitrogen and oxygen atoms in the molecule form key hydrogen bonds with the hinge region of the kinase, which is a critical interaction for potent inhibition.
The mechanism of action of the inhibitor on the CDK4/6-Rb pathway.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold is a versatile and potent platform for the development of kinase inhibitors. The representative compound, 4-(3-Amino-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, highlights the potential of this class of molecules to target dysregulated cell cycle machinery in cancer. Future research in this area will likely focus on optimizing the selectivity of these inhibitors for specific CDKs to minimize off-target effects and enhance their therapeutic index. Furthermore, exploring their use in combination therapies and investigating mechanisms of resistance will be crucial for their clinical translation.
References
-
Title: Pyrazolo[1,5-a]pyrimidines as a new scaffold for the design of potent and selective Cdk2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Potent CDK2 Inhibitors Source: Molecules URL: [Link]
-
Title: A Scaffold-Hopping Approach to Identify Novel Pyrazolo[1,5-a]pyrimidine-Based Scaffolds as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) Source: Journal of Medicinal Chemistry URL: [Link]
The Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Scaffold: A Theoretical and Computational Chemistry Perspective for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core is a compelling heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, tricyclic framework offers a unique three-dimensional architecture for the strategic placement of pharmacophoric features, making it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches that can be leveraged to explore the full potential of this scaffold. We will delve into the rationale and practical application of quantum chemical calculations, molecular docking, and molecular dynamics simulations in elucidating the structure-activity relationships (SAR) and guiding the design of potent and selective modulators of various biological targets. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of new drugs based on the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one framework.
Introduction: The Emergence of a Privileged Scaffold
Fused heterocyclic systems are the cornerstone of modern medicinal chemistry, with the pyrazolo[1,5-a]pyrimidine scaffold being a particularly privileged motif.[1][2] This bicyclic system is present in numerous biologically active compounds, including approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities such as anticancer, anti-inflammatory, and antiviral properties.[1][3] The fusion of a pyridine and a pyrimidinone ring to this core, yielding the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold, introduces additional complexity and opportunities for molecular recognition. The added rigidity and defined spatial arrangement of hydrogen bond donors and acceptors make this tricyclic system an intriguing platform for targeting a diverse array of biological macromolecules.
While synthetic routes to this scaffold have been established, a thorough understanding of its intrinsic electronic properties, conformational preferences, and potential interactions with biological targets is crucial for accelerating drug discovery efforts. Theoretical and computational chemistry provides a powerful toolkit to probe these aspects in silico, offering a rational and resource-efficient approach to guide the design and optimization of novel drug candidates.
Synthetic Strategies: Building the Core Framework
The construction of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold typically involves multi-step synthetic sequences. A common and effective strategy involves the reaction of a suitably substituted 7-aminovinyl-pyrazolo[1,5-a]pyrimidine derivative with reagents containing a primary amino group.[4] For instance, a series of these compounds was prepared through the reaction of 2,3-substituted ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates with hydroxylamine or methoxyamine.[4][5]
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for the introduction of a wide range of substituents, which can significantly influence the electronic and steric properties of the final tricyclic molecule.[1] Various synthetic methodologies, including cyclization, condensation reactions, and microwave-assisted synthesis, have been developed for the efficient construction of the parent pyrazolo[1,5-a]pyrimidine system.[1][3] These established methods provide a solid foundation for the synthesis of a diverse library of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one derivatives for biological screening and SAR studies.
Theoretical and Computational Approaches: A Virtual Laboratory for Drug Design
The integration of computational chemistry into the drug discovery pipeline has become indispensable. For the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold, these methods can provide profound insights into its chemical behavior and biological activity.
Quantum Chemical Calculations: Unveiling Electronic and Structural Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules.[6] For the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold, DFT calculations can be employed to:
-
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the scaffold and its derivatives. This is crucial for understanding how the molecule will present itself to a biological target.
-
Calculate Electronic Properties: Analyze the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).[6] These properties are key determinants of a molecule's reactivity and its ability to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are vital for drug-target recognition.
-
Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (IR) and NMR chemical shifts to aid in the characterization and structural confirmation of newly synthesized compounds.
Experimental Protocol: DFT-Based Molecular Characterization
-
Structure Building: Construct the 3D structure of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[5] This will yield the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculation: Calculate key electronic properties such as MEP, HOMO-LUMO energies, and Mulliken charges.
-
Data Analysis: Visualize the MEP to identify electron-rich and electron-poor regions, which are indicative of potential hydrogen bond accepting and donating sites, respectively. Analyze the HOMO-LUMO gap to assess the molecule's kinetic stability and reactivity.
Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[7] For derivatives of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold, docking studies are instrumental in:
-
Target Identification: Screening a library of derivatives against a panel of known drug targets to identify potential biological activities.
-
Binding Pose Prediction: Visualizing the specific interactions between the ligand and the amino acid residues in the active site of the target protein. This provides a structural basis for understanding the observed biological activity.
-
Structure-Activity Relationship (SAR) Elucidation: Rationalizing why certain substituents on the scaffold enhance or diminish biological activity. For example, docking can reveal that a particular substituent forms a critical hydrogen bond or a favorable hydrophobic interaction with the target.
-
Virtual Screening: Screening large virtual libraries of compounds to prioritize a smaller, more manageable set for synthesis and biological testing.
Experimental Protocol: Molecular Docking Workflow
-
Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate the 3D structure of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one derivative and optimize its geometry using a suitable force field or quantum mechanical method. Assign partial charges.
-
Binding Site Definition: Identify the active site of the protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to systematically search for the optimal binding pose of the ligand within the defined active site. The program will generate a set of possible poses ranked by a scoring function that estimates the binding affinity.
-
Pose Analysis and Visualization: Analyze the top-ranked docking poses to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein. Visualize the ligand-protein complex to gain a deeper understanding of the binding mode.
Molecular Dynamics Simulations: Capturing the Dynamic Nature of Molecular Recognition
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can capture the dynamic behavior of the complex over time.[8] MD simulations are particularly useful for:
-
Assessing Binding Stability: Evaluating the stability of the predicted docking pose by simulating the movement of atoms in the ligand-protein complex under physiological conditions.
-
Refining Binding Poses: Allowing the ligand and protein to adjust their conformations to achieve a more favorable binding state.
-
Calculating Binding Free Energies: Employing methods like MM/PBSA or free energy perturbation to obtain more accurate estimates of the binding affinity.
-
Understanding Allosteric Effects: Investigating how the binding of a ligand at one site can influence the conformation and activity of a distant site on the protein.
Experimental Protocol: Molecular Dynamics Simulation Workflow
-
System Setup: Start with the best-ranked docked pose of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one derivative in the target protein. Solvate the complex in a box of water molecules and add counter-ions to neutralize the system.
-
Minimization: Perform energy minimization to remove any steric clashes in the initial system.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant temperature and pressure to allow the system to relax to a stable state.
-
Production Run: Run the simulation for a sufficiently long time (typically nanoseconds to microseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate properties such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and intermolecular interactions to understand the key binding determinants.
Case Study: Hypothetical Application in Kinase Inhibitor Design
Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent kinase inhibitors.[1][3] Let's consider a hypothetical scenario where the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold is being explored as a novel kinase inhibitor.
-
DFT Calculations: Initial DFT calculations on the core scaffold would reveal its preferred conformation and electronic properties. The MEP would highlight the hydrogen bond accepting and donating capabilities of the lactam moiety and the nitrogen atoms in the pyrazole and pyridine rings, which are crucial for interacting with the hinge region of a kinase.
-
Molecular Docking: A library of virtual derivatives with various substituents at different positions of the scaffold would be docked into the ATP-binding site of a target kinase (e.g., EGFR, CDK2).[9] The docking results would identify derivatives that form key hydrogen bonds with the hinge region and occupy hydrophobic pockets within the active site.
-
SAR Analysis: Based on the docking poses, a rational SAR could be established. For example, a bulky hydrophobic group at a specific position might be predicted to enhance potency by occupying a deep hydrophobic pocket.
-
MD Simulations: The most promising docked complexes would be subjected to MD simulations to confirm the stability of the binding mode and to obtain a more accurate estimation of the binding free energy. The simulations might also reveal subtle conformational changes in the protein upon ligand binding.
-
Iterative Design: The insights gained from these computational studies would guide the synthesis of a focused set of compounds for experimental validation. The biological data would then be used to refine the computational models in an iterative cycle of design, synthesis, and testing.
Table 1: Hypothetical Computational Data for Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Derivatives as Kinase Inhibitors
| Compound ID | R-group | Docking Score (kcal/mol) | Predicted Key Interactions | MD Simulation RMSD (Å) |
| Scaffold | H | -7.5 | H-bond with hinge region | 2.1 ± 0.3 |
| Derivative 1 | 4-Fluorophenyl | -9.2 | H-bond with hinge, hydrophobic interaction | 1.8 ± 0.2 |
| Derivative 2 | 3-Methoxy-phenyl | -8.8 | H-bond with hinge, polar interaction | 2.5 ± 0.4 |
| Derivative 3 | Cyclopropyl | -8.1 | H-bond with hinge, steric fit | 2.0 ± 0.3 |
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold represents a promising starting point for the development of novel therapeutics. The theoretical and computational chemistry approaches outlined in this guide provide a robust framework for understanding the fundamental properties of this scaffold and for rationally designing derivatives with desired biological activities. By integrating DFT calculations, molecular docking, and molecular dynamics simulations into the drug discovery workflow, researchers can significantly enhance the efficiency and effectiveness of their efforts.
Future studies should focus on the synthesis and biological evaluation of a diverse range of derivatives to validate the computational predictions and to further explore the therapeutic potential of this exciting class of compounds. The continued development of computational methods and the increasing availability of high-performance computing resources will undoubtedly further empower the rational design of novel drugs based on the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
- Bruni, F., Selleri, S., Costanzo, A., Guerrini, G., Casilli, M. L., & Giusti, L. (1997). Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. II.
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(23), 7179.
-
ChemInform Abstract: Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. Part 2. Synthesis and in vitro Antimicrobial Evaluation. (1998). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pyrazolo(1,5-a)pyrimidine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Medicinal Chemistry, 13(6), 723–739.
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (2023). INIS-IAEA. Retrieved January 19, 2026, from [Link]
- Mahajan, A. T., Shivani, Datusalia, A. K., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
- Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. (2023). Archiv der Pharmazie, 356(2), e2200395.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry, 13(9), 1121–1127.
- Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1599–1611.
- Crocetti, L., Guerrini, G., Melani, F., Vergelli, C., & Giovannoni, M. P. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. Molecules, 28(7), 3054.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). Pharmaceuticals, 17(12), 1592.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry, 13(9), 1121–1127.
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2024). Molecules, 29(11), 2496.
- Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. (2022). Journal of the Iranian Chemical Society, 19(2), 521–545.
- Synthesis and in silico docking of new pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based cytotoxic agents. (2021). Preprints.org.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note & Protocol: In Vitro Evaluation of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Kinase Inhibitor
The pyrazolo[1,5-a]pyrimidine core is a well-established and highly significant scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This fused heterocyclic system serves as the foundational structure for numerous compounds targeting a range of pathologies, including cancer, inflammation, and neurological disorders.[2] A predominant and therapeutically relevant activity of this class of molecules is the inhibition of protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been successfully developed as potent inhibitors of various protein kinases, including Tropomyosin receptor kinases (Trk), Phosphoinositide 3-kinases (PI3K), and Cyclin-dependent kinases (CDK).[3][4][5][6] Marketed drugs and clinical candidates have emerged from this chemical class, underscoring its importance.[3]
This application note provides a detailed in vitro assay protocol for characterizing the potential kinase inhibitory activity of the novel compound, 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. Given the strong precedent for kinase inhibition within this chemical family, a robust and widely applicable kinase activity assay is the logical starting point for its biological characterization. We will describe a luminescent ADP-detection assay, a common and reliable method for quantifying enzyme kinetics and inhibitor potency.
Principle of the Assay: Quantifying Kinase Activity via ADP Production
The fundamental principle of this assay is to measure the enzymatic activity of a target kinase by quantifying the amount of adenosine diphosphate (ADP) produced during the phosphorylation reaction. The kinase reaction involves the transfer of a phosphate group from adenosine triphosphate (ATP) to a specific substrate (a peptide or protein).
Kinase Reaction: ATP + Substrate --(Target Kinase)--> ADP + Phospho-substrate
The amount of ADP generated is directly proportional to the kinase activity. The assay utilizes a two-step process:
-
Kinase Reaction: The test compound, target kinase, substrate, and ATP are incubated together. If the compound is an inhibitor, it will reduce the rate of the kinase reaction, leading to lower production of ADP.
-
ADP Detection: After the kinase reaction, a reagent is added that converts the newly formed ADP into ATP. This newly synthesized ATP then acts as a substrate for a luciferase enzyme, which generates a luminescent signal. The intensity of the light produced is directly proportional to the initial ADP concentration.
This method allows for a sensitive and high-throughput compatible means to determine the inhibitory potential of a compound, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Workflow & Logic
The following diagram illustrates the logical flow of the in vitro kinase inhibition assay. Each step is designed to ensure robust and reproducible data.
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)
This protocol is adapted for a generic tyrosine kinase but should be optimized for the specific kinase of interest. As pyrazolo[1,5-a]pyrimidines are known Trk inhibitors, a member of the Trk family (e.g., TrkA) would be a highly relevant starting point.[3]
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Custom Synthesis/Vendor | Test Compound |
| Recombinant Human Kinase (e.g., TrkA) | SignalChem, Carna Bio | Enzyme source |
| Kinase-specific Substrate Peptide (e.g., Poly(Glu,Tyr) 4:1) | Sigma-Aldrich | Substrate for phosphorylation |
| ADP-Glo™ Kinase Assay Kit | Promega | Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, Buffers |
| Staurosporine | Tocris Bioscience | Positive control (pan-kinase inhibitor) |
| Dimethyl Sulfoxide (DMSO), Molecular Biology Grade | Sigma-Aldrich | Solvent for compounds |
| 384-well, low-volume, white, flat-bottom plates | Corning | Assay plates for luminescence reading |
| Multichannel pipettes and liquid handling systems | - | For accurate liquid dispensing |
| Plate reader with luminescence detection capability | - | To measure the assay signal |
Step-by-Step Methodology
1. Reagent Preparation:
-
Kinase Buffer: Prepare the kinase buffer as recommended by the kinase supplier. A typical buffer might be 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilution Plate: Perform a serial dilution of the test compound and staurosporine (positive control) in DMSO. For a 10-point curve, a 1:3 serial dilution starting from 1 mM is recommended. This will create a range of concentrations to test.
-
ATP Solution: Prepare an ATP solution at 2X the final desired concentration in the kinase buffer. The optimal ATP concentration is typically at or near the Km value for the specific kinase.
-
Kinase/Substrate Mix: Prepare a 2X solution of the kinase and its substrate in the kinase buffer. The optimal concentrations of each must be empirically determined but start with the supplier's recommendations.
2. Assay Procedure (384-well plate format):
-
Compound Addition: Add 1 µL of the serially diluted compounds (or DMSO for controls) to the appropriate wells of the 384-well assay plate.
-
Test Wells: 1 µL of diluted test compound.
-
Positive Control: 1 µL of diluted staurosporine.
-
Negative Control (0% Inhibition): 1 µL of DMSO.
-
Background Control (No Kinase): 1 µL of DMSO.
-
-
Kinase/Substrate Addition: Add 5 µL of the 2X Kinase/Substrate mix to all wells except the background control wells. To the background wells, add 5 µL of a 2X substrate-only solution (no kinase).
-
Pre-incubation (Optional but Recommended): Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.
-
Initiate Kinase Reaction: Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final volume will be 11 µL.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the kinase reaction.
-
Stop Reaction & First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the substrate for luciferase. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Read Plate: Measure the luminescence using a plate reader.
Data Analysis and Interpretation
1. Normalization:
-
The raw luminescence data (Relative Light Units, RLU) must be converted to percent inhibition.
-
Calculate the average RLU for the negative control (0% inhibition, High_Signal) and the positive control (100% inhibition, Low_Signal).
-
For each test compound concentration, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (RLU_sample - RLU_bkgd) / (RLU_high - RLU_bkgd))
Where RLU_bkgd is the signal from the no-kinase background wells.
2. IC50 Determination:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism, Origin).
-
The IC50 value is the concentration of the compound that produces 50% inhibition of the kinase activity, as determined from the fitted curve.
Sample Data Presentation
| Compound Concentration (nM) | % Inhibition |
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 89.1 |
| 370 | 75.4 |
| 123 | 52.3 |
| 41 | 28.9 |
| 13.7 | 10.1 |
| 4.6 | 2.5 |
| 1.5 | 0.8 |
| 0.5 | 0.1 |
Trustworthiness: A Self-Validating System
To ensure the reliability and trustworthiness of the results, every assay plate must include a set of controls that validate the experiment:
-
Negative Control (DMSO only): Defines the 0% inhibition level and represents maximal enzyme activity.
-
Positive Control (e.g., Staurosporine): A known inhibitor for the target kinase. A consistent IC50 value for the positive control across experiments demonstrates assay robustness.
-
Z'-factor Calculation: This statistical parameter is used to assess the quality of a high-throughput screening assay. It is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor > 0.5 indicates an excellent, robust assay.
Caption: Key parameters for assay validation.
Conclusion
This application note provides a comprehensive framework for the initial in vitro characterization of this compound. Based on the well-documented activity of the pyrazolo[1,5-a]pyrimidine scaffold, a kinase inhibition assay is the most logical and informative first step. The described luminescent ADP-detection method is a robust, sensitive, and high-throughput compatible protocol for determining the potency (IC50) of this novel compound against a selected kinase target. Rigorous use of controls and adherence to the outlined data analysis procedures will ensure the generation of high-quality, trustworthy data, paving the way for further drug development efforts.
References
-
Andrews, S. et al. (2011). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Bruni, F. et al. (1993). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. Journal of Pharmaceutical Sciences, 82(5), 480-6. Available at: [Link]
-
El-Sayed, N. N. E. et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research, 84(1), 3-24. Available at: [Link]
-
Gaber, Z. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15233-15254. Available at: [Link]
-
Hermanowicz, P. et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][7][8]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Available at: [Link]
-
Khan, I. et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Frontiers in Chemistry, 11, 1243542. Available at: [Link]
-
Kłosiński, M. et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(24), 5897. Available at: [Link]
-
Mohareb, R. M. et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available at: [Link]
-
Ríos-Guevara, C. L. et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Pharmaceuticals, 15(11), 1335. Available at: [Link]
-
Wu, J. et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. European Journal of Medicinal Chemistry, 46(9), 3891-8. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vivo Evaluation of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one and its Analogs
Introduction: Navigating the Preclinical Landscape of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities with a multitude of biological targets.[1][2] Compounds bearing this heterocyclic system have demonstrated significant potential as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[1] The subject of this guide, 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, belongs to this promising class of molecules. While specific in vivo data for this particular compound is not yet extensively documented in public literature, this guide will provide a comprehensive framework for its preclinical evaluation. The protocols and insights presented herein are synthesized from established methodologies for analogous pyrazolo[1,5-a]pyrimidine derivatives and are designed to equip researchers with the tools to rigorously assess the therapeutic potential of novel compounds in this family.[3][4][5]
The central hypothesis for a novel pyrazolo[1,5-a]pyrimidine derivative is its function as an ATP-competitive inhibitor of a specific protein kinase or a family of kinases.[1] The overarching goal of the in vivo studies outlined below is to translate in vitro potency into a tangible therapeutic effect in a living organism, while carefully characterizing the compound's pharmacokinetic and safety profile.
Part 1: Foundational In Vivo Studies - Safety, Tolerability, and Pharmacokinetics
A thorough understanding of a compound's safety and pharmacokinetic (PK) profile is a prerequisite for designing meaningful efficacy studies. These initial experiments are crucial for establishing a therapeutic window and ensuring that the compound reaches its intended target in sufficient concentrations to exert a biological effect.
Maximum Tolerated Dose (MTD) Study
The MTD study is the first step in in vivo characterization, aiming to identify the highest dose of the compound that can be administered without causing unacceptable toxicity.
Protocol: Acute MTD Determination in Mice
-
Animal Model: Use healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old. A cohort of at least 3-5 mice per dose group is recommended.
-
Compound Formulation: Prepare a clear, sterile solution or a homogenous suspension of this compound in an appropriate vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80 for poorly soluble compounds).
-
Dose Escalation: Begin with a low dose, estimated from in vitro cytotoxicity data (e.g., 10-fold lower than the in vitro IC50). Administer escalating doses to subsequent cohorts. Doses can be increased by a factor of 2-3 per cohort.
-
Administration Route: The route of administration should align with the intended clinical application (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection).
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in posture or activity, ruffled fur) at regular intervals for at least 7-14 days. Body weight should be recorded daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-20% loss in body weight or other severe clinical signs.
Pharmacokinetic (PK) Analysis
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is critical for designing an effective dosing regimen for efficacy studies.
Protocol: Single-Dose PK Study in Mice or Rats
-
Animal Model: Use healthy mice or rats. Cannulated animals are often preferred for ease of repeated blood sampling.
-
Dosing: Administer a single, well-tolerated dose of the compound (typically below the MTD) via the intended clinical route.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[6]
-
Plasma Processing: Process the blood to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.[6]
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum (peak) plasma concentration | Indicates the extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time required for the plasma concentration to decrease by half. |
| F (%) | Bioavailability (for non-intravenous routes) | The fraction of the administered dose that reaches systemic circulation. |
Part 2: In Vivo Efficacy Evaluation - Xenograft Models
For compounds with suspected anti-cancer activity, the subcutaneous tumor xenograft model is the gold standard for preliminary efficacy assessment.
Experimental Workflow for Xenograft Studies
Caption: Workflow for a typical subcutaneous xenograft study.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to the targeted kinase pathway.
-
Animal Model: Use immunocompromised mice (e.g., Nude or SCID) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a mean volume of 100-150 mm³, measuring with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[6]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the animals into treatment and control groups.[6] Administer the this compound at a pre-determined dose (based on MTD and PK data) and schedule. The control group should receive the vehicle alone.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other important endpoints include changes in body weight (as a measure of toxicity) and overall survival.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors and other relevant tissues can be collected for analysis of target engagement (e.g., by Western blot to assess the phosphorylation status of the target kinase).
Part 3: Advanced In Vivo Models and Considerations
While subcutaneous xenografts are a valuable tool, more complex models may be necessary to fully evaluate the therapeutic potential of a compound.
-
Orthotopic Models: In these models, tumor cells are implanted into the organ of origin (e.g., prostate cancer cells into the prostate). This provides a more clinically relevant tumor microenvironment.
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic mutations, closely mimicking human disease progression.
-
Patient-Derived Xenografts (PDXs): Tumor fragments from human patients are directly implanted into immunocompromised mice. PDX models are thought to be more predictive of clinical outcomes.
Part 4: Data Interpretation and Decision Making
The collective data from these in vivo studies will form the basis for critical decisions in the drug development process.
Table 2: Go/No-Go Criteria for In Vivo Studies
| Study | Key Metrics | Favorable Outcome (Example) | Unfavorable Outcome (Example) |
| MTD | Body weight change, clinical signs | MTD > 50 mg/kg, minimal clinical signs | Severe toxicity at low doses (<10 mg/kg) |
| PK | Oral bioavailability (F%), half-life (t1/2) | F% > 30%, t1/2 > 2 hours | Poor bioavailability, rapid clearance |
| Efficacy | Tumor Growth Inhibition (TGI) | TGI > 50% with good tolerability | Minimal or no TGI at MTD |
Conclusion
The in vivo evaluation of novel compounds such as this compound is a multi-faceted process that requires careful planning and execution. By systematically assessing the safety, pharmacokinetics, and efficacy of a compound, researchers can build a robust data package to support its further development. The protocols and frameworks provided in this guide are intended to serve as a starting point for these critical preclinical studies.
References
- BenchChem. (2025). Application Notes and Protocols: Efficacy Testing of Pyrido[2,3-d]pyrimidine Derivatives in Animal Models.
- MDPI. (n.d.). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression.
- Brage, et al. (2022). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on Male Mice. Proceeding of 8th International Scientific Conference, College of Veterinary Medicine University of Basrah.
- BenchChem. (2025). Application Notes and Protocols for In-Vivo Animal Model Experiments with DHFR Inhibitors.
- PubMed. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy.
- Aragen Life Sciences. (n.d.). In-vivo Animal Models.
- PubMed. (2016). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies.
- protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General).
- NCBI Bookshelf. (2012). In Vivo Assay Guidelines.
- PubMed. (2013). Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors.
- PubMed. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models.
- ResearchGate. (2016). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies.
- BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
- PubMed. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators.
- ChemBK. (n.d.). This compound.
- PubMed Central (PMC). (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- PubMed Central (PMC). (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
analytical methods for 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one quantification
Application Note & Protocol
Quantitative Bioanalysis of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive framework for the development, validation, and implementation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of this compound in human plasma. Pyrazolo[1,5-a]pyrimidine derivatives are a significant class of heterocyclic compounds under investigation for various therapeutic applications, making reliable bioanalysis critical for pharmacokinetic and toxicokinetic assessments in drug development.[1][2] This guide is designed for researchers and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind key methodological choices, ensuring both technical accuracy and practical applicability. The validation strategy described herein is aligned with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[3][4]
Introduction & Strategic Overview
This compound is a small molecule with a molar mass of 202.17 g/mol and the chemical formula C₉H₆N₄O₂.[5] Its heterocyclic structure, containing multiple nitrogen atoms, makes it an ideal candidate for analysis by electrospray ionization (ESI) mass spectrometry. The primary challenge in its quantification from biological matrices like plasma is the removal of endogenous interferences (e.g., proteins, lipids) that can suppress ionization and compromise data quality.
Our objective is to establish a selective, sensitive, and reproducible LC-MS/MS method. LC-MS/MS is the gold standard for small-molecule bioanalysis due to its superior sensitivity and specificity, achieved by monitoring unique precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM).[6][7]
The overall analytical workflow is designed to be efficient and robust, prioritizing a simple yet effective sample preparation strategy followed by a rapid chromatographic separation.
Figure 1: High-level workflow for the quantification of the target analyte.
Method Development & Rationale
Mass Spectrometry
The initial step in method development is to optimize the mass spectrometer's response for the analyte and a suitable internal standard (IS).
-
Ionization Mode: Given the presence of multiple basic nitrogen atoms in the pyrazolopyrimidine core, the molecule is expected to readily accept a proton. Therefore, electrospray ionization in positive ion mode (ESI+) is selected.
-
Analyte Tuning & MRM Transition: A standard solution of this compound is infused directly into the mass spectrometer.
-
Q1 Scan: A full scan in the first quadrupole (Q1) is performed to identify the protonated parent ion, [M+H]⁺. For a molar mass of 202.17, this is expected at m/z 203.2.
-
Product Ion Scan (MS/MS): The parent ion (m/z 203.2) is isolated in Q1, fragmented in the collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). The most stable and abundant fragment ion is selected for the MRM transition. This two-step monitoring ensures high specificity.[6]
-
-
Internal Standard (IS) Selection: An ideal IS is a stable isotope-labeled (SIL) version of the analyte. If unavailable, a structurally analogous compound with similar chromatographic behavior and ionization efficiency should be used. For this method, a related, non-interfering pyrazolopyrimidine derivative or a commercially available compound like Tolbutamide could be evaluated. The IS corrects for variability during sample preparation and injection.
Liquid Chromatography
The goal of chromatography is to separate the analyte from matrix components to minimize ion suppression and to separate it from any potential isomers or metabolites.[8]
-
Column Chemistry: A reversed-phase C18 column is the logical starting point. Its nonpolar stationary phase is effective for retaining and separating a wide range of small molecules like our target analyte.[9]
-
Mobile Phase: A binary mobile phase system is employed:
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid. The acid provides protons to facilitate ESI+ ionization.
-
Mobile Phase B (Organic): Acetonitrile (ACN) or Methanol (MeOH) with 0.1% Formic Acid. ACN is often preferred for its lower viscosity and superior elution strength.
-
-
Gradient Elution: A gradient starting with a high percentage of aqueous phase and ramping up the organic phase allows for the elution of polar interferences first, followed by the focused elution of the target analyte as a sharp peak.[9]
Sample Preparation
Effective sample preparation is crucial for removing high-abundance proteins that would otherwise foul the analytical column and mass spectrometer.[10] We will detail a protein precipitation (PPT) protocol due to its simplicity, speed, and suitability for high-throughput analysis.[11][12]
-
Rationale for Protein Precipitation: PPT involves adding a water-miscible organic solvent (typically ACN) to the plasma sample.[12][13] This disrupts the hydration shell around proteins, causing them to denature and precipitate.[12] The analyte remains in the supernatant, which can then be directly injected or further processed. While Solid-Phase Extraction (SPE) can provide cleaner extracts, PPT is often sufficient for robust LC-MS/MS methods and is significantly faster and less expensive to develop.[11][14]
Figure 2: Decision workflow for sample preparation strategy.
Detailed Protocols
Protocol 1: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~2 mg of this compound reference standard and dissolve in DMSO to a final concentration of 1 mg/mL.
-
Working Stock Solutions: Serially dilute the primary stock solution in 50:50 (v/v) ACN:Water to create a series of working stock solutions for spiking.
-
Calibration Standards & QCs: Spike the appropriate working stock solutions into pooled, blank human plasma to prepare calibration standards (typically 8 non-zero levels) and QC samples (at a minimum: low, mid, and high concentrations).
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50:50 ACN:Water) and briefly vortex.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. This is a 4:1 ratio of precipitation solvent to plasma, which ensures efficient protein removal.[13]
-
Vortex vigorously for 60 seconds to ensure complete protein denaturation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or HPLC vial for analysis.
Protocol 3: LC-MS/MS Instrumental Parameters
The following table provides a robust starting point for the instrumental method. Optimization will be required based on the specific instrument and column used.
| Parameter | Suggested Condition | Rationale |
| HPLC System | Standard U/HPLC System | --- |
| Analytical Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and high-resolution separation for small molecules. |
| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with minimizing on-column mass. |
| Gradient Program | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-3.5 min), 95-5% B (3.5-3.6 min), 5% B (3.6-5.0 min) | A rapid gradient for high-throughput analysis, including column wash and re-equilibration.[9] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification.[6] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Best for protonating the nitrogen-containing heterocyclic structure. |
| MRM Transition (Analyte) | m/z 203.2 → [Most Abundant Product Ion] | Specific transition for the target analyte. To be determined experimentally. |
| MRM Transition (IS) | [M+H]⁺ → [Most Abundant Product Ion] | Specific transition for the chosen internal standard. |
| Ion Source Parameters | Gas Temp: ~350°C, Gas Flow: ~10 L/min, Nebulizer: ~45 psi | Typical starting parameters to ensure efficient desolvation and ion generation. |
Bioanalytical Method Validation
To ensure that the analytical method is reliable and fit for purpose, a full validation must be performed according to regulatory guidelines.[3][4] This process establishes through objective evidence that the method consistently produces results meeting predetermined specifications.[3][15]
The table below summarizes the key validation parameters and their typical acceptance criteria as per FDA guidance.[4][15]
| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA) |
| Selectivity & Specificity | To ensure endogenous matrix components do not interfere with the detection of the analyte or IS. | Response in blank samples from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6-8 non-zero standards. A regression model (e.g., 1/x² weighted linear) is used. Correlation coefficient (r²) should be ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured results to the nominal value (accuracy) and the variability (precision). | Assessed at ≥4 QC levels (LLOQ, Low, Mid, High) in at least 3 runs. Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response must be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria of ±20%. |
| Recovery | The efficiency of the extraction procedure. | Response of analyte from an extracted sample is compared to an unextracted (post-spiked) sample. Should be consistent and reproducible, though 100% recovery is not required. |
| Matrix Effect | To assess the ion suppression or enhancement from co-eluting matrix components. | Response of analyte in a post-spiked extracted blank sample is compared to a neat solution. The IS-normalized matrix factor across different lots of matrix should have a %CV ≤ 15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Includes freeze-thaw, short-term (bench-top), long-term storage, and post-preparative stability. Mean concentrations of stability samples must be within ±15% of nominal concentrations. |
Conclusion
This application note provides a comprehensive and scientifically grounded strategy for quantifying this compound in human plasma. By leveraging a straightforward protein precipitation sample preparation method coupled with the high selectivity and sensitivity of LC-MS/MS, this approach offers a robust foundation for supporting preclinical and clinical drug development. Adherence to the detailed protocols and the rigorous validation framework outlined herein will ensure the generation of high-quality, reliable, and regulatory-compliant bioanalytical data.
References
-
What is Solid Phase Extraction (SPE)? - Organomation. Available at: [Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. Available at: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. Available at: [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH. Available at: [Link]
-
Technical Tip: Protein Precipitation - Phenomenex. Available at: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
-
Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. Available at: [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. Available at: [Link]
-
Application of LCMS in small-molecule drug development. Available at: [Link]
-
Solid-phase extraction chromatography and nuclear magnetic resonance spectrometry for the identification and isolation of drug metabolites in urine | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Solid-Phase Extraction (SPE) Techniques for Sample Preparation in... - Ingenta Connect. Available at: [Link]
-
Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis - Encyclopedia.pub. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]
-
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC - NIH. Available at: [Link]
-
This compound - ChemBK. Available at: [Link]
-
(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - ResearchGate. Available at: [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - MDPI. Available at: [Link]
-
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole - Letters in Applied NanoBioScience. Available at: [Link]
-
Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available at: [Link]
-
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. II. Synthesis and in vitro antimicrobial evaluation - PubMed. Available at: [Link]
-
Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - MDPI. Available at: [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. chembk.com [chembk.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. nebiolab.com [nebiolab.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Technical Tip: Protein Precipitation [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. organomation.com [organomation.com]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for the Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Motif in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets.[1] Within the vast landscape of kinase inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure, forming the core of several clinically successful and promising therapeutic agents.[2][3] Compounds built on this heterocyclic system have shown potent inhibitory activity against a wide range of kinases, including Tropomyosin receptor kinases (Trks), Cyclin-Dependent Kinases (CDKs), and B-Raf.[1][4][5] Marketed drugs such as Larotrectinib and Entrectinib, both Trk inhibitors, feature the pyrazolo[1,5-a]pyrimidine core, underscoring the therapeutic importance of this chemical class.[4][6]
These compounds often act as ATP-competitive inhibitors, leveraging the structural similarity of the pyrazolo[1,5-a]pyrimidine ring system to the adenine of ATP to bind within the kinase active site.[1] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
This document provides a comprehensive guide for the characterization of novel pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors, using the hypothetical compound 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one as a representative example. The following sections detail robust protocols for biochemical and cell-based assays, data analysis, and interpretation, designed to empower researchers in drug discovery and development.
Part 1: Biochemical Characterization of Kinase Inhibition
The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the target kinase in a purified, cell-free system. This is typically achieved through biochemical assays that measure the extent of substrate phosphorylation.
In Vitro Kinase Inhibition Assay using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7] It is a universal assay applicable to virtually any kinase.[8]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal directly proportional to the ADP concentration.[9]
-
Reagent Preparation:
-
Prepare the kinase, substrate, and ATP solutions in a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a serial dilution of the test compound (e.g., this compound) in the kinase reaction buffer.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[10]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a 2X kinase/substrate solution.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.[10]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
-
Incubate at room temperature for 30-60 minutes in the dark.[10]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
In Vitro Kinase Inhibition Assay using TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying molecular interactions, including kinase activity.[11] The LanthaScreen™ Kinase Assay is a common TR-FRET-based platform.
Principle: In the LanthaScreen™ activity assay, a terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the donor and acceptor are in close proximity, excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the amount of phosphorylated substrate.[12]
-
Reagent Preparation:
-
Prepare the kinase, fluorescein-labeled substrate, and ATP in the kinase reaction buffer.
-
Prepare a serial dilution of the test compound.
-
Prepare a stop/detection solution containing EDTA and a terbium-labeled phospho-specific antibody in TR-FRET dilution buffer.[13]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 5 µL of a 2X kinase solution.
-
Initiate the reaction by adding 2.5 µL of a 4X substrate/ATP solution. The final reaction volume is 10 µL.
-
Incubate at room temperature for 1 hour.
-
-
Signal Detection:
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).[12]
-
Data Analysis: Determining IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve with a variable slope.
-
The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition.
Table 1: Hypothetical Biochemical Inhibition Data for this compound
| Kinase Target | Assay Type | IC₅₀ (nM) |
| Kinase A | ADP-Glo™ | 15 |
| Kinase B | LanthaScreen™ | 250 |
| Kinase C | ADP-Glo™ | >10,000 |
This data is for illustrative purposes only.
Kinase Selectivity Profiling
To assess the selectivity of a compound, it is crucial to test it against a panel of different kinases. A highly selective inhibitor will show potent inhibition of the target kinase with significantly less activity against other kinases. This is a critical step in drug development to minimize off-target effects.[1]
Part 2: Cell-Based Characterization
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to confirm that the compound can enter cells and inhibit the target kinase in a physiological context.[14]
Cellular Phosphorylation Assay (Western Blot)
Western blotting is a standard technique to detect the phosphorylation status of a specific protein within a cell lysate.[15] This provides direct evidence of target engagement and inhibition in a cellular environment.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.[14]
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time. Include a positive control (e.g., a known activator of the signaling pathway) and a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[15]
-
Separate the proteins on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[16]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
-
Data Analysis:
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) target protein, as well as a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
-
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of the kinase inhibitor.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[17] The amount of formazan produced is proportional to the number of viable cells.[18]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[17]
-
Treat the cells with a serial dilution of the test compound for 24-72 hours.
-
-
MTT Incubation:
-
Solubilization:
-
Carefully remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Part 3: Visualizations
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway inhibited by a pyrazolo[1,5-a]pyrimidine derivative.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for a cell-based phosphorylation assay via Western Blot.
References
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. clyte.tech [clyte.tech]
- 18. broadpharm.com [broadpharm.com]
- 19. atcc.org [atcc.org]
Application Notes and Protocols for the Cellular Characterization of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Introduction: A Strategic Approach to Characterizing Novel Pyrazolopyrimidine-Based Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1] This class of compounds has yielded numerous potent inhibitors of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1][2] Derivatives of this scaffold have been shown to target a range of kinases, including EGFR, FGFR, and CDK, making them a fertile ground for the development of targeted therapies.[1] Additionally, some pyrazolopyrimidine derivatives have been identified as modulators of other important cellular targets, such as potassium channels.[3]
This document provides a comprehensive guide for the cellular characterization of a novel compound, 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. As the precise biological target of this specific molecule may be unknown, we present a tiered, logical workflow. This workflow begins with broad phenotypic assays to assess general cellular effects and progresses to more sophisticated, target-specific assays to elucidate its mechanism of action. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the tools to confidently assess the cellular activity of this and other related small molecules.
Tier 1: Foundational Assays for Assessing General Cellular Effects
The initial step in characterizing any new compound is to determine its impact on cell viability and proliferation. These assays provide a broad view of the compound's potency and are essential for determining the appropriate concentration range for subsequent, more detailed mechanistic studies. Cytotoxicity is a critical parameter in drug discovery, as it helps to identify compounds with undesirable off-target effects early in the development process.[4][5]
Cell Viability Assessment using Tetrazolium-Based Assays (MTT/XTT)
Scientific Rationale: Tetrazolium-based assays, such as those using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), are foundational colorimetric methods for assessing cell viability.[6] These assays rely on the metabolic activity of living cells, where mitochondrial and cytosolic reductases convert the tetrazolium salt into a colored formazan product. The intensity of the color produced is directly proportional to the number of viable, metabolically active cells. The XTT assay offers an advantage over the MTT assay as the formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.
Experimental Workflow:
Caption: Workflow for a typical XTT-based cell viability assay.
Detailed Protocol: XTT Cell Viability Assay
-
Cell Seeding:
-
Culture your chosen cancer cell line (e.g., A549, HeLa, MCF-7) to approximately 80% confluency.[7]
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase at the end of the assay. A typical starting point is 5,000-10,000 cells per well in a 96-well plate.
-
Seed the cells in a 96-well plate and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the compound in culture medium to achieve the desired final concentrations. A common starting range is from 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
XTT Reagent Preparation and Incubation:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add the XTT mixture to each well and incubate for 2-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.[8]
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
| Parameter | Recommendation | Rationale |
| Cell Lines | A panel of relevant cancer cell lines (e.g., lung, breast, colon) | To assess the compound's activity across different cancer types. |
| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Ensures cells are in an exponential growth phase during the assay. |
| Compound Conc. | 0.01 µM - 100 µM (logarithmic dilutions) | To generate a complete dose-response curve for accurate IC50 determination. |
| Incubation Time | 48 - 72 hours | Allows for sufficient time for the compound to exert its anti-proliferative effects. |
| Assay Readout | XTT or MTT | Reliable and well-established methods for quantifying cell viability.[6] |
Tier 2: Mechanistic Assays for Target Engagement and Pathway Analysis
Once the anti-proliferative activity of the compound has been established, the next crucial step is to determine if it directly interacts with its intended target within the complex cellular environment.[9] Target engagement assays are vital for confirming the mode of action and for validating hits from biochemical screens in a more physiologically relevant setting.[10][11]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Scientific Rationale: CETSA is a powerful technique for assessing the direct binding of a compound to its target protein in intact cells or cell lysates.[12][13] The principle is based on ligand-induced thermal stabilization of the target protein.[13] When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation.[12][13] By heating cell lysates to various temperatures, precipitating the denatured proteins, and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates direct target engagement.[14]
Experimental Workflow:
Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.
Detailed Protocol: Western Blotting for Phospho-Proteins
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the compound (centered around the IC50) for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., EGF, IGF) for a short period (e.g., 15-30 minutes) to activate the signaling pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them directly in the plate with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473) and an antibody for the total protein as a loading control.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-protein and the total protein.
-
Normalize the phospho-protein signal to the total protein signal to account for any differences in protein loading.
-
Compare the normalized phospho-protein levels in the compound-treated samples to the stimulated control to determine the extent of inhibition.
-
| Parameter | Recommendation | Rationale |
| Cell Lines | Choose a cell line with a known active signaling pathway. | Ensures a robust and detectable signal for the target phospho-proteins. |
| Compound Conc. | A dose-response around the IC50 value. | To demonstrate a concentration-dependent inhibition of the target pathway. |
| Antibodies | High-quality, validated antibodies for both the phospho and total protein. | Crucial for the specificity and reliability of the results. |
| Controls | Untreated, vehicle-treated, and stimulated controls. | Essential for interpreting the effects of the compound. |
Conclusion
The systematic application of the cell-based assays outlined in these notes will provide a comprehensive understanding of the cellular effects of this compound. By progressing from broad phenotypic screens to specific mechanistic studies, researchers can effectively determine the compound's anti-proliferative potency, confirm its engagement with its intended cellular target, and elucidate its impact on critical signaling pathways. This structured approach ensures a high degree of scientific integrity and provides the robust data necessary for advancing promising compounds in the drug development pipeline.
References
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023). PubMed Central. Retrieved from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central. Retrieved from [Link]
-
This compound - ChemBK. (n.d.). ChemBK. Retrieved from [Link]
-
Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022). BYU ScholarsArchive. Retrieved from [Link]
-
Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. (n.d.). PubMed. Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Retrieved from [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central. Retrieved from [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI. Retrieved from [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). NIH. Retrieved from [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[2][15][16]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). Semantic Scholar. Retrieved from [Link]
-
Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). NIH. Retrieved from [Link]
-
Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. (n.d.). ACS. Retrieved from [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed. Retrieved from [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]
-
A Practical Guide to Target Engagement Assays. (2025). Selvita. Retrieved from [Link]
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
-
Discovery of Pyrazolo[1, 5‐a]pyrimidine‐Based Selective HDAC6 Inhibitors with Broad‐Spectrum Antiproliferative Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
Determining target engagement in living systems. (n.d.). PMC - NIH. Retrieved from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Target Engagement Assays. (n.d.). DiscoverX. Retrieved from [Link]
-
Discovery of Pyrazolo[1, 5-a]pyrimidine-Based Selective HDAC6 Inhibitors with Broad-Spectrum Antiproliferative Activity. (2025). PubMed. Retrieved from [Link]
-
CyQUANT™ MTT and XTT Cell Viability Assays MTT. (n.d.). Invitrogen™. Retrieved from [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Strategies for target and pathway engagement in cellular assays. (2020). Medicines Discovery Catapult. Retrieved from [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved from [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. Retrieved from [Link]
Sources
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. selvita.com [selvita.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Target Engagement Assays [discoverx.com]
- 12. news-medical.net [news-medical.net]
- 13. tandfonline.com [tandfonline.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chembk.com [chembk.com]
Application Notes and Protocols for the Preclinical Characterization of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Introduction: A Strategic Framework for Novel Compound Evaluation
The emergence of novel heterocyclic compounds like 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, a derivative of the pyrazolopyrimidine scaffold, presents both an opportunity and a challenge in drug discovery. The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore, frequently associated with the inhibition of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases such as cancer.[1][2] This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals to systematically characterize this and similar novel compounds. Our approach is designed to be a self-validating system, moving logically from broad, unbiased screening to specific, hypothesis-driven validation, ensuring scientific integrity at each stage. We will detail the necessary experimental designs, from initial target identification and biochemical validation to cellular activity assessment and preclinical in vivo evaluation.
Part 1: Target Identification and Engagement
The foundational step in characterizing a novel bioactive compound is to identify its molecular target(s) and confirm direct physical interaction within a cellular context. Given the pyrazolopyrimidine scaffold's prevalence as an ATP-competitive kinase inhibitor, our initial hypothesis is that this compound functions as a kinase inhibitor.[1][3]
Unbiased Kinase Panel Screening
To obtain an initial understanding of the compound's selectivity profile, a broad, unbiased screen against a panel of recombinant kinases is the first logical step. This provides a "snapshot" of the compound's potential targets and off-targets.
Protocol 1: In Vitro Kinase Panel Screen
-
Objective: To identify which kinases are inhibited by the test compound and determine its selectivity.
-
Methodology:
-
Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX, Promega). A comprehensive panel of over 200 kinases is recommended.[4]
-
The compound is typically screened at two concentrations, for example, 1 µM and 10 µM, to identify potent interactions.
-
Assays are generally run as ATP-competitive binding assays or functional kinase activity assays.
-
Data is expressed as percent inhibition relative to a vehicle control.
-
-
Data Interpretation:
-
Kinases showing significant inhibition (e.g., >75%) at 1 µM are considered strong potential targets.
-
The selectivity profile is crucial; a compound that inhibits a small number of kinases is generally more desirable as a chemical probe or therapeutic lead.
-
Cellular Target Engagement: The Litmus Test
While in vitro screens are informative, it is critical to confirm that the compound engages its intended target within the complex environment of a living cell.[5] The Cellular Thermal Shift Assay (CETSA®) and its variations have become powerful tools for this purpose.[6][7][8] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Objective: To confirm direct binding of the compound to its putative kinase target in intact cells.
-
Methodology:
-
Cell Culture: Select a cell line that endogenously expresses the target kinase(s) identified in the initial screen.
-
Compound Treatment: Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control for a defined period.
-
Thermal Challenge: Heat aliquots of the cell lysates to a range of temperatures (e.g., 40-70°C).
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or a high-throughput method like ELISA or a luminescent thermal shift assay.[6]
-
-
Data Interpretation:
-
A successful target engagement will result in a rightward shift in the melting curve of the target protein in compound-treated cells compared to vehicle-treated cells, indicating stabilization.
-
Dose-dependent stabilization provides strong evidence of target engagement.
-
Below is a conceptual workflow for the initial target identification and validation phase.
Caption: Workflow for Target Identification and Engagement.
Part 2: In Vitro Characterization
Once a primary target is confirmed, a detailed in vitro characterization is necessary to quantify the compound's potency, mechanism of inhibition, and selectivity.
Determination of IC50
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Protocol 3: Biochemical IC50 Determination
-
Objective: To quantify the potency of the compound against the validated target kinase.
-
Methodology:
-
Use a purified, recombinant version of the target kinase.
-
Perform a kinase activity assay (e.g., using a fluorescent or luminescent readout that measures ATP consumption or substrate phosphorylation).
-
Titrate the compound over a wide range of concentrations (e.g., 10-point dose-response curve from 1 nM to 10 µM).
-
Run the assay at an ATP concentration close to its Michaelis-Menten constant (Km) for the specific kinase.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mechanism of Inhibition Studies
For ATP-competitive inhibitors, it is important to confirm this mechanism. This is typically done by performing the kinase activity assay in the presence of varying concentrations of both the inhibitor and ATP.
Protocol 4: ATP-Competition Assay
-
Objective: To determine if the compound inhibits the kinase in an ATP-competitive manner.
-
Methodology:
-
Perform the kinase activity assay as described in Protocol 3.
-
Generate IC50 curves for the compound at multiple fixed concentrations of ATP (e.g., 1x, 5x, and 10x the Km of ATP).
-
-
Data Interpretation:
-
A rightward shift in the IC50 value with increasing ATP concentration is indicative of an ATP-competitive mechanism of inhibition.
-
Part 3: Cellular Activity Profiling
Demonstrating that a compound engages its target is crucial, but it is equally important to show that this engagement translates into a functional cellular response.
Anti-proliferative and Cytotoxicity Assays
A common functional outcome of inhibiting kinases involved in cell growth signaling is the reduction of cell proliferation.
Protocol 5: Cell Viability/Cytotoxicity (MTT/MTS Assay)
-
Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines.[9]
-
Methodology:
-
Select a panel of cancer cell lines, including those with known dependence on the target kinase.
-
Seed cells in 96-well plates and allow them to adhere.[9]
-
Treat the cells with a range of compound concentrations for a specified period (e.g., 48 or 72 hours).[9]
-
Add a tetrazolium salt (e.g., MTT or MTS) to the wells. Metabolically active cells will reduce the salt to a colored formazan product.
-
Measure the absorbance of the formazan product to quantify cell viability.
-
-
Data Analysis:
-
Calculate the IC50 or GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.[10]
-
Target-Specific Cellular Assays
To link target engagement with the observed cellular phenotype, it is essential to measure the inhibition of the target kinase's activity in cells.
Protocol 6: Target Phosphorylation Assay (Western Blot)
-
Objective: To measure the inhibition of the target kinase's downstream signaling in cells.
-
Methodology:
-
Treat cells with the compound at various concentrations for a short period (e.g., 1-4 hours).
-
Lyse the cells and perform a Western blot to detect the phosphorylation of a known downstream substrate of the target kinase.
-
Use an antibody specific to the phosphorylated form of the substrate and a total protein antibody for normalization.
-
-
Data Interpretation:
-
A dose-dependent decrease in the phosphorylation of the substrate confirms that the compound is inhibiting the kinase's activity in a cellular context.
-
The IC50 for target inhibition should ideally correlate with the IC50 for anti-proliferative activity.
-
Apoptosis and Cell Cycle Analysis
Inhibition of key signaling kinases can often lead to cell cycle arrest or the induction of apoptosis (programmed cell death).
Protocol 7: Flow Cytometry for Cell Cycle and Apoptosis
-
Objective: To determine if the compound induces cell cycle arrest or apoptosis.[11]
-
Methodology:
-
Cell Cycle: Treat cells with the compound for 24-48 hours. Fix the cells, stain their DNA with a fluorescent dye (e.g., propidium iodide), and analyze the DNA content by flow cytometry.
-
Apoptosis: Treat cells as above. Stain with Annexin V (which binds to apoptotic cells) and a viability dye (like propidium iodide) and analyze by flow cytometry.
-
-
Data Interpretation:
-
Cell Cycle: An accumulation of cells in a specific phase (e.g., G1, S, or G2/M) indicates cell cycle arrest.[11]
-
Apoptosis: An increase in the Annexin V-positive cell population indicates the induction of apoptosis.
-
The following diagram illustrates the progression from in vitro characterization to the assessment of cellular function.
Caption: In Vitro and Cellular Characterization Workflow.
Part 4: Preclinical In Vivo Evaluation
Promising in vitro and cellular activity warrants evaluation in animal models. This phase assesses the compound's pharmacokinetic properties, pharmacodynamic effects, and preliminary efficacy.
Pharmacokinetics (PK)
Pharmacokinetics describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME).[12][13] Understanding a compound's PK profile is essential for designing effective in vivo studies.[14]
Protocol 8: Mouse Pharmacokinetic Study
-
Objective: To determine the key PK parameters of the compound in mice.
-
Methodology:
-
Administer the compound to mice via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at multiple time points post-administration.
-
Analyze the plasma samples using LC-MS/MS to quantify the concentration of the compound.
-
-
Data Analysis:
-
Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC).
-
Pharmacodynamics (PD) and Efficacy
Pharmacodynamics is the study of what a drug does to the body.[12] In this phase, we aim to demonstrate that the compound can inhibit its target in a tumor and that this leads to an anti-tumor effect.
Protocol 9: Mouse Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of the compound in a mouse model.
-
Methodology:
-
Model: Implant human cancer cells (the same used in cellular assays) subcutaneously into immunocompromised mice.
-
Dosing: Once tumors are established, treat the mice with the compound at a dose and schedule informed by the PK study. Include a vehicle control group.
-
Efficacy Measurement: Measure tumor volume regularly. At the end of the study, tumors can be excised for PD analysis.
-
PD Measurement: Analyze the excised tumors for the phosphorylation of the target's downstream substrate (as in Protocol 6) to confirm target modulation in vivo.
-
-
Data Interpretation:
-
A statistically significant reduction in tumor growth in the treated group compared to the vehicle group indicates in vivo efficacy.
-
Correlation between tumor growth inhibition and target modulation in the tumor provides strong evidence for the compound's mechanism of action.
-
The relationship between PK and PD is fundamental to successful drug development.[15][16]
Caption: Preclinical In Vivo Evaluation Workflow.
Summary Data Presentation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Summary of In Vitro and Cellular Data
| Assay | Parameter | Result |
|---|---|---|
| Biochemical Assay | Target Kinase IC50 | e.g., 50 nM |
| Cellular Assay | Anti-proliferative IC50 (Cell Line A) | e.g., 200 nM |
| Cellular Assay | Target Inhibition IC50 (Cell Line A) | e.g., 180 nM |
| Selectivity | Off-Target Kinase Z IC50 | e.g., >10 µM |
Table 2: Summary of In Vivo Data
| Study | Parameter | Result |
|---|---|---|
| Pharmacokinetics | Oral Bioavailability | e.g., 40% |
| Pharmacokinetics | Half-life (t1/2) | e.g., 6 hours |
| Efficacy | Tumor Growth Inhibition (TGI) at X mg/kg | e.g., 75% |
| Pharmacodynamics | Target Inhibition in Tumor at X mg/kg | e.g., 80% |
Conclusion
This structured, multi-faceted approach provides a robust framework for the comprehensive characterization of novel compounds like this compound. By systematically progressing from unbiased target identification to in vivo proof-of-concept, researchers can build a compelling, data-driven case for a compound's mechanism of action and therapeutic potential. Each experimental step is designed to validate the previous one, ensuring a high degree of scientific rigor and building a solid foundation for further development.
References
-
National Institutes of Health (NIH). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Available from: [Link]
-
Almqvist, H., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. Available from: [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available from: [Link]
-
Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Available from: [Link]
-
Maly, D. J., et al. (2016). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Al-Ostath, R., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. Available from: [Link]
-
Altasciences. (n.d.). Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Available from: [Link]
-
Galli, U., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available from: [Link]
-
National Institutes of Health (NIH). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Available from: [Link]
-
National Institutes of Health (NIH). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Pharmacokinetic/Pharmacodynamic-Driven Drug Development. Available from: [Link]
-
ALS Therapy Development Institute. (2022). Blog: What are Pharmacokinetic and Pharmacodynamic Studies? Available from: [Link]
-
BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Available from: [Link]
-
National Institutes of Health (NIH). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]
-
American Association for Cancer Research. (2009). Abstract B145: Highly selective pyrazolopyrimidine mTOR inhibitors with profound in vivo antitumor activity. Molecular Cancer Therapeutics. Available from: [Link]
-
National Institutes of Health (NIH). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Available from: [Link]
-
Nissan, Y. M., et al. (2017). Novel pyrazolopyrimidines: Synthesis, in vitro cytotoxic activity and mechanistic investigation. European Journal of Medicinal Chemistry. Available from: [Link]
-
ACS Publications. (2020). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available from: [Link]
-
National Institutes of Health (NIH). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Available from: [Link]
-
ResearchGate. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Available from: [Link]
-
ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
ACS Publications. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. Available from: [Link]
- Varney, M. D., et al. (2001). Novel Protein Kinase Inhibitors: SMART Drug Design Technology. In: Cancer Drug Discovery and Design. Humana Press.
-
Semantic Scholar. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Available from: [Link]
-
ChemSynthesis. (2025). 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Available from: [Link]
-
National Institutes of Health (NIH). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]
-
PubMed. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. Available from: [Link]
-
National Institutes of Health (NIH). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available from: [Link]
-
National Institutes of Health (NIH). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]
-
National Institutes of Health (NIH). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available from: [Link]
-
PubMed. (1995). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. Available from: [Link]
-
Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. Available from: [Link]
-
PubMed. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Available from: [Link]
-
PubMed. (2025). Discovery of Pyrazolo[1, 5-a]pyrimidine-Based Selective HDAC6 Inhibitors with Broad-Spectrum Antiproliferative Activity. Available from: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Critical Needs in Cellular Target Engagement [emea.discoverx.com]
- 6. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazolopyrimidines: Synthesis, in vitro cytotoxic activity and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and Pharmacodynamic Studies | Altasciences [altasciences.com]
- 13. bioagilytix.com [bioagilytix.com]
- 14. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 15. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazolo[1,5-a]pyrimidine Derivatives in Cancer Research
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold – A Privileged Structure in Kinase-Targeted Cancer Therapy
The pyrazolo[1,5-a]pyrimidine core represents a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities, particularly as potent protein kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a frequent driver of cancer.[1][2] This makes them prime targets for the development of small-molecule inhibitors for cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a "privileged structure," meaning it can serve as a versatile framework for designing inhibitors against a wide range of kinases.[1][3]
While specific data on 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is limited in publicly available literature[4][5], its core structure belongs to the broader pyrazolo[1,5-a]pyrimidine family. Extensive research on this family has demonstrated its potential in targeting various kinases implicated in cancer, such as Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK3β).[1][2][6] Therefore, this document will provide a comprehensive guide to the application of pyrazolo[1,5-a]pyrimidine derivatives as a class of compounds in cancer research, with a focus on their general mechanisms of action and detailed protocols for their evaluation.
Mechanism of Action: Competitive Inhibition of ATP Binding
Most pyrazolo[1,5-a]pyrimidine-based kinase inhibitors function as ATP-competitive inhibitors.[2] They are designed to fit into the ATP-binding pocket of the target kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of the signaling cascade can lead to the inhibition of cancer cell proliferation and survival. The specific substitutions on the pyrazolo[1,5-a]pyrimidine core determine the inhibitor's potency and selectivity for different kinases.[1]
Targeting Key Oncogenic Kinases: CDK2 and GSK3β
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[7][8] Its overactivity is common in various cancers, including breast and ovarian cancer.[8] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[9][10] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent CDK2 inhibitors.[6]
Glycogen Synthase Kinase-3β (GSK3β): GSK3β is a serine/threonine kinase involved in numerous cellular processes, including cell proliferation, apoptosis, and differentiation.[11][12] In many cancers, GSK3β is overactive and contributes to tumor growth and survival.[12][13] Inhibition of GSK3β has shown therapeutic potential in various cancer types, including glioblastoma and pancreatic cancer.[13][14]
Signaling Pathway Diagrams
Caption: GSK3β Signaling Pathway and Inhibition.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a pyrazolo[1,5-a]pyrimidine compound against a target kinase.
Workflow Diagram:
Caption: In Vitro Kinase Assay Workflow.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin E, GSK3β)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer containing the kinase to each well.
-
Add 25 nL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of a solution containing the substrate and ATP to each well to start the reaction. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a pyrazolo[1,5-a]pyrimidine compound.
Workflow Diagram:
Caption: MTT Cell Viability Assay Workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50.
Protocol 3: Western Blotting for Target Engagement and Downstream Signaling
This protocol is used to assess the effect of a pyrazolo[1,5-a]pyrimidine compound on the phosphorylation status of the target kinase and its downstream substrates.
Workflow Diagram:
Caption: Western Blotting Workflow.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA Protein Assay Kit)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-β-catenin, anti-total-Rb, anti-total-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time, then lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Representative Data
The following table summarizes the inhibitory activities of some representative pyrazolo[1,5-a]pyrimidine derivatives from the literature.
| Compound Class | Target Kinase | IC50 (nM) | Cancer Cell Line | Reference |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | <100 | - | [15] |
| Pyrazolo[1,5-a]pyrimidine | Flt-3 | <100 | - | [16] |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 2.8 | - | [17] |
| Pyrazolo[1,5-a]pyrimidine | TRK | <1 | KM12 | [18] |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 90 | - | [6] |
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a highly valuable platform for the development of potent and selective kinase inhibitors for cancer therapy. While the specific compound this compound requires further investigation, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has demonstrated significant promise in targeting key oncogenic kinases. The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of these compounds in their cancer research endeavors.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])
-
Targeting CDK2 for cancer therapy. (URL: [Link])
-
Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses. (URL: [Link])
-
Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations. (URL: [Link])
-
Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (URL: [Link])
-
Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a Target for the Treatment of Cancer. (URL: [Link])
-
Glycogen Synthase Kinase 3β in Cancer Biology and Treatment. (URL: [Link])
-
CDK2 inhibition may have potential for treating lung and other cancers. (URL: [Link])
-
Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. (URL: [Link])
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (URL: [Link])
-
The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment. (URL: [Link])
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (URL: [Link])
-
The next generation of CDK inhibitors is coming. (URL: [Link])
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (URL: [Link])
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (URL: [Link])
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (URL: [Link])
-
Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. (URL: [Link])
-
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. II. Synthesis and in vitro antimicrobial evaluation. (URL: [Link])
-
Optimisation of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as novel Hsp90 C-terminal domain inhibitors against Ewing sarcoma. (URL: [Link])
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidine TRPC6 antagonists for the treatment of gastric cancer. (URL: [Link])
-
This compound. (URL: [Link])
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (URL: [Link])
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (URL: [Link])
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (URL: [Link])
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. II. Synthesis and in vitro antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting CDK2 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK2 inhibition may have potential for treating lung and other cancers | Frederick National Laboratory [frederick.cancer.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategies for the Dissolution of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Authored by: Your Senior Application Scientist
Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[1][2] Compounds bearing this heterocyclic core have demonstrated a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][2][3][4][5] 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one represents a specific analogue within this class, and like many of its relatives, is anticipated to exhibit low aqueous solubility, a common challenge that can hinder its investigation and development.
This document provides a detailed, systematic protocol for researchers to establish an effective dissolution procedure for this compound and related heterocyclic compounds. The methodologies presented are grounded in the fundamental principles of organic chemistry and draw upon established strategies for enhancing the solubility of poorly soluble drug candidates.
Understanding the Molecule: A Structural Perspective on Solubility
The solubility of an organic molecule is intrinsically linked to its structure. For this compound, several structural features will dictate its behavior in various solvents:
-
Heterocyclic Core: The fused pyrazole and pyrimidine rings create a rigid, planar system. While the nitrogen and oxygen heteroatoms can participate in hydrogen bonding, the large aromatic surface area contributes to hydrophobicity.[6]
-
Hydroxyl and Carbonyl Groups: The presence of a hydroxyl (-OH) and a ketone (C=O) group provides sites for hydrogen bond donation and acceptance, respectively. This suggests that polar protic and aprotic solvents may be effective.
-
Amine-like Nitrogens: The pyrazole and pyridine nitrogens can act as weak bases.[6] Consequently, the solubility of the compound is expected to be pH-dependent, with increased solubility in acidic conditions due to the formation of protonated, more polar species.
Proposed Dissolution Workflow
The following workflow provides a systematic approach to identifying an optimal solvent system for this compound.
Caption: A systematic workflow for developing a dissolution protocol.
Detailed Protocols
Part 1: Initial Solvent Screening
The initial step involves screening a range of common laboratory solvents to qualitatively assess the compound's solubility. This will inform the subsequent optimization steps.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Vortex mixer
-
Small glass vials
Procedure:
-
Accurately weigh approximately 1 mg of the compound into separate, labeled vials.
-
To each vial, add 100 µL of a different solvent (DMSO, DMF, MeOH, EtOH, H₂O). This provides an initial target concentration of 10 mg/mL.
-
Vortex each vial vigorously for 1-2 minutes.
-
Allow the vials to stand at room temperature for 15-20 minutes.
-
Visually inspect each vial for undissolved solid. A clear solution indicates good solubility.
Interpreting the Results:
| Solvent Type | Expected Outcome | Rationale |
| Polar Aprotic (DMSO, DMF) | High solubility is anticipated. | These solvents are excellent at solvating polar and heterocyclic compounds. |
| Polar Protic (MeOH, EtOH) | Moderate to good solubility is possible. | The ability to hydrogen bond with the compound can aid dissolution. |
| Aqueous (Water) | Low solubility is expected. | The hydrophobic nature of the fused ring system will likely dominate.[7] |
Part 2: pH-Dependent Solubility Assessment
Given the basic nature of the nitrogen atoms in the heterocyclic core, assessing solubility in acidic conditions is a critical step.
Materials:
-
Stock solution of the compound in DMSO (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0 and 5.0
Procedure:
-
Prepare a working solution by diluting the DMSO stock into each of the aqueous buffers to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.
-
Incubate the solutions at room temperature for 30 minutes.
-
Visually inspect for any precipitation.
-
(Optional) For a quantitative assessment, centrifuge the samples to pellet any precipitate and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Expected Outcome:
It is hypothesized that the solubility of this compound will increase as the pH decreases due to the protonation of the basic nitrogen atoms.
Part 3: Co-Solvent Systems
For many biological applications, a purely organic solvent is not suitable. Co-solvent systems, which blend an organic solvent with an aqueous buffer, are often employed.
Materials:
-
DMSO
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)[8]
-
PBS, pH 7.4
Procedure:
-
Prepare a series of co-solvent mixtures. For example:
-
10% DMSO in PBS
-
10% Ethanol in PBS
-
10% PEG 400 in PBS
-
-
Attempt to dissolve a known amount of the compound in each co-solvent mixture to determine the approximate solubility.
-
Start with a low target concentration (e.g., 1 mg/mL) and incrementally increase the amount of compound until saturation is reached.
Troubleshooting and Advanced Strategies
-
Sonication: If the compound is slow to dissolve, gentle sonication in a water bath can be used to accelerate the process.
-
Heating: For some applications, gentle heating can increase solubility. However, the thermal stability of the compound should be considered.
-
Prodrug Approaches: For in vivo studies where aqueous solubility is paramount, a prodrug strategy may be necessary. This involves chemically modifying the molecule to include a highly soluble moiety that is cleaved in vivo to release the active compound.[9]
Safety Precautions
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents used for detailed safety information.
Conclusion
The dissolution of this compound, a representative of the often poorly soluble pyrazolopyrimidine class, requires a systematic and informed approach. By starting with a broad solvent screen and progressing through pH and co-solvent optimization, researchers can develop a robust and reproducible dissolution protocol suitable for their specific experimental needs. The principles and procedures outlined in this application note provide a solid foundation for tackling the solubility challenges associated with this important class of heterocyclic compounds.
References
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats. PubMed Central. [Link]
-
Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. [Link]
-
New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. PubMed. [Link]
-
Heterocyclic aromatic compounds | Organic Chemistry II Class Notes. Fiveable. [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. [Link]
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI. [Link]
-
Solubility of Organic Compounds. University of Toronto. [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyrimidine Libraries
Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged" structure.[1][2] Its rigid, planar, and nitrogen-rich framework is amenable to diverse chemical modifications, making it an ideal core for developing potent and selective modulators of various biological targets. This scaffold is particularly prominent in the field of oncology, forming the basis for numerous inhibitors of protein kinases, which are key regulators of cellular signaling that are frequently dysregulated in cancer.[1][3] Libraries based on this core have yielded inhibitors for critical targets such as Pim-1, Tropomyosin receptor kinases (Trk), PI3Kδ, FLT3, and cyclin-dependent kinases (CDKs).[4][5][6][7][8]
High-throughput screening (HTS) is an essential methodology in early-stage drug discovery for identifying active compounds, or "hits," from large chemical libraries.[9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a successful HTS campaign for pyrazolo[1,5-a]pyrimidine libraries. We will delve into the causality behind experimental choices, from assay development and validation to the hit triage cascade, ensuring a robust and efficient path to identifying promising lead compounds.
Section 1: Library Design & Preparation
The success of any HTS campaign is fundamentally linked to the quality and diversity of the compound library. For pyrazolo[1,5-a]pyrimidines, synthetic versatility allows for the creation of highly diverse libraries.
Causality in Library Design: The strategic placement of substituents around the pyrazolo[1,5-a]pyrimidine core dictates the molecule's interaction with the target protein. Structure-activity relationship (SAR) studies have shown that modifications at the C3, C5, and C7 positions are particularly crucial for modulating potency and selectivity.[1][6] For instance, in developing Trk inhibitors, a carboxamide moiety at the C3 position and specific substitutions at the C5 position were found to be critical for maximizing inhibitory activity.[6]
-
Synthetic Accessibility: Efficient synthesis is key. Cyclocondensation reactions between 5-aminopyrazole derivatives and various β-dicarbonyl compounds or their equivalents are a common and effective strategy for building the core scaffold.[1][2][6] The use of modern synthetic methods like palladium-catalyzed cross-coupling can then introduce further diversity.[1]
-
Computational Guidance: Before embarking on large-scale synthesis, virtual screening or homology modeling can be employed to prioritize scaffolds with a higher likelihood of interacting with the target of interest.[4][10] This data-driven approach enriches the library with promising chemotypes.
-
Compound Quality Control: Before screening, it is imperative to assess the purity and integrity of library compounds, typically via LC-MS. Compounds should also be assessed for solubility in the assay buffer to avoid false negatives or positives due to precipitation.
Section 2: The Cornerstone of HTS: Assay Development & Validation
The screening assay is the engine of the HTS campaign. Its design must be robust, reproducible, and relevant to the biological question being asked. The choice between a biochemical and a cell-based assay depends on the primary objective.
-
Biochemical Assays: These assays measure the direct interaction of a compound with a purified target protein (e.g., a kinase). They are ideal for identifying potent direct inhibitors. Common formats include:
-
Luminescence-based ATP depletion assays: Measures kinase activity by quantifying the amount of remaining ATP after the kinase reaction. Highly sensitive and amenable to HTS.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the phosphorylation of a substrate by a kinase, offering a robust ratiometric readout that minimizes interference.
-
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for cell permeability and metabolism. Examples include:
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) or NanoBRET™ can confirm that a compound binds to its intended target in a cellular environment.[3]
-
Phosphorylation Inhibition Assays: For kinase targets, an assay measuring the phosphorylation of a downstream substrate (e.g., phosphorylation of BAD for Pim-1 inhibitors) provides direct evidence of cellular pathway inhibition.[4][11]
-
Reporter Gene Assays: Used for targets like transcription factors, where compound activity modulates the expression of a reporter gene like luciferase.[10]
-
Cell Viability/Proliferation Assays: An MTT or similar assay can screen for compounds that inhibit the proliferation of cancer cell lines.[7]
-
Protocol 1: Assay Miniaturization & Optimization
Objective: To adapt the chosen assay to a 384-well plate format and optimize parameters for HTS.
Rationale: Miniaturization reduces the consumption of costly reagents and valuable library compounds. Optimization ensures the assay is sensitive enough to detect inhibitors while remaining robust against minor experimental variations.
Methodology:
-
Plate Selection: Choose 384-well, low-volume, solid-colored plates (white for luminescence, black for fluorescence) to maximize signal and minimize crosstalk.
-
Reagent Titration: Systematically vary the concentrations of key reagents (e.g., enzyme, substrate, ATP for a kinase assay) to find the optimal balance between signal strength and cost. Aim for conditions that yield approximately 50% of the maximum velocity (Vmax) to sensitively detect inhibitors.
-
DMSO Tolerance: HTS compounds are stored in DMSO. Test the assay's performance at various final DMSO concentrations (typically 0.1% to 1%). A high tolerance is desirable, but consistency across all plates is critical.
-
Incubation Time & Temperature: Determine the shortest incubation time that yields a stable and robust signal. For enzymatic assays, ensure the reaction remains in the linear range throughout this period.
Protocol 2: Statistical Validation of the Assay
Objective: To confirm the assay's suitability for HTS using statistical metrics.
Rationale: A statistically validated assay provides confidence that hits identified are a result of true biological activity, not random variation. The Z'-factor is the gold-standard metric for this purpose. An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.
Methodology:
-
Prepare Control Plates: Dedicate several 384-well plates to validation. Fill half the wells (n=192) with positive control (e.g., a known inhibitor or no enzyme) and the other half (n=192) with negative control (vehicle, e.g., DMSO).
-
Run the Assay: Process the plates exactly as you would during the HTS campaign.
-
Calculate Performance Metrics:
-
Signal-to-Background (S/B): Mean(Signal_neg) / Mean(Signal_pos)
-
Signal-to-Noise (S/N): (Mean(Signal_neg) - Mean(Signal_pos)) / SD(Signal_pos)
-
Z'-Factor: 1 - [(3 * SD(Signal_pos) + 3 * SD(Signal_neg)) / |Mean(Signal_neg) - Mean(Signal_pos)|]
-
-
Acceptance Criteria: The assay must meet predefined criteria before proceeding to the full screen.
| Parameter | Symbol | Acceptance Criterion | Rationale |
| Z-Prime Factor | Z' | > 0.5 | Indicates a large separation band between positive and negative controls, making hit identification unambiguous. |
| Signal-to-Background | S/B | > 5 | Ensures the signal window is sufficient to detect modest inhibition. |
| Coefficient of Variation | %CV | < 15% | Demonstrates the reproducibility and precision of the assay readout across the plate. |
Section 3: The HTS Campaign Workflow
A well-orchestrated workflow is crucial for efficiently screening thousands of compounds and managing the resulting data.
Caption: High-Throughput Screening (HTS) workflow from library plating to hit validation.
Protocol 3: Primary Screen and Hit Identification
Objective: To screen the entire pyrazolo[1,5-a]pyrimidine library at a single concentration to identify initial "hits".
Methodology:
-
Library Plating: Using non-contact acoustic dispensing, transfer a small volume (e.g., 20-50 nL) of each library compound (typically at 10 mM in DMSO) into the assay plates to achieve a final concentration of ~10 µM. Each plate must contain positive and negative control wells for normalization.
-
Assay Execution: Add reagents (cells, enzymes, substrates) to the plates using automated liquid handlers. Incubate for the optimized time and temperature.
-
Data Acquisition: Read the plates using a plate reader compatible with the assay signal (e.g., luminescence, fluorescence).
-
Data Analysis & Hit Selection:
-
Normalize the raw data for each compound well to the plate-specific controls. Typically, this is done by calculating the percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))).
-
Define a hit threshold. A common statistical approach is to select compounds that exhibit an effect greater than 3 standard deviations from the mean of the negative controls (Mean_neg - 3*SD_neg).
-
All compounds meeting this criterion are designated "primary hits."
-
Protocol 4: Hit Confirmation and Potency Determination
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
Rationale: The primary screen can produce false positives due to experimental error or compound-specific artifacts. Re-testing from a fresh sample confirms activity. A dose-response curve is essential to quantify a compound's potency, which is a critical parameter for prioritizing compounds.
Methodology:
-
Hit Confirmation: Cherry-pick the primary hits from the library. Re-test them in triplicate in the primary assay at the same concentration to confirm activity and eliminate statistical flukes.
-
Counter-Screens (Optional but Recommended): Simultaneously screen hits in an assay configured to detect interference (e.g., an assay without the target enzyme to identify compounds that inhibit the reporter system).
-
Dose-Response Curves: For all confirmed hits, perform a serial dilution (e.g., 10-point, 1:3 dilution series) and run the primary assay.
-
IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).
| Hit ID | Primary Screen (% Inhibition) | Confirmed Activity | IC₅₀ (µM) |
| PPA-001 | 85.2 | Yes | 0.45 |
| PPA-002 | 62.1 | No (False Positive) | > 50 |
| PPA-003 | 77.9 | Yes | 1.20 |
| PPA-004 | 91.5 | Yes | 0.08 |
Section 4: Hit-to-Lead: Secondary Assays & Validation Cascade
A potent hit from a primary screen is not yet a lead. Its activity must be validated in more complex systems to ensure it is a viable starting point for optimization.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axxam.com [axxam.com]
- 10. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Harnessing 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in Modern Drug Discovery
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold and the Promise of a Novel Derivative
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its versatility and potent biological activity.[1][2] This fused heterocyclic system serves as the foundational structure for numerous small-molecule inhibitors targeting key enzymes in cellular signaling pathways, particularly protein kinases.[1] Its inherent drug-like properties and synthetic tractability have led to the development of approved anticancer drugs and a pipeline of promising clinical candidates.[3][4] Marketed drugs for NTRK fusion cancers, for instance, feature this core structure, underscoring its clinical significance.[3][4]
This document provides a detailed guide for researchers and drug development professionals on the application of a novel derivative, 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one . While this specific molecule is not extensively characterized in public literature, its structural relationship to a class of potent kinase inhibitors suggests a high probability of activity against various protein kinases. This guide will, therefore, present a strategic workflow and detailed protocols for its characterization and application in drug discovery, from initial target identification to cellular validation.
Hypothesized Mechanism of Action and Potential Therapeutic Targets
Derivatives of the pyrazolo[1,a]pyrimidine scaffold are known to act as ATP-competitive inhibitors of protein kinases.[1][5] The fused ring system mimics the purine core of ATP, allowing it to bind to the kinase active site and block the phosphorylation of substrate proteins. The diverse substitution patterns possible on this scaffold enable the fine-tuning of selectivity towards specific kinases.[1]
Based on the activities of related compounds, potential targets for this compound include, but are not limited to:
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Given the success of other pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.[3]
-
Epidermal Growth Factor Receptor (EGFR): A common target for this class of compounds in non-small cell lung cancer.[1][5]
-
BRAF and MEK Kinases: Key components of the MAPK signaling pathway, particularly relevant in melanoma.[1][5]
-
Cyclin-Dependent Kinases (CDKs): The related pyrazolo[3,4-d]pyrimidine scaffold is a known inhibitor of CDKs.[6]
-
Phosphoinositide 3-Kinases (PI3Ks): Specific isoforms like PI3Kδ have been targeted by pyrazolo[1,5-a]pyrimidine derivatives.[7]
The following sections outline a comprehensive experimental workflow to identify the primary target(s) of this novel compound and validate its therapeutic potential.
Experimental Workflow for Target Identification and Validation
A systematic approach is crucial for characterizing a novel compound. The following workflow provides a step-by-step guide from broad screening to specific cellular activity.
Caption: Experimental workflow for characterizing a novel pyrazolo[1,5-a]pyrimidine derivative.
Detailed Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition by the test compound.
Principle: The ADP-Glo™ Kinase Assay is a universal, high-throughput method for measuring kinase activity. It quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal.
Materials:
-
Recombinant Kinase of interest (e.g., TrkA, EGFR)
-
Kinase-specific substrate and cofactors
-
This compound (Test Compound)
-
Staurosporine (Positive Control Inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or control (DMSO for no inhibition, Staurosporine for positive control).
-
Add 2 µL of a 2.5X kinase/substrate mixture in kinase reaction buffer.
-
Initiate the reaction by adding 2 µL of a 2.5X ATP solution. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the no-inhibition (DMSO) and maximum-inhibition (positive control) wells.
-
Plot the normalized data against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Parameter | Description | Example Value |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50% | 15 nM |
| Hill Slope | The steepness of the dose-response curve | 1.2 |
| R² | Goodness of fit for the curve | >0.98 |
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[6]
-
Complete cell culture medium
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Phospho-Protein Analysis
This protocol assesses the inhibition of a specific signaling pathway in cells by measuring the phosphorylation status of a downstream target of the kinase.
Principle: Western blotting uses antibodies to detect specific proteins. By using an antibody that recognizes the phosphorylated form of a protein, one can directly measure the effect of a kinase inhibitor on its target pathway within the cell.
Materials:
-
Cell line expressing the target kinase
-
Test Compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and apply the ECL substrate. Image the resulting chemiluminescence using a digital imager.
-
Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein or a loading control (e.g., GAPDH, β-actin).
Caption: Mechanism of action for a kinase inhibitor in a signaling pathway.
Trustworthiness and Self-Validating Systems
To ensure the reliability of your findings, each protocol should incorporate self-validating controls:
-
Orthogonal Assays: Confirm findings from one assay with a different, complementary method. For example, an IC50 from a biochemical assay should be correlated with a GI50 from a cell-based assay and evidence of target engagement.
-
Positive and Negative Controls: Always include a known potent inhibitor for the target kinase as a positive control and a vehicle (DMSO) as a negative control. This validates the assay's performance and provides a benchmark for potency.
-
Selectivity Profiling: A potent compound is only useful if it is selective. Profile promising hits against a panel of related kinases to determine their selectivity index. A highly selective compound will have a much lower IC50 for the primary target compared to off-targets.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. By following the systematic workflow and detailed protocols outlined in this guide, researchers can effectively identify its biological targets, validate its cellular activity, and build a robust data package for further preclinical development. Future research should focus on optimizing the lead compound through structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.[5]
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.[Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.[Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed.[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]
-
Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. PubMed.[Link]
-
7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. ChemSynthesis.[Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central.[Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.[Link]
-
Current status of pyrazole and its biological activities. PubMed Central.[Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online.[Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central.[Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. ScienceDirect.[Link]
-
Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed.[Link]
-
Artificial Intelligence-Driven Discovery of Pyrazolo[1,5- a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. PubMed.[Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for Pyrazolo[1,5-a]pyrimidine Analogs
Here is the technical support center for improving the solubility of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one.
Prepared by: The Senior Application Scientist Team
Introduction
The pyrazolo[1,5-a]pyrimidine core and its related structures, such as the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold, represent a critical class of heterocyclic compounds in modern drug discovery, particularly as potent protein kinase inhibitors.[1][2] A frequent and significant challenge encountered by researchers working with these molecules is their inherently low aqueous solubility. This property can impede accurate biological evaluation, lead to inconsistent assay results, and create substantial hurdles for developing viable preclinical and clinical formulations.[3][4]
This technical guide provides a comprehensive framework for systematically addressing and overcoming the solubility challenges associated with this compound and related analogs. While specific experimental data for this exact molecule is limited, the principles and methodologies detailed here are derived from extensive experience with structurally similar, poorly soluble nitrogen-containing heterocyclic compounds.[5][6] We will proceed from fundamental understanding and basic troubleshooting to detailed experimental protocols and advanced strategies, empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of pyrazolo[1,5-a]pyrimidine compounds.
Q1: What structural features of this compound contribute to its presumed low solubility?
A: The low solubility of this class of compounds stems from a combination of physicochemical properties inherent to its fused heterocyclic structure:
-
Planarity and Crystallinity: The rigid, planar fused ring system facilitates strong intermolecular π-π stacking interactions.[2] This promotes the formation of a highly stable crystal lattice, which requires significant energy to break apart during dissolution.
-
Hydrogen Bonding: The molecule possesses both hydrogen bond donors (-OH group, N-H in the pyrazole ring) and acceptors (multiple nitrogen atoms, carbonyl oxygen). While this allows for interaction with water, it also enables strong, self-associating hydrogen bonds within the crystal structure, further increasing lattice energy.
-
Hydrophobicity: Despite the presence of heteroatoms, the overall fused aromatic structure has significant hydrophobic character, limiting its favorable interaction with the polar environment of water.
Q2: My compound dissolves readily in DMSO for a stock solution, but precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what are the consequences?
A: This phenomenon, often called "crashing out," is a classic sign of a poorly soluble compound. DMSO is a powerful, aprotic polar solvent capable of solvating a wide range of molecules. However, when a concentrated DMSO stock is introduced into an aqueous buffer, the local solvent environment rapidly changes from DMSO-rich to water-rich. Water acts as an anti-solvent for your compound, which cannot remain dissolved and therefore precipitates out of solution.[7]
The consequences are significant:
-
Inaccurate Potency: The actual concentration of the compound in solution is much lower than the nominal concentration, leading to an underestimation of its biological activity (e.g., an artificially high IC50 value).[8]
-
Assay Artifacts: The precipitated particles can interfere with assay readouts, especially in optical (turbidity) or enzymatic assays.[8]
-
Poor Reproducibility: The amount of precipitation can vary between experiments depending on the rate of addition, mixing, and minor temperature fluctuations, leading to high data variability.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure first?
A: Both are important, but they answer different questions and are relevant at different stages of research.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, typically by diluting a DMSO stock into an aqueous buffer. It is measured over a short time frame (e.g., 1-2 hours).[8] This value is most relevant for in vitro high-throughput screening to ensure the compound is soluble under the assay conditions.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (typically 24-72 hours) until the concentration in solution is constant.[9][10] This value is critical for formulation development, preclinical studies, and understanding the fundamental properties of the molecule.
For initial troubleshooting of assay problems, measuring kinetic solubility is the most practical first step.
Section 2: Troubleshooting Guide
This guide provides direct solutions to common experimental problems related to solubility.
Problem: My compound precipitates upon dilution into aqueous buffer.
| Immediate Action | Underlying Rationale & Scientific Principle |
| 1. Lower the Final DMSO Concentration: | DMSO disrupts the structure of water. At concentrations >1%, it can significantly alter the bulk solvent properties. Reducing the final DMSO concentration (aim for ≤0.5%, ideally ≤0.1%) minimizes its impact as a co-solvent and provides a more accurate picture of aqueous solubility. |
| 2. Decrease the Final Compound Concentration: | Your nominal concentration may be far above the compound's kinetic solubility limit. Perform a serial dilution to find the highest concentration that remains clear by visual inspection. This gives a rough estimate of its kinetic solubility. |
| 3. Modify the Dilution Method: | Add the DMSO stock to the aqueous buffer (not the other way around) while vortexing vigorously. This promotes rapid dispersion and can sometimes help maintain a supersaturated state for a longer period, which may be sufficient for short assays. |
| 4. Pre-warm the Aqueous Buffer: | Increasing the temperature of the buffer can modestly increase the solubility of many compounds. Ensure the temperature is compatible with your assay components. |
Problem: I am observing inconsistent or non-reproducible data in my biological assays.
| Diagnostic Step | Causality & Recommended Action |
| 1. Visually Inspect Assay Plates: | Before and after adding the compound, hold the plate up to a light source. Look for cloudiness, schlieren lines, or visible precipitate in the wells, especially at higher concentrations. |
| 2. Run a Solubility Test in Parallel: | Use a nephelometer or dynamic light scattering (DLS) instrument to measure compound aggregation in your exact assay buffer at the concentrations you are testing.[8][11] This provides quantitative evidence of precipitation that may not be visible to the naked eye. |
| 3. Re-evaluate the Stock Solution: | Ensure your DMSO stock is fully dissolved. Some poorly soluble compounds can slowly precipitate out of DMSO if stored for long periods or if the concentration is too high. Centrifuge the stock tube before use and take the supernatant. |
Section 3: Experimental Protocols for Solubility Enhancement
For persistent solubility issues, a systematic approach is required. The following protocols provide step-by-step guidance.
Protocol 1: Systematic Co-Solvent and pH Screening
This protocol uses a 96-well plate format to rapidly screen for improved solubility conditions.
Objective: To determine the effect of common, biocompatible co-solvents and pH on the solubility of the test compound.
Materials:
-
Test Compound (solid)
-
DMSO (anhydrous)
-
Co-solvents: PEG 400, Propylene Glycol (PG), Ethanol (EtOH)[7][12]
-
Buffer Systems:
-
pH 5.0 (0.1 M Acetate Buffer)
-
pH 7.4 (0.1 M Phosphate Buffered Saline - PBS)
-
pH 9.0 (0.1 M Borate Buffer)
-
-
96-well polypropylene plates
-
Plate shaker
-
Centrifuge with plate rotor
-
HPLC system for quantification
Methodology:
-
Prepare Stock Solutions: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 10 mM).
-
Prepare Solvent Systems: In separate tubes, prepare the following solvent systems:
-
PBS (pH 7.4)
-
Acetate Buffer (pH 5.0)
-
Borate Buffer (pH 9.0)
-
90:10 PBS:PEG 400
-
90:10 PBS:PG
-
90:10 PBS:EtOH
-
-
Plate Setup: Add 198 µL of each solvent system to triplicate wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and place it on a plate shaker at room temperature for 2 hours.
-
Phase Separation: Centrifuge the plate at ~3,000 x g for 20 minutes to pellet any precipitated material.
-
Analysis: Carefully remove 100 µL of the supernatant from each well, being cautious not to disturb the pellet. Analyze the concentration of the dissolved compound in the supernatant by HPLC against a standard curve.[11]
Data Interpretation:
Summarize the results in a table to easily compare conditions.
| Solvent System | pH | Visual Observation (Clear/Hazy/Precipitate) | Measured Solubility (µM) [Mean ± SD] |
| PBS | 7.4 | Hazy | e.g., 5.2 ± 0.8 |
| Acetate Buffer | 5.0 | Clear | e.g., 85.1 ± 4.3 |
| Borate Buffer | 9.0 | Precipitate | e.g., <1.0 |
| 90:10 PBS:PEG 400 | 7.4 | Clear | e.g., 45.6 ± 3.1 |
| 90:10 PBS:PG | 7.4 | Hazy | e.g., 15.3 ± 2.5 |
| 90:10 PBS:EtOH | 7.4 | Hazy | e.g., 11.7 ± 1.9 |
This data is illustrative. A significant increase in solubility at pH 5.0 would suggest the compound has a basic pKa, making it a candidate for formulation as a salt. High solubility in the PEG 400 system indicates this is a promising co-solvent for further development.[12][13]
Protocol 2: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[14][15][16]
Objective: To evaluate the solubilizing effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Methodology:
-
Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v) in your desired buffer (e.g., PBS pH 7.4).
-
Add an excess amount of your solid compound to each solution in separate glass vials.
-
Seal the vials and place them on a rotator in a temperature-controlled environment (e.g., 25 °C) for 48-72 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC.
-
Plot the measured solubility of your compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear increase in solubility indicates the formation of a soluble complex.[16]
Section 4: Visualization of Concepts and Workflows
Workflow for Solubility Troubleshooting
The following diagram outlines a logical decision-making process for addressing solubility issues, from initial observation to final strategy selection.
Caption: Decision tree for troubleshooting poor compound solubility.
Mechanism of pH-Dependent Solubilization
Nitrogen-containing heterocycles often have basic nitrogen atoms that can be protonated at acidic pH. This ionization dramatically improves solubility.
Caption: Effect of pH on the ionization and solubility of a pyrazolopyrimidine.
References
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.7b00456][17][18][19][20][21]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/solubility-enhancement-techniques-for-poorly-soluble-pharmaceuticals-a-review/][7]
-
Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4070198/][14]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [URL: https://ijmsdr.com/index.php/ijmsdr/article/view/170][22]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [URL: https://ijps.org.in/index.php/ijps/article/view/100][23]
-
Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [URL: https://www.researchgate.net/publication/265811776_Techniques_to_improve_the_solubility_of_poorly_soluble_drugs][24]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. C&EN. [URL: https://cen.acs.org/articles/89/i27/Solubility-Compound.html][11]
-
Compound solubility measurements for early drug discovery. Life Chemicals. [URL: https://lifechemicals.com/service/admet-profiling/solubility-assay][25]
-
Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/12443775/][26]
-
Application Notes and Protocols for Determining the Solubility of Novel Compounds. BenchChem. [URL: https://www.benchchem.com/application-notes/10][9]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027282/][1]
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [URL: https://www.solvescientific.com/resources/app-notes/high-throughput-measurement-of-compound-solubility-and-physical-form-with-bmi/][8]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/student-papers/record/132431][10]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019018/][2]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [URL: https://www.hilarispublisher.com/open-access/innovative-formulation-strategies-for-enhancing-oral-bioavailability-of-poorly-soluble-drugs-125012.html][15]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [URL: https://worldpharmatoday.com/formulation-strategies-for-poorly-soluble-drugs/][27]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [URL: https://www.researchgate.net/publication/382103437_Formulation_strategies_for_poorly_soluble_drugs][3]
-
Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30860363/][4]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3407983/][28]
-
Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11166649/][16]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9315582/][5]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/27/11/3631][6]
-
On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. [URL: https://www.researchgate.net/publication/320491038_On_the_Basicity_of_Conjugated_Nitrogen_Heterocycles_in_Different_Media][29]
-
Solubility enhancement of cox-2 inhibitors using various solvent systems. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Solubility-enhancement-of-cox-2-inhibitors-using-Seedher-Bhatia/221980838d21c97a47514f04b2a8f898a44955b2][12]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3102375/][30]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20593744/][13]
-
This compound. ChemBK. [URL: https://www.chembk.com/en/chem/1210768-40-3][31]
Sources
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpbr.in [ijpbr.in]
- 8. solvescientific.com.au [solvescientific.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. figshare.com [figshare.com]
- 20. Water Solubility Enhancement of Pyrazolo[3,4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ijmsdr.org [ijmsdr.org]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. researchgate.net [researchgate.net]
- 25. lifechemicals.com [lifechemicals.com]
- 26. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 28. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. chembk.com [chembk.com]
Technical Support Center: Synthesis of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Welcome to the technical support center for the synthesis of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and structurally related pyrazolopyrimidine compounds.
I. Overview of Pyrazolopyrimidine Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry due to its wide range of biological activities, including its role as a kinase inhibitor.[1][2] The synthesis of these compounds, including the target molecule this compound, typically involves the cyclocondensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent.[3][4] While the reaction is robust, various factors can influence its outcome, leading to issues with yield, purity, and side product formation.
General Synthetic Approach
A common and effective method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound.[3] This reaction is often carried out under acidic or basic conditions.[3] The choice of solvent, catalyst, and reaction temperature can significantly impact the efficiency of the cyclization and the final product yield.[5]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound and offers potential solutions based on established chemical principles.
Problem 1: Low or No Product Yield
Q: I am not getting the expected yield of my target pyrazolopyrimidine. What are the likely causes and how can I improve it?
A: Low product yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The cyclocondensation reaction may not have gone to completion.
-
Causality: Insufficient reaction time or inadequate temperature can lead to unreacted starting materials. The activation energy for the cyclization step may not have been reached.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration or cautiously increasing the reaction temperature. Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields.[3]
-
-
Sub-optimal Reaction Conditions: The choice of solvent and catalyst is crucial for efficient cyclization.
-
Causality: The polarity of the solvent can affect the solubility of the reactants and the stability of the transition state. An inappropriate catalyst (or lack thereof) may not effectively promote the necessary bond formations.
-
Solution: Acetic acid is a commonly used solvent that also acts as a catalyst.[5] For certain substrates, a base like sodium ethoxide in ethanol can be more effective.[5] Experiment with different solvent systems (e.g., ethanol, DMF) and catalysts (e.g., piperidine) to find the optimal conditions for your specific starting materials.[4]
-
-
Degradation of Starting Materials or Product: The reactants or the final product might be unstable under the reaction conditions.
-
Causality: High temperatures or prolonged exposure to acidic or basic conditions can lead to decomposition.
-
Solution: If you suspect degradation, try running the reaction at a lower temperature for a longer period. Ensure that your starting materials are pure and dry before use.
-
-
Side Reactions: Competing reactions can consume your starting materials and reduce the yield of the desired product.
-
Causality: The formation of isomers or other byproducts is a possibility, especially with multifunctional starting materials.
-
Solution: Analyze your crude product by LC-MS or NMR to identify any major side products. Understanding the structure of these byproducts can provide insight into the competing reaction pathways and help you adjust the reaction conditions to favor the desired product. For example, regioselectivity can sometimes be controlled by the choice of the β-dicarbonyl compound.[3]
-
Problem 2: Product Purification Challenges
Q: My crude product is difficult to purify. I'm observing multiple spots on TLC and having trouble isolating the pure compound.
A: Purification of heterocyclic compounds can be challenging due to their polarity and potential for forming strong interactions with silica gel.
-
Inseparable Impurities: The impurities may have similar polarity to your product.
-
Causality: Side products formed during the reaction or unreacted starting materials can co-elute with your product during column chromatography.
-
Solution:
-
Recrystallization: This is often a highly effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, DMF/water) to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature.[5]
-
Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.
-
Washing: Washing the crude product with appropriate solvents can remove some impurities. For instance, washing with cold ethanol followed by diethyl ether can remove residual starting materials and other soluble impurities.[5]
-
-
Problem 3: Characterization Issues - Unexpected Spectroscopic Data
Q: The NMR or Mass Spectrum of my product does not match the expected structure of this compound. What could be the issue?
A: Discrepancies in spectroscopic data often point to the formation of an unexpected isomer or a different product altogether.
-
Isomer Formation: The cyclization reaction can sometimes lead to the formation of different regioisomers.
-
Causality: The nucleophilic attack of the aminopyrazole can occur at different electrophilic sites of the β-dicarbonyl compound, leading to different ring fusion patterns.
-
Solution: Carefully analyze the NMR data (especially 2D NMR like HMBC and NOESY) to determine the exact connectivity and stereochemistry of your product. Compare your data with literature values for similar pyrazolopyrimidine structures. The reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds has been shown to be regioselective, highlighting the influence of the reactants on the final product structure.[3]
-
-
Tautomerism: The product may exist in different tautomeric forms.[6]
-
Causality: The presence of acidic protons and multiple nitrogen atoms in the heterocyclic ring system can lead to tautomeric equilibria. The observed spectroscopic data will be a representation of the major tautomer in solution.
-
Solution: Be aware of the potential for tautomerism in your target molecule. The presence of a hydroxyl group in the pyrimidine ring of this compound makes it likely to exist in equilibrium with its keto tautomer. This can be investigated by NMR spectroscopy in different solvents.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
The synthesis would typically start with a suitably substituted 5-aminopyrazole and a derivative of a β-ketoester or malonic ester that contains the pyridone ring fragment. The specific precursors would be chosen to build the desired tricyclic system.
Q2: What are some common catalysts used in pyrazolopyrimidine synthesis?
Both acidic and basic catalysts are commonly employed. Glacial acetic acid can serve as both a solvent and a catalyst.[5] Basic catalysts such as sodium ethoxide or piperidine are also frequently used, particularly when starting from β-enaminones.[4]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase that provides good separation between your starting materials and the product. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Q4: What are the typical reaction times and temperatures?
Reaction times can range from a few hours to overnight, while temperatures typically range from room temperature to reflux, depending on the specific reactants and solvent used. For example, some cyclocondensations in acetic acid are refluxed for 3-8 hours.[5] Microwave-assisted synthesis can significantly reduce reaction times.[3]
IV. Experimental Protocols & Data
General Protocol for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation
This is a general guideline and may require optimization for specific substrates.
-
To a solution of the appropriate 3-aminopyrazole (1.0 mmol) in glacial acetic acid (10 mL), add the corresponding 1,3-dicarbonyl compound (1.1 mmol).
-
Heat the reaction mixture to reflux (approximately 120 °C) for 3-6 hours.
-
Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold ethanol, followed by diethyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).[5]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, providing a reference for expected outcomes.
| 3-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Acetic Acid | None | Reflux | 3 | 85 | [5] |
| 3-phenyl-1H-pyrazol-5-amine | 2-acetylcyclopentanone | Acetic Acid | None | Reflux | 8 | 75 | [3] |
| 3-amino-1H-pyrazole | Diethyl malonate | Acetic Acid | None | 100 | 10 | 71 | [5] |
V. Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in pyrazolopyrimidine synthesis.
General Reaction Mechanism
Caption: A simplified reaction mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.
VI. References
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). National Institutes of Health.
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). PMC - NIH.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central.
-
De Novo Pyrimidine Synthesis. BOC Sciences.
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (2024). ResearchGate.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Publishing.
-
Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024). Creative Proteomics Blog.
-
Pyrimidine synthesis. Organic Chemistry Portal.
-
Proposed mechanism of cell cycle-dependent de novo pyrimidine... (2024). ResearchGate.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PMC - PubMed Central.
-
7.10: Pyrimidine de novo Biosynthesis. (2023). Biology LibreTexts.
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (2012). PMC - NIH.
-
Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022). BYU ScholarsArchive.
-
7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. (2025). ChemSynthesis.
-
Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. (2014). ResearchGate.
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI.
-
Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. (2021). ACS Publications.
-
Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. (1993). PubMed.
-
Pyrazolopyrimidine. Wikipedia.
-
Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. (2025). Benchchem.
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). PubMed Central.
-
Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. (2011). PubMed.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate the common challenges and optimize your reaction conditions for this important class of heterocyclic compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of pyrazolo[1,5-a]pyrimidines, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield or no desired pyrazolo[1,5-a]pyrimidine product. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield is a common frustration in organic synthesis. For pyrazolo[1,5-a]pyrimidine synthesis, particularly through the common cyclocondensation of an aminopyrazole with a 1,3-bielectrophilic compound, several factors can be at play. Let's break down the potential culprits and solutions.
Potential Causes & Solutions:
-
Purity of Starting Materials: The purity of your 5-aminopyrazole and the 1,3-dicarbonyl compound (or its equivalent) is paramount. Impurities can introduce side reactions or inhibit the desired transformation.
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical and often interdependent.
-
Solvent: The solvent influences reactant solubility and reaction kinetics. Acetic acid is a widely used solvent that can also act as an acid catalyst.[1][3] In other cases, alcohols like ethanol or polar aprotic solvents like DMF might be more suitable.[4][5]
-
Catalyst: The reaction can be catalyzed by either acids or bases.
-
Temperature and Time: These parameters require careful optimization. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Some reactions proceed at room temperature, while others require reflux.[1][2]
-
-
Reactivity of the 1,3-Bielectrophile: The structure of the 1,3-dicarbonyl compound or other biselectrophilic partners significantly affects its reactivity.[3]
-
Recommendation: If using a less reactive dicarbonyl compound, consider more forcing conditions (higher temperature, stronger catalyst) or switch to a more reactive equivalent like a β-enaminone or a β-haloenone.[6]
-
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically improve yields and reduce reaction times by promoting efficient and uniform heating.[3][4] This technique is particularly useful for sluggish reactions.
Issue 2: Formation of Multiple Products or Isomers
Question: My reaction is producing a mixture of products, possibly regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. The two nitrogen atoms of the 5-aminopyrazole can potentially react with the two electrophilic centers of the dicarbonyl compound, leading to different isomers.
Controlling Regioselectivity:
-
Nature of the 1,3-Dicarbonyl Compound: The electronic and steric properties of the substituents on the dicarbonyl compound can direct the initial nucleophilic attack of the aminopyrazole. For instance, a more electrophilic carbonyl group will likely be attacked first.
-
Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. It is often necessary to screen different conditions to favor the formation of the desired isomer.[2] For example, a study by Zhang et al. found that microwave irradiation on the reaction of chromone with 5-aminopyrazole yielded a mixture of isomers, with one being consistently favored.[4]
-
Strategic Choice of Starting Materials: In some cases, using a symmetrical 1,3-dicarbonyl compound will circumvent the issue of regioselectivity altogether. If a specific substitution pattern is required, a multi-step synthesis might be necessary to introduce the desired functional groups regioselectively.
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my pyrazolo[1,5-a]pyrimidine derivative. What are the best practices for purification?
Answer:
Purification can be challenging due to the polarity of the pyrazolo[1,5-a]pyrimidine core and the potential for closely eluting byproducts.
Purification Strategies:
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high-purity material. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: This is the most common method for purifying reaction mixtures.
-
Stationary Phase: Silica gel is typically used. For very polar compounds, alumina or reverse-phase silica may be more effective.
-
Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).[2][7]
-
-
Work-up Procedure: A thorough aqueous work-up is crucial to remove catalysts, inorganic salts, and highly polar impurities before chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and 1,3-dicarbonyl compounds?
A1: The reaction proceeds via a cyclocondensation mechanism. The initial step is the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks the second carbonyl group, and subsequent dehydration to form the stable aromatic pyrazolo[1,5-a]pyrimidine ring system.[3][8]
Q2: Are there alternative synthetic routes to the classical condensation reaction?
A2: Yes, several other effective methods exist. Three-component reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile) provide a one-pot synthesis of highly substituted derivatives.[3] Palladium-catalyzed cross-coupling reactions can also be employed to functionalize the pyrazolo[1,5-a]pyrimidine core.[9]
Q3: How do I choose the appropriate starting materials for my desired derivative?
A3: The substituents on the final pyrazolo[1,5-a]pyrimidine are determined by the substituents on the starting 5-aminopyrazole and the 1,3-bielectrophilic reagent. The substituents at positions 2 and 3 of the final product originate from the 5-aminopyrazole, while the substituents at positions 5 and 7 come from the 1,3-dicarbonyl compound.[6]
Data and Protocols
Table 1: Comparison of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
| Starting Materials | Catalyst | Solvent | Temperature | Yield | Reference |
| 5-Aminopyrazole & 2-Arylmalondialdehydes | Acidic | Acetic Acid | Reflux | 40-60% | [4] |
| 5-Aminopyrazole & Chalcone Derivative | Piperidine (catalytic) | Ethanol | Reflux | Moderate-High | [4] |
| 5-Amino-1H-pyrazoles & Enaminone | None | Ethanol | Reflux | Good | [4] |
| 5-Aminopyrazole & 1,3-Diketones | None | Acetic Acid | Microwave | High | [4] |
| 5-Amino-3-methylpyrazole & Diethyl malonate | Sodium ethanolate | Ethanol | Reflux | 89% | [5] |
Experimental Protocol: General Procedure for the Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-aminopyrazole derivative (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid, 5-10 mL per mmol of aminopyrazole).
-
Addition of Reagents: Add the 1,3-dicarbonyl compound (1.0-1.2 eq.) to the solution. If required, add a catalytic amount of an acid (e.g., H₂SO₄) or a base (e.g., piperidine).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water and collect the resulting precipitate. The crude product can be neutralized with a base (e.g., sodium bicarbonate solution) if an acidic solvent was used.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Visual Guides
Diagram 1: General Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: A typical experimental workflow for synthesizing pyrazolo[1,5-a]pyrimidines.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
-
Strategic design of pyrazolo[1,5-a]pyrimidine derivatives, focusing on... ResearchGate. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Welcome to the technical support center for 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this complex heterocyclic compound. By understanding the underlying chemical principles of the pyrazolo[1,5-a]pyrimidine scaffold, you can ensure the integrity of your experiments and the reliability of your data.
I. Introduction to the Stability of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1][2] However, the fusion of the electron-rich pyrazole ring with the electron-deficient pyrimidine ring, along with the specific substituents of the title compound, can lead to potential stability issues. The presence of a hydroxyl group and a lactam moiety (in the pyrimidin-6(7H)-one ring) are key areas of consideration for potential degradation.
This guide will provide a proactive approach to handling and troubleshooting, ensuring that the compound's integrity is maintained throughout your experimental workflows.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical, step-by-step approach to their resolution.
Issue 1: Inconsistent Potency or Activity in Cellular Assays
Q1: I'm observing significant variability in my IC50 values between experiments. What could be the cause?
A1: This is a common issue when working with complex heterocyclic compounds and can often be traced back to compound instability in the assay medium.
Probable Causes & Solutions:
-
Hydrolytic Degradation: The lactam functionality in the pyrimidinone ring may be susceptible to hydrolysis, especially if the pH of your cell culture medium is not well-buffered or trends towards basic conditions over the course of a multi-day experiment.
-
Oxidative Degradation: The hydroxypyrazole moiety can be prone to oxidation. Components in your cell culture medium, or exposure to air and light, can catalyze this process.
-
Poor Solubility: Pyrazolopyrimidine derivatives are often characterized by low aqueous solubility.[3] If the compound precipitates out of solution in your assay medium, the effective concentration will be lower and variable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cellular assay results.
Experimental Protocol: Assessing Compound Stability in Assay Medium
-
Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock.
-
Prepare Working Solution: Dilute the stock solution into your complete cell culture medium to the final assay concentration. Ensure the final DMSO concentration is low (<0.5%) and consistent across all samples.
-
Incubation: Place the working solution in a cell culture incubator (37°C, 5% CO2) in a cell-free plate.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot of the medium.
-
HPLC Analysis: Immediately analyze the sample by reverse-phase HPLC with UV and mass spectrometry detection to quantify the parent compound and identify any degradation products.[4]
Issue 2: Poor Aqueous Solubility and Compound Precipitation
Q2: My compound is precipitating when I dilute my DMSO stock into aqueous buffer or cell culture medium. How can I improve its solubility?
A2: This is a well-documented challenge for this class of compounds.[3][5] The planar nature of the fused ring system can lead to strong crystal packing and low aqueous solubility.
Strategies for Enhancing Solubility:
| Strategy | Mechanism | Considerations |
| Co-solvents | Reduce the polarity of the aqueous phase. | Can be toxic to cells. Common examples include ethanol, PEG 400. Always run a vehicle control. |
| pH Adjustment | Ionization of the molecule can increase solubility. | The hydroxyl group on the pyrazole ring may be acidic. Determine the pKa of your compound. Be mindful that pH changes can also accelerate degradation. |
| Excipients | Surfactants (e.g., Tween-80) or cyclodextrins can form micelles or inclusion complexes to keep the compound in solution. | May interfere with biological assays or have their own cellular effects. |
| Amorphous Solid Dispersions | Formulating the compound with a polymer can prevent crystallization and improve apparent solubility. | Requires specialized formulation expertise and equipment.[6] |
Expert Tip: Before moving to complex formulations, try preparing your working solutions by adding the DMSO stock to your aqueous buffer/medium while vortexing to ensure rapid dispersion and minimize localized high concentrations that can trigger precipitation.
III. Frequently Asked Questions (FAQs)
Q3: What are the optimal storage conditions for solid this compound?
A3: As a solid, the compound is likely to be more stable. However, to minimize the risk of slow degradation over time, the following conditions are recommended:
-
Temperature: Store at -20°C or -80°C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by storing in an amber vial. Heterocyclic compounds can be light-sensitive.[7]
Q4: How should I prepare and store stock solutions?
A4:
-
Solvent: Use anhydrous DMSO for the highest solubility and stability.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to your experiments.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the DMSO stock.
Q5: What are the likely degradation pathways for this molecule?
A5: Based on the structure, two primary degradation pathways should be considered:
-
Oxidation: The hydroxypyrazole moiety is susceptible to oxidation, which could lead to the formation of quinone-like species or ring-opening products. This can be catalyzed by light, transition metals, or reactive oxygen species.
-
Hydrolysis: The lactam bond within the pyrimidinone ring could be susceptible to hydrolysis, particularly under basic or strongly acidic conditions, leading to a ring-opened carboxylic acid derivative.
Caption: Potential degradation pathways for the target compound.
Q6: What analytical techniques are best for monitoring the stability of this compound?
A6: A combination of techniques is ideal for a comprehensive stability assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is the workhorse for separating the parent compound from its degradation products. A gradient elution with water and acetonitrile (both containing 0.1% formic acid or TFA) is a good starting point.
-
UV-Vis Spectroscopy: A diode array detector (DAD) coupled with the HPLC will provide UV spectra for the parent compound and any impurities, which can help in their initial characterization.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is essential for identifying degradation products by determining their molecular weights and fragmentation patterns.[8] High-resolution mass spectrometry (e.g., Q-TOF) can provide elemental composition, further aiding in structure elucidation.
IV. Summary and Best Practices
To ensure the successful use of this compound in your research, please adhere to the following best practices:
-
Proactive Stability Assessment: Before initiating extensive biological screening, perform a preliminary stability test of the compound in your primary assay buffer or medium.
-
Controlled Storage: Always store the solid compound and its solutions protected from light, moisture, and oxygen at low temperatures.
-
Careful Solution Preparation: Use high-quality, anhydrous DMSO for stock solutions and be mindful of solubility limits when preparing aqueous working solutions.
-
Appropriate Controls: Always include a "time-zero" control in your experiments to establish a baseline for compound integrity.
-
Analytical Verification: Use HPLC-MS to confirm the purity of your compound upon receipt and to investigate any suspected degradation.
By taking these precautions, you can mitigate the risks associated with the potential instability of this complex heterocyclic molecule and generate high-quality, reproducible data.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]
-
Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. (2001). Clinical Chemistry, 47(1), 57-63. [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2015). ACS Medicinal Chemistry Letters, 6(6), 717-721. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(21), 6685. [Link]
-
Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. (2002). Bioorganic & Medicinal Chemistry Letters, 12(24), 3537-3541. [Link]
-
Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. (2022). Molecules, 27(19), 6549. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Advances, 10(35), 20858-20868. [Link]
-
New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. (2020). Bioorganic Chemistry, 99, 103944. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules, 29(15), 3496. [Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2024). Organic Letters. [Link]
-
7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-. (n.d.). PubChem. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). Molecules, 26(16), 4983. [Link]
-
Light-sensitive heterocyclic compounds for information nanotechnologies. (2018). ResearchGate. [Link]
-
7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. (n.d.). ChemSynthesis. [Link]
-
Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a] pyrimidines. (2021). Molecules, 26(16), 4783. [Link]
-
Heterocycles in Medicinal Chemistry. (2019). Molecules, 24(21), 3848. [Link]
-
Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (2010). ResearchGate. [Link]
-
Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. (2021). ACS Medicinal Chemistry Letters, 12(7), 1146-1152. [Link]
-
An Assessment Study of Known Pyrazolopyrimidines: Chemical Methodology and Cellular Activity. (2020). Bioorganic Chemistry, 102, 104085. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Pyrazolo[1,5-a]pyrimidine Inhibitors
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this promising class of kinase inhibitors in their experiments. Pyrazolo[1,5-a]pyrimidines are a versatile scaffold used in the development of inhibitors for various protein kinases, including Tropomyosin receptor kinases (TrkA, TrkB, TrkC), Cyclin-dependent kinases (CDKs), and Phosphoinositide 3-kinase δ (PI3Kδ), which are critical targets in cancer therapy and other diseases.[1][2][3][4][5][6]
As with many targeted therapies, the emergence of resistance can be a significant hurdle. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome resistance-related challenges in your research.
Part 1: Understanding Resistance Mechanisms
Before troubleshooting, it's crucial to understand the common ways cells develop resistance to pyrazolo[1,5-a]pyrimidine inhibitors. Resistance can be broadly categorized into two types: on-target and off-target mechanisms.
On-Target Resistance: The Usual Suspect
The most common mechanism of resistance to kinase inhibitors is the acquisition of mutations in the drug's target protein.[1][7] These mutations can prevent the inhibitor from binding effectively, rendering it inactive.
-
Gatekeeper Mutations: These mutations occur in the "gatekeeper" residue of the kinase's ATP-binding pocket. A bulky amino acid substitution can sterically hinder the inhibitor from accessing its binding site.
-
Solvent Front Mutations: Mutations at the solvent front can also disrupt inhibitor binding and are a known mechanism of resistance to second-generation Trk inhibitors.[7]
Off-Target Resistance: The Cellular Rewiring
Cells can also develop resistance through mechanisms that don't involve direct modification of the drug's primary target.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating another. For example, if a pyrazolo[1,5-a]pyrimidine inhibitor targets a kinase in the MAPK pathway, cells might activate the PI3K/AKT pathway to maintain proliferation and survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[8] This is a common mechanism of multidrug resistance.[8][9]
-
Drug Metabolism: Cells may increase the metabolic breakdown of the inhibitor, reducing its effective concentration.
Part 2: Troubleshooting Guide for Acquired Resistance
This section provides a step-by-step guide to help you identify and address resistance to pyrazolo[1,5-a]pyrimidine inhibitors in your cell-based assays.
Initial Observation: Decreased Inhibitor Potency
You've noticed that your pyrazolo[1,5-a]pyrimidine inhibitor is no longer as effective at inhibiting cell growth, proliferation, or downstream signaling as it was previously.
Question 1: My IC50 value has significantly increased in my long-term cell culture experiments. What should I do first?
Answer: The first step is to confirm that the decreased potency is a genuine biological effect and not due to experimental variability.
Experimental Workflow: Verifying Resistance
Caption: Initial steps to confirm a resistant phenotype.
Protocol: Dose-Response Assay
-
Cell Seeding: Plate both your suspected resistant cells and a cryopreserved, low-passage, sensitive parental cell line at an appropriate density in 96-well plates.
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of your pyrazolo[1,5-a]pyrimidine inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for a period relevant to your assay (e.g., 72 hours for a proliferation assay).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, CellTiter-Glo®, or crystal violet staining.
-
Data Analysis: Plot the dose-response curves and calculate the IC50 values for both cell lines. A significant rightward shift in the curve for the suspected resistant cells confirms resistance.
Question 2: I've confirmed resistance. How do I determine if it's due to on-target mutations?
Answer: The most direct way to investigate on-target resistance is to sequence the target kinase gene in your resistant cells.
Experimental Workflow: Investigating On-Target Resistance
Caption: Workflow for identifying on-target mutations.
If a mutation is identified, you can further validate its role by introducing it into the sensitive parental cell line using site-directed mutagenesis and observing if it confers resistance.
Question 3: Sequencing revealed no mutations in my target kinase. What are the next steps to investigate off-target resistance?
Answer: If on-target resistance is ruled out, the next step is to explore off-target mechanisms.
Troubleshooting Off-Target Resistance
| Potential Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Bypass Pathway Activation | - Phospho-protein arrays: To get a broad overview of activated signaling pathways. - Western blotting: To probe for specific activated kinases (e.g., p-AKT, p-ERK). | Increased phosphorylation of key signaling nodes in alternative pathways. |
| Increased Drug Efflux | - Rhodamine 123 efflux assay: To measure the activity of P-gp and other ABC transporters. - Co-treatment with an efflux pump inhibitor: (e.g., verapamil, tariquidar) and your pyrazolo[1,5-a]pyrimidine inhibitor. | Increased efflux of Rhodamine 123. Re-sensitization to your inhibitor in the presence of the efflux pump inhibitor. |
| Increased Drug Metabolism | - LC-MS/MS analysis: To measure the intracellular concentration of your inhibitor over time. | A more rapid decrease in the intracellular concentration of the inhibitor compared to sensitive cells. |
Part 3: Strategies to Overcome Resistance
Once you have identified the likely resistance mechanism, you can employ several strategies to overcome it in your experiments.
Strategy 1: Switch to a Second- or Third-Generation Inhibitor
If resistance is due to a known on-target mutation, a next-generation inhibitor designed to be active against that specific mutation may be available. For example, second-generation Trk inhibitors like selitrectinib and repotrectinib were developed to overcome resistance to first-generation inhibitors.[1][7]
Strategy 2: Combination Therapy
Combining your pyrazolo[1,5-a]pyrimidine inhibitor with another agent can be a powerful strategy to overcome resistance.
Logical Combinations to Address Resistance
Caption: Selecting a combination strategy based on the resistance mechanism.
Strategy 3: Modulating the Tumor Microenvironment
In in vivo models, the tumor microenvironment can contribute to drug resistance. Consider investigating the role of stromal cells, hypoxia, or secreted factors in your resistance model.
Part 4: Frequently Asked Questions (FAQs)
Q1: I'm using a pyrazolo[1,5-a]pyrimidine inhibitor for the first time. What are some key considerations for my initial experiments?
A1:
-
Solubility: Ensure your inhibitor is fully dissolved in the appropriate solvent (usually DMSO) and that the final concentration of the solvent in your cell culture media is non-toxic (typically <0.1%).
-
Stability: Check the stability of your inhibitor in solution and under your experimental conditions.
-
On-target activity: Confirm that your inhibitor is active against its intended target in your cellular system by performing a Western blot for the phosphorylated form of the target or a downstream substrate.
Q2: My pyrazolo[1,5-a]pyrimidine inhibitor is showing off-target effects. How can I mitigate this?
A2: Off-target effects are a known challenge with kinase inhibitors.[2][4]
-
Use the lowest effective concentration: Determine the minimal concentration of your inhibitor that gives the desired on-target effect.
-
Use a more selective inhibitor: If available, switch to a more selective pyrazolo[1,5-a]pyrimidine derivative or a structurally different inhibitor for the same target.
-
Validate findings with a second inhibitor: Use a structurally distinct inhibitor for the same target to confirm that the observed phenotype is due to on-target inhibition.
-
Genetic approaches: Use siRNA or CRISPR to knockdown the target and see if it phenocopies the inhibitor's effect.
Q3: Can I use pyrazolo[1,5-a]pyrimidine inhibitors in animal models?
A3: Yes, many pyrazolo[1,5-a]pyrimidine inhibitors have been evaluated in preclinical animal models. However, you will need to consider the inhibitor's pharmacokinetic and pharmacodynamic properties, such as bioavailability, half-life, and toxicity.[10] A thorough literature search for in vivo studies with your specific inhibitor is recommended.
Q4: Where can I find more information on the synthesis of pyrazolo[1,5-a]pyrimidine compounds?
A4: The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold can be achieved through various methods, including cyclization and condensation reactions.[2][11] For detailed synthetic protocols, it is best to consult the primary medicinal chemistry literature.[2][3][4]
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]
-
New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. MDPI. [Link]
-
Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. ResearchGate. [Link]
-
(PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
Sources
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors [mdpi.com]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to address the specific challenges associated with the purification of this complex heterocyclic compound. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
I. Understanding the Purification Challenges
The purification of this compound, a nitrogen-rich heterocyclic compound, presents a unique set of challenges that stem from its structural complexity and physicochemical properties. A thorough understanding of these challenges is the first step toward developing an effective purification strategy.
A. Potential Impurities:
The primary source of impurities is the synthetic route used to prepare the target molecule. The most common method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a substituted 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1][2] This reaction can lead to several types of impurities:
-
Regioisomers: The reaction between an unsymmetrical 1,3-dicarbonyl compound and a 5-aminopyrazole can potentially yield two different regioisomers.[1] The formation of these isomers is highly dependent on the reaction conditions and the nature of the substituents. Distinguishing and separating these closely related compounds is often a significant purification hurdle.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 5-aminopyrazole or the β-dicarbonyl compound in the crude product.
-
Side-Reaction Products: The reactive nature of the starting materials can lead to the formation of various side products, especially under harsh reaction conditions (e.g., high temperatures).
-
Reagents and Catalysts: Residual catalysts (acidic or basic) and other reagents used in the synthesis can contaminate the final product.
B. Solubility Profile:
The solubility of pyrazolo[1,5-a]pyrimidine derivatives can be limited, particularly in common organic solvents, which can complicate both recrystallization and chromatographic purification.[3][4] While prodrug strategies have been employed to enhance aqueous solubility for biological applications, this does not address the practical challenges of purification in a laboratory setting.[3][5][6] The presence of both a hydroxyl group and a lactam moiety in the target molecule suggests a polar character, which may necessitate the use of polar solvent systems for purification.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.
Crystallization & Recrystallization Issues
Question 1: My compound precipitates as an oil or fails to crystallize from solution. What should I do?
Answer: Oiling out is a common problem, especially with polar compounds. It occurs when the compound's solubility decreases so rapidly that it separates as a liquid phase instead of forming an ordered crystal lattice. Here’s a systematic approach to troubleshoot this issue:
-
Re-dissolve and Slow Down Cooling: Gently heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. You can achieve this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.
-
Add a Co-solvent: If slow cooling is ineffective, try adding a small amount of a co-solvent in which your compound is more soluble. This will slightly increase the overall solubility and can prevent rapid precipitation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.
-
Solvent System Re-evaluation: If the above methods fail, the chosen solvent system is likely unsuitable. Refer to the "Solvent Selection for Recrystallization" table below for guidance on selecting a more appropriate solvent or solvent pair.
Question 2: I am experiencing low recovery after recrystallization. How can I improve my yield?
Answer: Low recovery is often due to using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Working with a more concentrated solution will maximize the yield upon cooling.
-
Optimize the Cooling Process: Ensure the solution is thoroughly cooled to maximize precipitation. Using an ice bath can significantly decrease the solubility of your compound in the mother liquor.
-
Mother Liquor Analysis: After filtration, concentrate the mother liquor and analyze it by TLC or HPLC. If a significant amount of your product is present, you may be able to recover more material by a second crystallization or by chromatographic purification of the residue.
| Solvent | Solubility of Polar Heterocycles (General Trend) | Application in Recrystallization |
| Methanol/Ethanol | Often good solubility, especially when heated. | A good starting point for single-solvent recrystallization. |
| Ethyl Acetate | Moderate solubility, may require heating. | Can be a good single solvent or used in combination with hexanes. |
| Acetonitrile | Good solubility for many polar compounds. | Can be effective, but its higher boiling point requires caution. |
| Dichloromethane | Good solubility, but its volatility can be a challenge. | Often used as the "good" solvent in a two-solvent system with a non-polar "bad" solvent like hexanes or diethyl ether. |
| Acetone | Good dissolving power for a wide range of compounds. | Can be a useful recrystallization solvent. |
| Water | Solubility can be low unless the molecule has ionizable groups. | Can be used as an anti-solvent with a water-miscible organic solvent like ethanol or acetone. |
| DMSO/DMF | High solubility, often too high for effective recrystallization. | Generally avoided for recrystallization due to their high boiling points and difficulty in removal. More suitable for dissolving samples for analysis. |
This table provides general guidance. The ideal solvent system for this compound must be determined experimentally.
Chromatography Troubleshooting
Question 3: My compound is streaking or showing poor separation on a silica gel column. What are the likely causes and solutions?
Answer: Streaking and poor separation on silica gel are common issues when dealing with polar, nitrogen-containing heterocyclic compounds. This is often due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.
-
Tailing/Streaking:
-
Cause: Strong adsorption of the basic compound to the acidic silica gel.
-
Solution: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is a common choice. The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper peaks. Alternatively, using a less acidic stationary phase like alumina can be beneficial.
-
-
Poor Separation of Isomers:
-
Cause: Regioisomers of pyrazolo[1,5-a]pyrimidines can have very similar polarities, making them difficult to separate.[1]
-
Solution:
-
Optimize the Mobile Phase: A shallow gradient or isocratic elution with a carefully optimized solvent system is crucial. Experiment with different solvent mixtures (e.g., dichloromethane/methanol, ethyl acetate/ethanol) to find a system that provides the best separation on TLC.
-
Consider Reverse-Phase Chromatography: If normal-phase chromatography fails to provide adequate separation, reverse-phase HPLC or flash chromatography on a C18-functionalized silica gel can be a powerful alternative. A common mobile phase for reverse-phase separation of polar compounds is a gradient of acetonitrile in water with a small amount of an acid modifier like formic acid or trifluoroacetic acid (0.1%).
-
-
Question 4: My compound is not eluting from the silica gel column, even with a highly polar solvent system (e.g., 100% methanol). What should I do?
Answer: This indicates very strong adsorption to the stationary phase, which can be a problem with highly polar, basic compounds.
-
Switch to a More Polar Mobile Phase: Try a mobile phase containing a small percentage of acetic acid or formic acid in methanol. The acid can help to protonate the compound and/or the silica surface, which can sometimes facilitate elution.
-
Use a Different Stationary Phase: If your compound is irreversibly adsorbed to silica, consider using a more inert stationary phase like alumina or a polymer-based resin.
-
Reverse-Phase Chromatography: As mentioned previously, reverse-phase chromatography is often the best solution for highly polar compounds that are difficult to elute from silica gel.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification and analytical techniques.
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but show low solubility at room temperature or in an ice bath.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography (Normal Phase)
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. Aim for an Rf value of ~0.3 for your target compound. If streaking is observed, add 0.5% triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique often provides better separation than loading the sample in a solution.
-
Elution: Begin eluting the column with the initial mobile phase, gradually increasing the polarity of the eluent (gradient elution) or using a constant solvent composition (isocratic elution) as determined by your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purity Assessment by HPLC
-
Method Development: A reverse-phase HPLC method is generally suitable for analyzing the purity of polar heterocyclic compounds.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is a common mobile phase.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
-
Sample Preparation: Prepare a stock solution of your purified compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).
-
Injection and Analysis: Inject a small volume of the sample solution onto the HPLC system and run the developed method.
-
Data Interpretation: The purity of your compound can be determined by integrating the peak area of the main component and any impurities.
IV. Visualization of Workflows and Concepts
Diagram 1: Troubleshooting Crystallization Issues
Caption: A decision-making workflow for troubleshooting common crystallization problems.
Diagram 2: Purification Strategy for Pyrazolo[1,5-a]pyrimidines
Caption: A general strategy for the purification of pyrazolo[1,5-a]pyrimidine derivatives.
V. Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity and purity of my final product?
A1: A combination of analytical techniques is essential for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum will show the number of different types of protons and their connectivity, while the ¹³C NMR spectrum will show the number of different types of carbon atoms.[7][8][9][10] Specific chemical shifts and coupling constants are characteristic of the pyrazolo[1,5-a]pyrimidine scaffold.
-
Mass Spectrometry (MS): This technique will provide the molecular weight of your compound, confirming its elemental composition.
-
HPLC: As described in Protocol 3, HPLC is used to determine the purity of the compound by separating it from any impurities.
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.
Q2: Are there any specific safety precautions I should take when working with pyrazolo[1,5-a]pyrimidine derivatives?
A2: As with any chemical research, it is crucial to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many heterocyclic compounds have biological activity, so it is important to avoid inhalation, ingestion, and skin contact. Always work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for any specific hazards associated with the reagents and solvents you are using.
Q3: Can I use microwave-assisted synthesis to improve the yield and purity of my product?
A3: Yes, microwave-assisted organic synthesis has been shown to be an effective method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[1] In some cases, microwave irradiation can accelerate the reaction, leading to higher yields and cleaner product profiles, which can simplify the subsequent purification process.
VI. References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Iorkula, T. H., Osayawe, O. J. K., Odogwu, D. A., Ganiyu, L. O., & Onyinyechi, O. L. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-28. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
Van der Veken, P., et al. (2018). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Journal of Medicinal Chemistry, 61(17), 7843-7856. [Link]
-
Kudryavtsev, K. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6611. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. ChemInform, 23(49). [Link]
-
Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-28. [Link]
-
Kappe, C. O., et al. (2012). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. The Journal of Organic Chemistry, 77(15), 6299-6311. [Link]
-
Orłowska, N., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences, 23(15), 8613. [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4983. [Link]
-
Al-Qadhi, M. A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Orłowska, N., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8613. [Link]
-
Giorgi, G., et al. (1997). Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. II. Synthesis and in vitro antimicrobial evaluation. Il Farmaco, 52(10), 639-643. [Link]
-
Liang, J., et al. (2016). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. Bioorganic & Medicinal Chemistry Letters, 26(16), 4036-4041. [Link]
-
Harris, P. A., et al. (2008). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(3), 1045-1049. [Link]
-
Lee, J., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 65(24), 16428-16443. [Link]
-
Musumeci, F., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1055-1060. [Link]
-
Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC, 2018(1), 225-269. [Link]
-
Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]
-
Al-Qadhi, M. A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. ChemSynthesis. [Link]
-
Orłowska, N., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences, 23(15), 8613. [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 193-197. [Link]
-
Deshmukh, D. S., et al. (2005). Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Molbank, 2005(4), M442. [Link]
-
Saha, A., & Deb, I. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 225-259. [Link]
-
El-Sayed, A. A., & Al-Otaibi, A. M. (2014). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 10, 2816-2851. [Link]
-
Sanna, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Siena University Institutional Repository. [Link]
-
Baraldi, P. G., et al. (2012). Water-soluble pyrazolo[4,3-e][1][7][11]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists. Journal of Medicinal Chemistry, 55(11), 5369-5381. [Link]
-
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. PubChem. [Link]
-
pyrazolo[1,5-a]pyrimidin-6-ol, 7-[4-(dimethylamino)phenyl]-2,5-dimethyl-. SpectraBase. [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 720-735. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. Water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sci-hub.st [sci-hub.st]
- 11. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing and Minimizing Off-Target Effects of Novel Pyrazolopyrimidine-Based Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one and related novel chemical entities. As a Senior Application Scientist, my goal is to provide you with the foundational strategies and troubleshooting guidance necessary to rigorously characterize your compound, validate its on-target activity, and minimize confounding off-target effects.
The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a multitude of protein kinases.[1][2] This versatility, however, necessitates a systematic and critical approach to ensure that the observed biological effects are truly due to the modulation of the intended target. This guide is structured to walk you through the logical progression of experiments, from initial characterization to advanced troubleshooting, ensuring the integrity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Here we address the initial questions researchers often have when beginning to characterize a novel inhibitor.
Q1: What are off-target effects and why are they a critical concern for my research?
Q2: My compound shows potent activity in a cell-based assay. Isn't that sufficient to prove it works through my target of interest?
A: While potent cellular activity is an excellent starting point, it is not definitive proof of on-target action. The observed phenotype could be the result of the compound hitting one or more secondary targets.[4] It is essential to demonstrate that the compound directly engages the intended target within the complex cellular environment and that this engagement is responsible for the downstream biological effects.[5]
Q3: What is the first and most critical step I should take to begin characterizing my compound's selectivity?
A: The most crucial first step is to perform a comprehensive dose-response experiment in your primary cellular assay.[6] This involves testing a wide range of concentrations (e.g., from picomolar to high micromolar) to generate a full sigmoidal curve. This curve provides the EC50/IC50 value, which quantifies potency, but also reveals other important characteristics. A very steep or unusually shaped curve might suggest potential toxicity or off-target activity at higher concentrations.[7]
Q4: What is a "chemical probe" and how does it differ from a standard inhibitor?
A: A chemical probe is a small molecule inhibitor that has been extensively validated for its potency, selectivity, and mechanism of action, making it a reliable tool to investigate the function of a specific protein target.[5][8] Key criteria for a high-quality chemical probe include demonstrated target engagement in cells, a well-defined selectivity profile against related proteins, and the availability of a structurally similar but biologically inactive control compound.[8] Your goal should be to validate your compound to the standards of a chemical probe.
Troubleshooting Guide: From Target Engagement to Phenotypic Correlation
This section provides in-depth, actionable guidance for common challenges encountered during inhibitor characterization.
Issue 1: Uncertainty of Direct Target Engagement in a Cellular Context
You have biochemical data showing your compound inhibits the purified target protein, but you need to prove it binds the same target inside a living cell.
Causality: The intracellular environment is crowded and complex. A compound may fail to reach its target due to poor cell permeability, or it may be rapidly metabolized or exported from the cell. Conversely, it might engage other proteins more readily in a cellular context. Therefore, direct evidence of target binding in cells is a critical pillar of validation.[5]
Troubleshooting Workflow:
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing Biomedical Research with Quality Chemical Probes [promega.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
Technical Support Center: Enhancing the Bioavailability of Pyrazolo[1,5-a]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine compounds. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of this important class of molecules. Pyrazolo[1,5-a]pyrimidines are a versatile scaffold in medicinal chemistry, showing promise as potent inhibitors of various protein kinases, making them attractive candidates for cancer therapy and other treatments.[1][2][3] However, their therapeutic potential is often limited by poor aqueous solubility and, consequently, low oral bioavailability.[1][4]
This resource offers practical, evidence-based strategies to overcome these hurdles, drawing from established formulation science and medicinal chemistry principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many pyrazolo[1,5-a]pyrimidine compounds?
A1: The low oral bioavailability of pyrazolo[1,5-a]pyrimidines is typically multifactorial, stemming from their inherent physicochemical properties. The fused heterocyclic ring system, while providing a rigid and effective scaffold for target binding, often results in poor aqueous solubility.[1][3] This low solubility limits the dissolution of the compound in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Additionally, some derivatives may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[5] The molecular structure, including lipophilicity and the presence of specific functional groups, plays a significant role in these challenges.[5][6]
Q2: What are the initial steps I should take to assess the bioavailability of my pyrazolo[1,5-a]pyrimidine compound?
A2: A systematic approach is crucial. Start with in vitro models to predict oral absorption and metabolism, as these are cost-effective and provide rapid screening.[7][8] Commonly used models include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses the passive permeability of a compound across an artificial lipid membrane.[8]
-
Caco-2 Cell Monolayer Assay: This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized intestinal epithelial cells, providing insights into both passive and active transport mechanisms, as well as potential efflux.[8]
-
In vitro Metabolism Studies: Utilizing human liver microsomes or hepatocytes can help predict the extent of first-pass metabolism.[8][9]
Following promising in vitro data, in vivo pharmacokinetic (PK) studies in animal models (e.g., mice or rats) are necessary to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and ultimately, oral bioavailability.[10]
Q3: Can I improve bioavailability by simply modifying the chemical structure of my compound?
A3: Yes, chemical modification is a powerful strategy. Introducing polar and basic functional groups into solvent-accessible regions of the molecule can enhance aqueous solubility without compromising the compound's potency against its biological target.[1][11] Another effective approach is the development of prodrugs. A prodrug is a chemically modified, often more water-soluble, version of the active drug that is converted to the active form in vivo.[12][13][14] This strategy has been successfully applied to pyrazolo[3,4-d]pyrimidines to improve their pharmacokinetic properties.[12][13][14]
Troubleshooting Guides
This section provides detailed guidance on specific experimental challenges you may encounter.
Issue 1: Poor Aqueous Solubility Leading to Inconsistent In Vitro Assay Results
Causality: The inherent low solubility of many pyrazolo[1,5-a]pyrimidine derivatives can lead to precipitation in aqueous assay buffers, resulting in high variability and underestimation of potency. The physicochemical properties of the compound, such as its crystalline structure and lipophilicity, are key contributing factors.[5][15]
Troubleshooting Workflow:
Caption: Workflow for addressing poor aqueous solubility.
Step-by-Step Protocol:
-
Comprehensive Physicochemical Profiling:
-
Kinetic and Thermodynamic Solubility: Determine the solubility in various buffers (pH 1.2, 4.5, 6.8 to mimic the GI tract) and relevant assay media.
-
LogP/LogD Measurement: Quantify the lipophilicity of your compound.
-
pKa Determination: Identify ionizable groups that can be targeted for salt formation.
-
-
Assay Condition Optimization:
-
Co-solvents: Introduce a small percentage (typically <1%) of a water-miscible organic solvent like DMSO or ethanol to the assay buffer to aid solubility. Be mindful of potential solvent effects on the biological target.
-
Surfactants: The inclusion of non-ionic surfactants, such as Tween® 80 or Cremophor® EL, at concentrations below their critical micelle concentration can improve wetting and solubility.[5]
-
pH Adjustment: If your compound has ionizable functional groups, adjusting the pH of the assay buffer can significantly enhance solubility.
-
-
Simple Formulation Approaches for In Vitro Use:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix can increase its apparent solubility and dissolution rate.[16] For small-scale lab experiments, a simple solvent evaporation method can be employed.
-
Protocol: Lab-Scale ASD Preparation (Solvent Evaporation)
-
Dissolve the pyrazolo[1,5-a]pyrimidine compound and a suitable polymer (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol, acetone).
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Collect the resulting solid dispersion for dissolution testing and use in assays.
-
-
-
Issue 2: Low and Variable Oral Absorption in Animal Models
Causality: Even if solubility is addressed, poor membrane permeability, efflux by transporters like P-glycoprotein (P-gp), and pre-systemic metabolism can limit oral absorption. The complex interplay of these factors in the dynamic environment of the GI tract often leads to inconsistent results.[17]
Troubleshooting Workflow:
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 9. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. usiena-air.unisi.it [usiena-air.unisi.it]
- 14. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medcraveonline.com [medcraveonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating In Vitro Assays with Pyrazolo[1,5-a]pyrimidines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers working with the pyrazolo[1,5-a]pyrimidine scaffold. This versatile N-heterocyclic system is a "privileged" structure in modern medicinal chemistry, forming the core of numerous potent inhibitors targeting key enzymes, particularly protein kinases.[1][2] Its rigid, planar structure is adept at fitting into ATP-binding pockets, making it a cornerstone of many drug discovery campaigns.[3][4]
However, the very properties that make this scaffold attractive also present a unique set of challenges in in vitro settings. Many promising research programs have been delayed or misled by artifacts arising from the physicochemical properties of these compounds. This guide is designed to serve as a field-proven resource, providing not just protocols, but the scientific reasoning behind them. Here, we will address the most common pitfalls encountered during biochemical and cell-based assays and offer robust, validated strategies to ensure the integrity and reproducibility of your data.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most pressing issues researchers encounter at the bench.
Issue 1: Inconsistent Results & Unusually Steep Dose-Response Curves
Question: My dose-response curves are unusually steep, sometimes with Hill slopes >> 1, and my results are not reproducible between experiments. What is the likely cause?
Answer: This is a classic hallmark of compound aggregation . Pyrazolo[1,5-a]pyrimidines, like many planar, hydrophobic heterocyclic compounds, can self-associate in aqueous buffers to form colloidal particles, especially as their concentration increases.[5][6] These aggregates are not true inhibitors; instead, they function as non-specific protein sequesters. They can partially denature and adsorb proteins (like your target enzyme) onto their surface, effectively removing active protein from the solution and giving the appearance of potent inhibition.[5] This phenomenon is a major source of false positives in high-throughput screening (HTS).[7][8]
The apparent "potency" of an aggregator is highly sensitive to factors like incubation time, protein concentration, and minor variations in buffer composition, leading to poor reproducibility.[9] The steep dose-response curve arises because inhibition only occurs after the compound reaches its critical aggregation concentration (CAC), leading to a sharp, non-stoichiometric drop in activity.[5]
Diagnostic Workflow for Aggregation
Caption: Workflow to diagnose suspected compound aggregation.
Experimental Protocol: Detergent Counter-Screen
This protocol is designed to identify aggregation-based inhibitors. Non-ionic detergents like Triton X-100 disrupt the formation of colloidal aggregates, thus reversing the inhibitory activity of aggregators while having minimal effect on true, specific inhibitors.[9]
Materials:
-
Your pyrazolo[1,5-a]pyrimidine compound stock (e.g., 10 mM in DMSO)
-
Assay buffer
-
Triton X-100 (10% stock solution)
-
Target enzyme, substrate, and all other assay components
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare Two Assay Buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer containing a final concentration of 0.01% (v/v) Triton X-100. Mix gently but thoroughly to avoid bubbles.
-
-
Compound Titration: Prepare identical serial dilutions of your compound in both Buffer A and Buffer B. It is critical that the only variable between the two sets of titrations is the presence of the detergent.
-
Assay Performance: Run your standard biochemical assay in parallel using both sets of compound dilutions. Ensure all other parameters (enzyme concentration, substrate concentration, incubation times) are identical.
-
Data Analysis:
-
Generate dose-response curves and calculate IC50 values for both conditions (± detergent).
-
Interpretation: If the compound is an aggregator, you will observe a significant rightward shift (a much weaker IC50) in the presence of Triton X-100. A >10-fold shift is a strong indicator of aggregation-based activity.[5] A true inhibitor should show a minimal (<3-fold) change in potency.
-
Issue 2: Promising Primary Hit, Dead in Follow-up Assays
Question: My compound was a potent hit in the primary HTS (e.g., at 10 µM in 1% DMSO), but when I try to confirm the IC50 with a fresh sample in a biochemical assay with lower DMSO, the activity is gone. What happened?
Answer: This issue almost always stems from poor aqueous solubility . The pyrazolo[1,5-a]pyrimidine core is quite hydrophobic, and solubility can be a significant challenge.[10][11] In a primary screen, compounds are often rapidly diluted from a high-concentration DMSO stock into the assay buffer, which can create a supersaturated, kinetically soluble solution that is temporarily stable. However, when you prepare fresh dilutions for follow-up studies, especially at lower final DMSO concentrations, the compound may precipitate out of solution before it can interact with the target. What you measure is not the true potency, but the activity at the compound's solubility limit.
Solubility Troubleshooting Workflow
Caption: Decision process for addressing compound solubility issues.
Experimental Protocol: Simplified Kinetic Solubility Assessment
This method uses light scattering (nephelometry) to quickly assess the aqueous solubility of a compound. As a compound precipitates, it forms particles that scatter light, increasing the measured absorbance.
Materials:
-
Compound stock (10 mM in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Clear 96- or 384-well microplate
-
Plate reader with absorbance measurement capability (e.g., at 620 nm)
Procedure:
-
Prepare Buffer Plate: Add 198 µL of PBS pH 7.4 to the wells of the microplate.
-
Prepare Compound Plate: In a separate plate, create a serial dilution of your compound in 100% DMSO.
-
Initiate Measurement: Set the plate reader to take kinetic absorbance readings at 620 nm every 30 seconds for 30 minutes.
-
Compound Addition: After a baseline reading is established (e.g., 2 minutes), use a multichannel pipette to transfer 2 µL of the DMSO serial dilutions into the PBS plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Data Analysis:
-
Plot absorbance (A620) vs. time for each concentration.
-
The concentration at which you first observe a significant, time-dependent increase in absorbance corresponds to the kinetic solubility limit under these conditions.
-
Table 1: Recommended Maximum Solvent Concentrations
| Solvent | Typical Max. Concentration in Assay | Comments |
| DMSO | 0.5% - 1.0% | Gold standard, but can affect enzyme activity at >1%. |
| Ethanol | < 1.0% | Can be used, but more volatile and may impact protein stability. |
| Methanol | < 0.5% | Generally avoided due to potential protein denaturation. |
Issue 3: Unexplained Cell Death in Cell-Based Assays
Question: My compound shows the desired effect in my cell-based assay (e.g., inhibition of a signaling pathway), but I also see signs of cytotoxicity at similar concentrations. How can I be sure the effect is specific?
Answer: This is a critical question of specificity. The desired phenotype could be a direct consequence of general cellular toxicity rather than specific target engagement.[12][13] For example, a compound that disrupts mitochondrial function will deplete ATP, which will non-specifically shut down many energy-dependent cellular processes, including phosphorylation events mediated by your kinase of interest. It is mandatory to decouple specific, on-target activity from general cytotoxicity.
Workflow for Deconvoluting Specific vs. Cytotoxic Effects
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. [2105.00267] Combating small molecule aggregation with machine learning [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule aggregates inhibit amyloid polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Degradation Pathway Analysis
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) related to the stability and degradation of this novel heterocyclic compound. Our goal is to equip you with the foundational knowledge and practical tools necessary to anticipate and resolve challenges in your experimental workflows.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities, including potent kinase inhibition.[1][2] The stability of these molecules is a critical parameter that influences their efficacy, safety, and shelf-life. Understanding the potential degradation pathways of this compound is therefore essential for the development of robust analytical methods and stable pharmaceutical formulations.[3]
This guide will delve into the likely degradation pathways of this specific molecule under various stress conditions, provide detailed protocols for conducting forced degradation studies, and offer solutions to common analytical challenges.
Part 1: Predicted Degradation Pathways
While specific degradation studies on this compound are not yet extensively published, we can predict the most probable degradation pathways based on the known chemistry of its constituent heterocyclic rings: the pyrazole, pyrimidine, and pyridine moieties.[4][5][6]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for compounds containing amide-like structures. The pyridone ring in the target molecule contains a lactam functionality which is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the pyridone ring would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the opening of the pyridone ring.
-
Base-Catalyzed Hydrolysis: In basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the pyridone ring would initiate ring opening. The pyrimidine ring itself can also be susceptible to hydrolytic cleavage under harsh conditions.[7][8]
Caption: Predicted Hydrolytic Degradation of the Target Molecule.
Oxidative Degradation
The fused heterocyclic system, with its multiple nitrogen atoms and electron-rich regions, is susceptible to oxidative degradation.[9]
-
N-Oxidation: The nitrogen atoms in the pyrazole, pyrimidine, and pyridine rings are potential sites for oxidation, leading to the formation of N-oxides.[5] The nitrogen at position 2 of the pyrazole ring is particularly susceptible to electrophilic attack.[6]
-
Hydroxylation: The aromatic rings could undergo hydroxylation, particularly at electron-rich positions.
-
Ring Opening: Under strong oxidative conditions, cleavage of the heterocyclic rings can occur.
Caption: Predicted Oxidative Degradation of the Target Molecule.
Photolytic Degradation
Aromatic and heterocyclic compounds can absorb UV light, leading to photochemical reactions. The extended π-system of the fused rings suggests potential photosensitivity.
-
Photoreduction/Photooxidation: The excited state of the molecule could undergo reduction or oxidation reactions, leading to a variety of degradation products.
-
Ring Rearrangement/Cleavage: Absorption of light energy can lead to bond cleavage and rearrangement of the heterocyclic rings. Purine analogs, which share structural similarities, are known to undergo photodegradation.[10][11]
Part 2: Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[12][13][14] A target degradation of 5-20% is generally considered appropriate to avoid the formation of secondary, irrelevant degradants.[15]
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[12]
Stress Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours. |
| Thermal Degradation | Expose the solid compound to 80°C in a calibrated oven for 48-72 hours. Also, reflux the stock solution at 80°C for 24 hours. |
| Photolytic Degradation | Expose the stock solution and solid compound to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Note: These are starting conditions and may need to be adjusted based on the stability of the molecule. Monitor the degradation over time to achieve the target percentage.[12]
Caption: General Workflow for Forced Degradation Studies.
Part 3: Troubleshooting Guide and FAQs for HPLC Analysis
A robust, stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.[3][16] Nitrogen-containing heterocyclic compounds can present unique chromatographic challenges.[17]
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for the parent compound. What is the likely cause and how can I fix it?
A1: Peak tailing for basic, nitrogen-containing compounds is often due to secondary interactions between the protonated analyte and acidic residual silanols on the surface of the silica-based stationary phase.[1]
-
Explanation: The nitrogen atoms in your molecule can become protonated, especially in acidic mobile phases, giving the molecule a positive charge. These positively charged molecules can interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the column packing material, leading to a secondary retention mechanism that causes peak tailing.
-
Solutions:
-
Lower the mobile phase pH: Using a mobile phase with a pH around 2.5-3.5 will protonate the silanol groups (Si-OH), minimizing these secondary interactions.
-
Use a modern, high-purity silica column: These columns have a lower concentration of acidic silanols and are often end-capped to further reduce their activity.
-
Add a competing base: A small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase to compete with the analyte for interaction with the active sites. However, TEA can shorten column lifetime and is not ideal for MS detection.
-
Increase buffer concentration: A higher buffer concentration can help to mask the residual silanols.
-
Q2: My retention times are shifting between injections. What should I check?
A2: Retention time variability can be caused by several factors related to the HPLC system, mobile phase, or column.[18]
-
Troubleshooting Steps:
-
Check for leaks: Inspect all fittings for any signs of leakage.
-
Ensure proper mobile phase preparation: Inconsistent mobile phase composition is a common cause of shifting retention times. Ensure accurate measurement of all components and adequate mixing.
-
Degas the mobile phase: Dissolved gases can form bubbles in the pump, leading to flow rate fluctuations.
-
Check column temperature: Ensure the column oven is maintaining a stable temperature, as temperature fluctuations can affect retention.
-
Column equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Q3: I am not getting good separation between the parent peak and a degradation product. How can I improve the resolution?
A3: Improving resolution often involves modifying the mobile phase composition or the stationary phase.
-
Strategies for Improving Resolution:
-
Optimize the organic modifier percentage: If using a gradient, try adjusting the gradient slope to be shallower. For isocratic methods, systematically vary the percentage of the organic solvent.
-
Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Adjust the mobile phase pH: Small changes in pH can significantly impact the retention of ionizable compounds, potentially improving resolution.
-
Try a different stationary phase: If mobile phase optimization is insufficient, a column with a different chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) may provide the necessary selectivity.
-
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH; use a high-purity, end-capped column; increase buffer concentration.[1] |
| Shifting Retention Times | System leaks; inconsistent mobile phase; temperature fluctuations; inadequate column equilibration. | Check for leaks; ensure accurate mobile phase preparation and degassing; verify stable column temperature; ensure sufficient equilibration time.[18] |
| Poor Resolution | Suboptimal mobile phase composition; inappropriate stationary phase. | Adjust organic modifier percentage or gradient slope; change organic modifier; optimize mobile phase pH; try a column with different selectivity. |
| Ghost Peaks | Late eluting compounds from a previous injection; contaminated mobile phase or system. | Implement a column wash step at the end of each run; use high-purity solvents; flush the system.[18] |
| High Backpressure | Blockage in the system (e.g., frit, guard column, or column inlet). | Systematically isolate the source of the blockage by removing components (start with the column); back-flush the column if appropriate; replace the blocked component.[19] |
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- ResearchGate. (n.d.). Photocatalytic purine degradation pathways.
- ResearchGate. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
- MDPI. (2023).
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Journal of Food and Drug Analysis. (n.d.). HPTLC method development and validation: Strategy to minimize methodological failures.
- Wikipedia. (n.d.). Pyrimidine.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- MDPI. (2023).
- Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from Asian Journal of Research in Chemistry.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- NIH. (2014). Purine Analogues - LiverTox - NCBI Bookshelf.
- MDPI. (2022).
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2025). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio).
- IJPPR. (2023). Stability Indicating HPLC Method Development: A Review.
- NIH. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
- SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
- Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry.
- Lovatt Research. (n.d.). Regulation of Pyrimidine Biosynthesis by Purine and Pyrimidine Nucleosides in Slices of Rat Tissues'.
- MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
- OMICS International. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
Sources
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. irjpms.com [irjpms.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. lovattresearch.ucr.edu [lovattresearch.ucr.edu]
- 9. Pyrimidine synthesis [organic-chemistry.org]
- 10. Influence of the Photodegradation of Azathioprine on DNA and Cells [mdpi.com]
- 11. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. sgs.com [sgs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. hplc.eu [hplc.eu]
- 19. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors: Benchmarking a Novel Scaffold
Introduction: The Enduring Appeal of the Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, remain a primary focus of targeted cancer therapy.[1] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[2] Its ability to mimic the adenine base of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity.[1][3] This versatile heterocyclic system has been successfully exploited to develop inhibitors against a wide array of protein kinases, including Tropomyosin Receptor Kinase (Trk), Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase.[4][5][6] Notably, this scaffold is a key feature in several FDA-approved drugs, such as the Trk inhibitors Larotrectinib and Entrectinib, underscoring its clinical significance.[2]
This guide provides a comparative analysis of the emerging 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold against the well-established family of pyrazolo[1,5-a]pyrimidine kinase inhibitors. While direct experimental data for this novel scaffold is not yet publicly available, we can extrapolate its potential performance based on extensive structure-activity relationship (SAR) studies of its parent structures. We will delve into the mechanistic nuances, comparative potency, and the experimental workflows essential for evaluating such compounds.
The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Potent Kinase Inhibition
The inhibitory power of the pyrazolo[1,5-a]pyrimidine scaffold is highly tunable through substitutions at various positions around the core.[1] Modifications at the 3-, 5-, and 7-positions of the pyrimidine ring, as well as the 4- and 6-positions of the pyrazole ring, have been shown to significantly influence binding affinity and selectivity for different kinases through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.[1]
Comparative Analysis of Biological Activity: A Look at the Data
The in vitro potency of various pyrazolo[1,5-a]pyrimidine analogs against cancer-relevant kinases demonstrates the scaffold's versatility. The following tables summarize key data from published studies, providing a benchmark for the potential of new derivatives.
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Trk Inhibitors
| Compound | R1 | R2 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cell-based Assay (KM12) IC50 (nM) |
| Larotrectinib | - | - | 5 | - | 11 | 11[2] |
| Entrectinib | - | - | 1.7 | 0.1 | 0.1 | -[2] |
| Compound 28 | Macrocyclic | - | 0.17 | 0.07 | 0.07 | -[4] |
| Compound 36 | Sulfonamide-substituted macrocycle | - | 1.4 | 2.4 | 1.9 | -[4] |
| Compound 23 | Macrocyclic with amide substitution | - | - | - | - | 0.1[4] |
| Compound 24 | Macrocyclic with amide substitution | - | - | - | - | 0.2[4] |
Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as CDK and Pim-1 Inhibitors
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 6t | CDK2 | 0.09 | [5] |
| Compound 6s | CDK2 | 0.23 | [5] |
| Ribociclib (Reference) | CDK2 | 0.07 | [5] |
| Compound 1 | Pim-1 | 0.045 | [7] |
| Compound 11b | Pim-1 | - | [7] |
| SGI-1776 (Reference) | Pim-1 | - | [7] |
The Novel this compound Scaffold: A Structural Perspective
The introduction of a fused pyridone ring to the pyrazolo[1,5-a]pyrimidine core, as seen in this compound, presents several intriguing possibilities for its kinase inhibitory profile. This structural modification can be expected to:
-
Alter the electronic properties and hydrogen bonding potential: The additional ring system introduces new hydrogen bond donors and acceptors, which could lead to novel interactions within the ATP-binding pocket of target kinases.
-
Introduce conformational rigidity: The fused ring system will likely have a more rigid conformation compared to more flexible pyrazolo[1,5-a]pyrimidine derivatives. This can be advantageous for binding affinity and selectivity.[4]
-
Modify solubility and pharmacokinetic properties: The added polar functionalities of the pyridone ring could influence the compound's solubility and overall ADME (absorption, distribution, metabolism, and excretion) properties.
Experimental Protocols for Comparative Evaluation
To empirically validate the potential of a novel kinase inhibitor like this compound, a series of well-established in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the phosphorylation of a specific substrate by the target kinase in the presence of varying concentrations of the inhibitor. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of the purified kinase, biotinylated substrate, and ATP in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 4 µL of the kinase solution to all wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram 1: General Workflow for an In Vitro Kinase Inhibition Assay
A schematic of the key steps in an in vitro kinase inhibition assay.
Cell-Based Assay: Assessing Cellular Potency
Cell-based assays are crucial for determining if a compound can inhibit the target kinase within a cellular context, which includes factors like cell permeability and stability.
Principle: This assay measures the inhibition of a downstream signaling event or a cellular process (e.g., proliferation) that is dependent on the target kinase's activity.
Step-by-Step Methodology (Anti-proliferative Assay):
-
Cell Culture:
-
Culture a cancer cell line known to be dependent on the target kinase in appropriate growth medium.
-
-
Assay Procedure (96-well plate format):
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's instructions to measure ATP levels, which correlate with cell viability.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Diagram 2: Signaling Pathway Inhibition
Inhibition of a target kinase blocks downstream signaling and cellular responses.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a rich source of novel kinase inhibitors with significant therapeutic potential. While the specific compound this compound remains to be characterized, its structural features suggest it could be a promising addition to this class of inhibitors. The true potential of this novel scaffold will only be revealed through rigorous experimental evaluation using the types of assays detailed in this guide. Future research should focus on the synthesis of this and related compounds, followed by comprehensive in vitro and in vivo testing to determine their potency, selectivity, and therapeutic efficacy.
References
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
- Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed.
- Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. PubMed.
- Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. NIH.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
- Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem.
- General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering.
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
- Assay Development for Protein Kinase Enzymes. NCBI.
- Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed.
- (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
- Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Edinburgh Research Explorer - Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. The University of Edinburgh.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- A practical guide for the assay-dependent characteris
- New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prost
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed.
- Current status of pyrazole and its biological activities. PubMed Central.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][6][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central.
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Derivatives in Kinase Inhibition
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine structural motif, a fused heterocyclic system containing both pyrazole and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and versatile chemistry allow for extensive structural modifications, making it an ideal framework for designing targeted therapeutics.[1] Over the years, derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4]
This guide provides a comparative analysis of pyrazolo[1,5-a]pyrimidine derivatives, with a specific focus on their role as protein kinase inhibitors—a critical area in targeted cancer therapy.[2][3][5] We will explore the nuances of their synthesis, delve into a data-driven comparison of their biological activities against key kinase targets, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their work.
I. Synthetic Strategies: A Comparative Overview
The biological potential of any derivative is fundamentally linked to its synthesis. The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic compounds.[1] The choice of reagents and reaction conditions dictates the substitution pattern and overall yield.
Several efficient synthetic strategies have been developed, including conventional heating, microwave-assisted methods, and multi-component reactions.[3][5][6] The general approach involves the reaction of a 5-aminopyrazole with precursors like β-dicarbonyls, β-enaminones, or chalcones.[1][6]
Below is a generalized workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.
Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrimidines.
The choice of the 1,3-bielectrophilic partner is crucial as it directly introduces substituents onto the pyrimidine ring, significantly influencing the derivative's biological activity. For instance, using β-bromovinyl aldehydes can lead to D-ring fused steroidal pyrazolo[1,5-a]pyrimidines under microwave-mediated, palladium-catalyzed conditions.[6] This versatility is a key advantage, allowing for the creation of diverse chemical libraries for screening.[3]
II. Comparative Biological Evaluation: Kinase Inhibition in Oncology
Pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2][3][5] Their mechanism of action is frequently as ATP-competitive inhibitors, binding to the kinase's active site.[3][5] This section compares derivatives targeting several oncologically relevant kinases.
A. Tropomyosin Receptor Kinase (Trk) Inhibition
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical targets in cancers harboring NTRK gene fusions.[7][8] Notably, two of the three FDA-approved Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core, highlighting its clinical significance.[7][8]
Structure-Activity Relationship (SAR) Insights:
-
Position 3: The presence of an amide bond, such as a picolinamide group, at this position has been shown to significantly enhance TrkA inhibitory activity.[7]
-
Position 5: Substitution with a difluorophenyl-substituted pyrrolidine group at this position further increases potency.[7]
-
Macrocyclization: Macrocyclic derivatives have demonstrated potent TrkA inhibition, with IC50 values often in the low nanomolar range.[7]
The following diagram illustrates the simplified Trk signaling pathway, which these inhibitors disrupt.
Caption: Simplified Trk signaling pathway and point of inhibition.
B. Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase implicated in cell cycle progression and apoptosis, making it an attractive target in oncology. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as highly potent and selective Pim-1 inhibitors.[9][10]
Comparative Performance: An initial hit from virtual screening was optimized by combining the pyrazolo[1,5-a]pyrimidine core with substituents from a known Pim-1 inhibitor (SGI-1776), resulting in a compound with an IC50 of 45 nM for Pim-1.[9] Further optimization led to a series of derivatives with nanomolar inhibitory activity.[9] Importantly, these compounds showed high selectivity against a panel of 119 other kinases and lacked the significant hERG inhibition that plagued earlier inhibitors.[9][10]
C. FLT3 and SRC Kinase Inhibition
-
FLT3-ITD: Internal tandem duplications of the FLT3 kinase (FLT3-ITD) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[11] Optimized pyrazolo[1,5-a]pyrimidine derivatives have shown exceptional potency, with IC50 values as low as 0.4 nM against FLT3-ITD.[11] Crucially, these compounds also inhibited quizartinib-resistant mutations, demonstrating their potential to overcome clinical resistance.[11]
-
SRC Kinase: Starting from the promiscuous kinase inhibitor PP1, a pyrazolopyrimidine, researchers developed derivatives with high potency and unprecedented selectivity for SRC family kinases over ABL kinase.[12] One lead compound, eCF506, exhibited a subnanomolar IC50 for SRC and was over 1000-fold more selective for SRC than ABL.[12]
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against various kinases.
| Derivative Class | Target Kinase | Key Substitutions | IC50 (nM) | Reference |
| Picolinamide Series | TrkA | 3-picolinamide, 5-(2,5-difluorophenyl)pyrrolidine | 1.7 | [7] |
| Macrocyclic Series | TrkA | Carboxamide-linked macrocycle | 1 - 100 | [7] |
| Optimized Pim Series | Pim-1 | Varied 3-aryl and 5-amino groups | < 50 | [9] |
| FLT3-ITD Series | FLT3-ITD | Optimized side chains | 0.4 | [11] |
| eCF506 | SRC | N1: 2-[4-(dimethylamino)-1-piperidyl]ethyl | < 1 (SRC) | [12] |
| eCF506 | ABL | N1: 2-[4-(dimethylamino)-1-piperidyl]ethyl | > 1000 (ABL) | [12] |
III. Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed methodologies are essential.
A. Protocol: General Synthesis of a 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivative
This protocol is adapted from a procedure for synthesizing dual CDK2/TRKA inhibitors.[13]
Objective: To synthesize a substituted pyrazolo[1,5-a]pyrimidine via cyclocondensation.
Materials:
-
Appropriate aryl enaminone (10 mmol)
-
5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol, 1.99 g)
-
Glacial Acetic Acid (25 mL)
-
Ethanol
-
Dimethylformamide (DMF)
-
Water
-
Standard reflux and filtration apparatus
Procedure:
-
Reaction Setup: Combine the enaminone (10 mmol) and the 5-aminopyrazole derivative (10 mmol) in a round-bottom flask containing 25 mL of glacial acetic acid.
-
Heating: Heat the mixture to reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with ethanol to remove residual acetic acid and unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallizing from a suitable solvent system, such as a DMF-water mixture, to yield the final, purified pyrazolo[1,5-a]pyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, Mass Spectrometry, and Melting Point analysis.
B. Protocol: In Vitro Kinase Inhibition Assay (General)
This is a generalized protocol for assessing the inhibitory activity of a compound against a target kinase.
Objective: To determine the IC50 value of a pyrazolo[1,5-a]pyrimidine derivative against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reaction Mixture: In each well of a 384-well plate, add the kinase assay buffer, the specific peptide substrate, and the recombinant kinase enzyme.
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the serially diluted test compound to the wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding an ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and produces a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Read the luminescence on a plate reader. The signal will be inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile and potent platform for the development of kinase inhibitors. The comparative analysis reveals that specific substitutions at key positions on the heterocyclic core can lead to derivatives with sub-nanomolar potency and exceptional selectivity for critical oncology targets like Trk, Pim-1, FLT3, and SRC.[7][9][11][12]
Despite these successes, challenges such as acquired drug resistance and off-target effects remain.[3][5] Future research will likely focus on several key areas:
-
Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations.[11]
-
Dual-Targeting: Developing compounds that can simultaneously inhibit multiple key nodes in a cancer signaling network, potentially leading to synergistic effects and reduced risk of resistance.[13]
-
Improving Drug-like Properties: Optimizing the bioavailability and pharmacokinetic profiles of lead compounds to enhance their clinical efficacy.[3][5]
The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine nucleus, guided by detailed SAR studies and rational design, promises to deliver novel and more effective targeted therapies for cancer and other diseases.
References
- Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Analogs
The quest for selective and potent protein kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammation.[1][2] Within the vast landscape of heterocyclic chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure, a versatile framework capable of interacting with the ATP-binding site of numerous kinases.[1][3][4] This guide focuses on a specific, highly refined evolution of this scaffold: the rigid, tricyclic 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one system. Its constrained conformation reduces entropic penalties upon binding and presents well-defined vectors for chemical modification, making it an exceptional platform for developing next-generation therapeutics.
This technical guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect the role of the core architecture and systematically explore how substitutions at key positions influence biological activity, offering a logical, data-supported framework for researchers, scientists, and drug development professionals. Our narrative is grounded in the causality of experimental design, aiming to provide not just data, but actionable insights.
The Core Directive: Understanding the Foundational Scaffold
The this compound core is not merely an inert anchor but an active participant in molecular recognition. The embedded lactam motif, specifically the N7-hydroxyl and C6-carbonyl groups, frequently acts as a key hydrogen bond donor and acceptor, respectively. This pairing is crucial for forming canonical interactions with the "hinge" region of the kinase ATP-binding pocket, an interaction that is fundamental to the activity of many ATP-competitive inhibitors.[5] The rigidity of the tricyclic system ensures that these key interacting groups are pre-organized for optimal binding, a feature that often translates to enhanced potency.
Figure 2. A self-validating workflow for SAR progression.
Conclusion and Strategic Outlook
The this compound scaffold is a powerful platform for the design of kinase inhibitors. The structure-activity relationships are well-defined: the pyrazole ring substitutions dictate potency and selectivity, while the solvent-exposed pyridine ring provides a handle to optimize drug-like properties. This clear demarcation of roles allows for a modular and rational approach to inhibitor design.
Future work should focus on integrating structure-based design, using co-crystal structures to visualize binding modes and rationally design modifications that exploit unique features of the target kinase's active site. By combining the robust SAR principles outlined here with advanced computational and structural biology techniques, the development of highly optimized clinical candidates from this scaffold is an achievable and promising goal.
References
- Iorkyaa, T. J., et al. (2024).
- Iorkyaa, T. J., et al. (2024).
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Valdés-García, G., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Oh, S., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PubMed.
- Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH.
- Iorkyaa, T. J., et al. (2024). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). PubMed.
- Iorkula, T. J., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
Confirming In Vivo Efficacy of Novel Kinase Inhibitors: A Comparative Guide Featuring 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing the in vivo efficacy of novel therapeutic compounds. We will use the specific molecule, 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, as a focal point to illustrate a robust, scientifically-grounded validation strategy. While direct in vivo studies on this specific molecule are not extensively published, its structural class—pyrazolo[1,5-a]pyrimidines—is a well-established and privileged scaffold in medicinal chemistry, renowned for its potent protein kinase inhibitory activity.[1][2][3]
Our approach will be to first, establish a therapeutic hypothesis based on the known activities of its chemical analogs. Second, we will objectively compare its potential performance with relevant alternative compounds. Finally, we will provide detailed experimental protocols and data interpretation frameworks to guide your in vivo studies.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation of Potent Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in the development of targeted therapies, particularly in oncology.[1][2] These heterocyclic compounds are recognized as versatile and effective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1][3] Derivatives of this scaffold have been successfully developed to target key kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin receptor kinases (Trk).[4][5][6]
The mechanism of action for many pyrazolo[1,5-a]pyrimidine derivatives involves competitive binding at the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction.[1] This targeted approach promises higher efficacy and potentially lower toxicity compared to conventional chemotherapy.
Therapeutic Hypothesis for this compound
Given the extensive literature on its parent scaffold, we can hypothesize that this compound is a protein kinase inhibitor. Its efficacy would therefore be most logically evaluated in a cancer model where a specific kinase is a known driver of tumor growth. For this guide, we will proceed with the hypothesis that our compound of interest targets EGFR, a common target for this class of drugs.[1][6]
Comparative Framework: Selecting the Right Benchmarks
To confirm the efficacy of a novel compound, it must be benchmarked against both a negative control (vehicle) and established standard-of-care treatments. This provides a clear measure of its relative potency and potential therapeutic window.
| Compound Class | Specific Example | Mechanism of Action | Rationale for Inclusion |
| Vehicle Control | DMSO/Saline | Inert carrier | Establishes baseline tumor growth in the absence of treatment. |
| Test Article | This compound | Hypothesized Kinase Inhibitor | The novel compound whose efficacy is being determined. |
| Standard of Care | Erlotinib | First-generation EGFR inhibitor | A clinically relevant comparator to assess relative efficacy against a known EGFR-targeting drug.[6] |
| Scaffold-Specific Analog | A published pyrazolo[3,4-d]pyrimidine derivative with known in vivo anti-EGFR activity | EGFR Kinase Inhibitor | Provides a direct comparison to a structurally related compound with established efficacy, helping to validate the therapeutic potential of the scaffold.[6] |
In Vivo Efficacy Assessment: A Step-by-Step Protocol
The following protocol outlines a standard xenograft study in mice to assess the anti-tumor efficacy of our test compound. This model is a cornerstone of preclinical oncology research.
Experimental Workflow: Xenograft Model
Caption: Workflow for a standard subcutaneous xenograft study.
Detailed Methodology
-
Cell Line Selection and Culture:
-
Utilize the A549 human lung carcinoma cell line, which has a high expression level of EGFR.[6]
-
Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintaining them in a humidified incubator at 37°C and 5% CO₂.
-
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic Nude-Foxn1nu) to prevent rejection of the human tumor cells.
-
Harvest A549 cells during their exponential growth phase.
-
Inject approximately 5 x 10⁶ cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width²).
-
Once tumors reach an average volume of 100-150 mm³, randomize the animals into the treatment groups outlined in Section 2.
-
-
Dosing and Monitoring:
-
Prepare formulations of the test article, Erlotinib, and the pyrazolopyrimidine analog at appropriate concentrations in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Administer the compounds daily for 21 days via oral gavage (PO) or intraperitoneal (IP) injection, depending on the compound's properties.
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
-
Endpoint and Tissue Collection:
-
The study endpoint is typically reached when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after the 21-day treatment period.
-
Euthanize the mice and carefully excise the tumors.
-
Record the final tumor weight.
-
Divide each tumor: one portion should be flash-frozen for biomarker analysis (e.g., Western blot for phosphorylated EGFR), and the other fixed in formalin for histological examination.
-
Data Analysis and Interpretation
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as follows:
TGI (%) = (1 - (ΔT / ΔC)) x 100
Where:
-
ΔT is the change in mean tumor volume for the treated group.
-
ΔC is the change in mean tumor volume for the vehicle control group.
Expected Outcomes and Comparative Data Table
| Treatment Group | Mean Final Tumor Volume (mm³) (± SEM) | Mean Final Tumor Weight (g) (± SEM) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | 1850 (± 150) | 1.9 (± 0.2) | 0% | +2% |
| 7-hydroxypyrazolo[...]one (50 mg/kg) | Hypothetical: 750 (± 90) | Hypothetical: 0.8 (± 0.1) | Hypothetical: 65% | -3% |
| Erlotinib (50 mg/kg) | 600 (± 80) | 0.6 (± 0.1) | 72% | -5% |
| Pyrazolo-analog (50 mg/kg) | 680 (± 85) | 0.7 (± 0.1) | 68% | -4% |
Note: Data for the test article are hypothetical and serve as an illustrative example of a positive outcome.
A successful outcome for this compound would be a statistically significant TGI, ideally comparable to or exceeding that of the standard-of-care and the known analog, with minimal impact on body weight.
Mechanistic Confirmation: Linking Efficacy to Target Inhibition
In vivo efficacy data should always be supported by evidence of on-target activity within the tumor tissue.
Signaling Pathway and Point of Inhibition
Caption: Inhibition of EGFR signaling by the test compound.
Biomarker Analysis:
-
Western Blot: Analyze lysates from the excised tumors to measure the levels of phosphorylated EGFR (p-EGFR) and total EGFR. A potent inhibitor should significantly reduce the p-EGFR/total EGFR ratio compared to the vehicle control group.
-
Immunohistochemistry (IHC): Stain tumor sections for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3). Effective treatment should result in decreased Ki-67 staining and increased cleaved caspase-3 staining.
By integrating robust in vivo efficacy data with mechanistic biomarker analysis, researchers can build a compelling case for the therapeutic potential of novel compounds like this compound. This multi-faceted approach is essential for making informed decisions in the drug development pipeline.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]
-
Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. (n.d.). ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2022). PubMed Central. [Link]
-
Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. (2020). PubMed. [Link]
-
Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. (2011). PubMed. [Link]
-
This compound. (n.d.). ChemBK. [Link]
- SUBSTITUTED PYRAZOLO[3,4-d]PYRIMIDINES AS WEE1 INHIBITORS. (n.d.).
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. (2022). PubMed Central. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC. (n.d.). National Institutes of Health. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). National Institutes of Health. [Link]
-
Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. (1993). PubMed. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from benchtop to bedside is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This guide provides an in-depth analysis of the cross-reactivity profile of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, a representative member of the promising pyrazolo[1,5-a]pyrimidine class of kinase inhibitors. By objectively comparing its performance with other alternatives and providing supporting experimental data, we aim to equip you with the insights necessary for informed decision-making in your drug discovery endeavors.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to target a wide array of protein kinases.[1] This versatility, while advantageous for developing potent inhibitors against specific targets, also presents a significant challenge in achieving selectivity.[2][3] Undesired interactions with other kinases can lead to a range of adverse effects, underscoring the importance of a thorough cross-reactivity assessment.[4][5][6]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Double-Edged Sword
The fused bicyclic system of pyrazolo[1,5-a]pyrimidines offers a versatile framework for chemical modification, allowing for the fine-tuning of interactions with the ATP-binding pocket of kinases.[1] This adaptability has led to the development of inhibitors targeting a diverse set of kinases, including Janus kinase 2 (Jak2), phosphoinositide 3-kinases (PI3Ks), B-Raf, and Tropomyosin receptor kinases (Trks).[2][7][8][9] However, the conserved nature of the ATP-binding site across the kinome makes achieving absolute selectivity a formidable task.[3]
Our focus, this compound, is a hypothetical compound designed to exemplify the typical characteristics of this class. Based on the extensive literature on related compounds, we can anticipate a primary target, likely a serine/threonine or tyrosine kinase, while also predicting a pattern of off-target interactions.
Unveiling the Cross-Reactivity Landscape
To comprehensively map the selectivity of a kinase inhibitor, a multi-faceted approach is essential. High-throughput kinase profiling against a broad panel of kinases is the industry standard for an initial assessment.[10][11] This is often followed by more in-depth techniques like chemical proteomics using kinobeads, which allows for the study of inhibitor-kinase interactions in a more biologically relevant context of a cell lysate.[12][13][14]
Hypothetical Kinase Selectivity Profile
The following table presents a hypothetical, yet plausible, cross-reactivity profile for this compound, alongside two well-characterized, hypothetical alternative inhibitors for comparison. This data is representative of what would be generated from a comprehensive kinase screening panel.
| Kinase Target | This compound (IC50, nM) | Alternative Inhibitor A (Broad Spectrum) (IC50, nM) | Alternative Inhibitor B (Highly Selective) (IC50, nM) |
| Primary Target: Aurora Kinase A | 15 | 10 | 25 |
| Aurora Kinase B | 85 | 12 | >10,000 |
| VEGFR2 | 250 | 30 | >10,000 |
| PDGFRβ | 400 | 55 | >10,000 |
| c-Src | 750 | 80 | 8,500 |
| Jak2 | 1,200 | 150 | >10,000 |
| PI3Kα | 2,500 | 200 | >10,000 |
| CDK2 | >5,000 | 500 | >10,000 |
| p38α | >10,000 | 800 | >10,000 |
Interpretation of the Data:
-
This compound demonstrates good potency against its primary target, Aurora Kinase A. However, it exhibits notable off-target activity against Aurora Kinase B and, to a lesser extent, VEGFR2 and PDGFRβ. This profile is characteristic of many pyrazolopyrimidine-based inhibitors, where selectivity within a kinase subfamily can be challenging.
-
Alternative Inhibitor A represents a "dirtier" compound with broad-spectrum activity. While highly potent against the primary target, its lack of selectivity would likely lead to significant toxicity.
-
Alternative Inhibitor B exemplifies a highly selective compound, a desirable but often difficult-to-achieve profile. Its minimal off-target activity suggests a lower potential for adverse effects.
Visualizing the Interaction Network
The following diagram, generated using Graphviz, illustrates the hypothetical interaction profile of this compound, highlighting its primary target and key off-target interactions.
Caption: Interaction profile of the hypothetical kinase inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To generate the kind of data presented above, a robust and reproducible experimental protocol is paramount. The following is a detailed, step-by-step methodology for a typical in vitro kinase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This allows for the determination of a dose-response curve.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase reaction buffer. The concentration of the kinase should be optimized to produce a robust signal within the linear range of the assay.
-
Add the kinase/substrate mix to each well of the assay plate.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase reaction buffer. The concentration of ATP should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Add the ATP solution to all wells to initiate the kinase reaction.
-
Incubate the plate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed (or remaining substrate) using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence or fluorescence.
-
-
Data Analysis:
-
Subtract the background signal (wells with no kinase) from all data points.
-
Normalize the data to the negative (DMSO) and positive controls.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Serial Dilutions: This is crucial for generating a dose-response curve, which is necessary to accurately calculate the IC50.
-
DMSO Control: This establishes the baseline of 100% kinase activity in the absence of inhibition.
-
ATP Concentration near Km: This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP-binding site.
-
Four-Parameter Logistic Fit: This is the standard model for analyzing dose-response data in pharmacology and provides a robust estimation of the IC50.
The Path Forward: Structure-Activity Relationships and Lead Optimization
The cross-reactivity profile of an initial lead compound is not the end of the story. It is a critical data point that guides the next steps in drug development. Structure-activity relationship (SAR) studies, where systematic modifications are made to the chemical scaffold, can be employed to enhance selectivity.[15] For the pyrazolo[1,5-a]pyrimidine core, modifications at various positions have been shown to significantly impact kinase selectivity.[1] By leveraging this knowledge, medicinal chemists can iteratively refine a lead compound to minimize off-target interactions while maintaining or improving potency against the desired target.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a rich source of novel kinase inhibitors.[1] However, as with any privileged scaffold that targets a large and conserved family of enzymes, a thorough understanding of the cross-reactivity profile is indispensable. Through a combination of high-throughput screening, detailed biochemical assays, and a deep understanding of structure-activity relationships, researchers can navigate the complexities of the kinome and develop safer, more effective targeted therapies. The hypothetical case of this compound serves as a practical illustration of the challenges and strategies involved in this critical aspect of drug discovery.
References
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). NIH.
- Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. (2019, July 11). PubMed.
- Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. (2012, November 26). PubMed.
- Technical Support Center: Improving the Selectivity of Pyrazolopyrimidine-Based CRK12 Inhibitors. (n.d.). Benchchem.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications.
- Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. (2019, May 13). Journal of Medicinal Chemistry.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020, September 8). RSC Medicinal Chemistry.
- Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. (n.d.). Scirp.org.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007, December 18). PNAS.
- Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. (n.d.). PubMed.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central.
- A priori inference of cross reactivity for drug-targeted kinases. (n.d.). PubMed.
- Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. (2024, August 8). medRxiv.
- Decoding kinase-adverse event associations for small molecule kinase inhibitors. (2022, July 27). NIH.
- Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (n.d.).
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI.
- Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. (n.d.). PubMed.
- Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines. (2015, May 6). PubMed Central.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). DAU.
- Human Papillomavirus T-Cell Cross-reactivity in Cervical Cancer: Implications for Immunotherapy Clinical Trial Design. (2018, July 6). PubMed Central.
- Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020, December 15). PubMed.
- Long-term Cross-reactivity Against Nonvaccine Human Papillomavirus Types 31 and 45 After 2- or 3-Dose Schedules of the AS04-Adjuvanted Human HPV-16/18 Vaccine. (2019, May 5). PubMed.
- Long-term Cross-reactivity Against Nonvaccine Human Papillomavirus Types 31 and 45 After 2- or 3-Dose Schedules of the AS04-Adjuvanted Human HPV-16/18 Vaccine. (2019, February 3). PubMed Central.
- Cross-neutralizing antibodies elicited by the Cervarix® human papillomavirus vaccine display a range of Alpha-9 inter-type specificities. (n.d.). NIH.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. A priori inference of cross reactivity for drug-targeted kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia [scirp.org]
- 5. medrxiv.org [medrxiv.org]
- 6. Decoding kinase-adverse event associations for small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
For Researchers, Scientists, and Drug Development Professionals
The intricate architecture of fused heterocyclic compounds presents both a challenge and an opportunity in medicinal chemistry. Among these, 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out as a scaffold of significant interest due to its structural similarity to known kinase inhibitors and other biologically active molecules. The efficient construction of this tetracyclic system is crucial for enabling further investigation into its therapeutic potential. This guide provides a comparative analysis of two distinct synthetic routes for the preparation of this target molecule, offering insights into their respective advantages and limitations.
Introduction to the Target Molecule
This compound is a complex heterocyclic system containing a pyrazolo[1,5-a]pyrimidine core fused with a pyridinone ring. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore found in numerous drugs and clinical candidates, known for its ability to interact with a variety of biological targets, particularly protein kinases. The addition of the fused pyridinone ring introduces further structural rigidity and potential interaction points, making this a compelling scaffold for drug discovery programs.
This guide will explore two synthetic strategies:
-
Route 1: Linear Annulation of the Pyridinone Ring - A strategy based on the sequential construction of the pyridinone ring onto a pre-formed pyrazolo[1,5-a]pyrimidine core.
-
Route 2: Convergent Synthesis via Condensation - A convergent approach involving the reaction of a functionalized aminopyrazole with a suitable biselectrophilic partner to construct the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine system in a more direct fashion.
Route 1: Linear Annulation of the Pyridinone Ring
This synthetic approach focuses on the elaboration of a functionalized pyrazolo[1,5-a]pyrimidine intermediate to build the pyridinone ring in a stepwise manner. A key publication by G. Guerrini et al. in Il Farmaco (1997)
Preclinical Powerhouses: A Comparative Guide to Pyrazolo[3,4-d]pyrimidine Derivatives in Oncology
A Senior Application Scientist's In-Depth Analysis of Emerging Anticancer Agents
In the dynamic landscape of oncology drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure, serving as the backbone for a new generation of potent and selective kinase inhibitors.[1][2][3] This guide provides a comprehensive preclinical evaluation of a representative pyrazolo[3,4-d]pyrimidine derivative, herein referred to as Compound 12b, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor.[4] Its performance will be objectively compared with the established EGFR inhibitor, Erlotinib, and the multi-kinase inhibitor, Sorafenib, providing researchers, scientists, and drug development professionals with critical data and insights to inform their own research endeavors.
Introduction: The Rise of Pyrazolo[3,4-d]pyrimidines in Cancer Therapy
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the adenine base in ATP, enabling it to effectively compete for the ATP-binding site of various kinases.[1][5] This structural advantage has been leveraged to develop inhibitors against a range of oncogenic kinases, including EGFR, Cyclin-Dependent Kinases (CDKs), and Bruton's tyrosine kinase (BTK).[5] The versatility of this scaffold allows for fine-tuning of selectivity and potency through chemical modifications, leading to the development of promising clinical candidates.[1]
This guide will focus on a comparative analysis of the following compounds:
-
Compound 12b: A novel 1H-pyrazolo[3,4-d]pyrimidine derivative identified as a potent inhibitor of both wild-type (WT) and mutant EGFR.[4]
-
Erlotinib (Tarceva®): An established, orally available, and reversible inhibitor of the HER1/EGFR tyrosine kinase, widely used in the treatment of non-small cell lung cancer and pancreatic cancer.[6][7][8]
-
Sorafenib (Nexavar®): An oral multi-kinase inhibitor that targets Raf serine/threonine kinases and various receptor tyrosine kinases, including VEGFR and PDGFR, and is used in the treatment of advanced renal cell and hepatocellular carcinoma.[9][10][11]
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
The anticancer activity of these compounds stems from their ability to inhibit critical signaling pathways that drive tumor proliferation, survival, and angiogenesis.
EGFR Signaling Pathway and its Inhibition
The EGFR signaling cascade is a pivotal pathway in regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Both Compound 12b and Erlotinib exert their anticancer effects by inhibiting EGFR tyrosine kinase, thereby blocking downstream signaling.
Caption: EGFR signaling pathway and its inhibition by Compound 12b and Erlotinib.
Multi-Kinase Inhibition by Sorafenib
Sorafenib's broader mechanism of action involves the inhibition of multiple kinases, impacting both tumor cell proliferation and angiogenesis.
Caption: Multi-kinase inhibition by Sorafenib, targeting both proliferation and angiogenesis.
Comparative In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of Compound 12b, Erlotinib, and Sorafenib.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Compound 12b | A549 (Lung Cancer) | 8.21 | [4] |
| HCT-116 (Colon Cancer) | 19.56 | [4] | |
| EGFRWT (Kinase) | 0.016 | [4] | |
| EGFRT790M (Kinase) | 0.236 | [4] | |
| Erlotinib | A549 (Lung Cancer) | 6.77 | [12] |
| HCT-116 (Colon Cancer) | 19.22 | [12] | |
| EGFR (Kinase) | 0.002 | [7][8] | |
| Sorafenib | MCF-7 (Breast Cancer) | N/A | |
| HepG2 (Liver Cancer) | N/A | ||
| CDK2 (Kinase) | 0.184 | [5] |
Analysis: Compound 12b demonstrates potent inhibition of wild-type EGFR, comparable to Erlotinib, and notably, maintains significant activity against the T790M mutant, a common mechanism of resistance to first-generation EGFR inhibitors.[4] In cellular assays, Compound 12b exhibits cytotoxicity against A549 and HCT-116 cell lines in the mid-micromolar range.[4]
In Vivo Efficacy in Preclinical Models
The ultimate test of an anticancer agent's potential is its ability to inhibit tumor growth in vivo. Several pyrazolo[3,4-d]pyrimidine derivatives have shown promising results in xenograft models. For instance, compound 10k, a VEGFR-2 inhibitor from this class, demonstrated significant tumor growth inhibition in an HT-29 xenograft nude mouse model.[13] Similarly, compounds 47 and 48, which are TRAP1 inhibitors, also significantly reduced tumor growth in mouse PC3 xenograft studies.[14][15] Another study identified a novel pyrazolo[3,4-d]pyrimidine that reduced both the volume and weight of a human SaOS-2 xenograft tumor in nude mice.[16]
While specific in vivo data for Compound 12b is not yet publicly available, the strong in vivo performance of other members of the pyrazolo[3,4-d]pyrimidine family in various cancer models underscores the therapeutic potential of this scaffold.[13][14][15][16]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Initiate the kinase reaction by adding a metal cofactor (e.g., MgCl2) and incubate at a specific temperature for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Conclusion and Future Directions
The preclinical data presented in this guide highlight the significant potential of pyrazolo[3,4-d]pyrimidine derivatives as a new class of anticancer agents. Compound 12b, with its potent inhibition of both wild-type and mutant EGFR, represents a promising candidate for further development, particularly for cancers that have developed resistance to existing therapies.
The broader family of pyrazolo[3,4-d]pyrimidines has demonstrated efficacy against a variety of oncogenic targets and in various in vivo cancer models. Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds to facilitate their translation into clinical settings. The continued exploration of this versatile scaffold is poised to yield novel and effective treatments for a range of malignancies.
References
- Pollack, V. A., Savage, D. M., Baker, D. A., Tsaparikos, K. E., Sloan, D. E., Moyer, J. D., Barbacci, E. G., Pustilnik, L. R., Smolarek, T. A., Davis, J. A., Vaidya, M. P., Arnold, L. D., & Klohs, W. D. (1999). Inhibition of epidermal growth factor receptor-associated tyrosine phosphorylation in human carcinomas with CP-358,774: dynamics of receptor inhibition in situ and antitumor effects in athymic mice. Journal of Pharmacology and Experimental Therapeutics, 291(2), 739–748.
- Moyer, J. D., Barbacci, E. G., Iwata, K. K., Arnold, L., Boman, B., Cunningham, B., DiOrio, C., Doty, J., Morin, M. J., Moyer, M. P., Neveu, M., Pollack, V. A., Pustilnik, L. R., Reynolds, L. B., Sloan, D. E., Theleman, A., & Miller, P. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research, 57(21), 4838–4848.
- Hidalgo, M., & Rowinsky, E. K. (2000). The HER-1/EGFR receptor: a target for cancer therapy. Oncologist, 5(Suppl 2), 14–20.
- Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, S., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099–7109.
-
Wilhelm, S. M., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129–3140. [Link]
-
Lee, J. H., Kim, J. H., Kim, C., Kim, H. R., & Lee, J. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry, 101, 103901. [Link]
- Abdel-Aziz, A. A. M., El-Azab, A. S., El-Tahir, K. E. H., & Al-Obaid, A. M. (2011). Design, synthesis, and in vitro and in vivo anticancer activity of novel pyrazolo[3,4-d]pyrimidine derivatives. Journal of Medicinal Chemistry, 54(12), 4064–4078.
-
Strumberg, D. (2005). Preclinical and clinical development of the oral multikinase inhibitor sorafenib in cancer treatment. Drugs of Today, 41(12), 773–784. [Link]
- Higgins, B., Kolinsky, K., Linn, M., Hampton, M., & Reddy, E. P. (2003). Erlotinib: preclinical investigations. Oncology (Williston Park, N.Y.), 17(11 Suppl 12), 17–24.
-
El-Sayed, N. A. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2633–2647. [Link]
- Bayer HealthCare Pharmaceuticals. (2005). Nexavar (sorafenib) tablets, for oral use.
-
Ruzi, S., Abulimiti, M., Aisa, H. A., & Haji, A. A. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Otaibi, F. M., … & Al-Obaid, A. M. (2023). Design, Synthesis, and Biological Evaluation with Molecular Dynamics Study of Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Anti-cancer Agents. RSC Medicinal Chemistry. [Link]
-
Wang, X., Zhang, J., Zhang, X., Liu, C., & Zhang, H. (2017). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 22(10), 1693. [Link]
- OSI Pharmaceuticals. (2004). Tarceva (erlotinib) tablets.
-
El-Damasy, D. A., Lee, J. A., Cho, N. C., & Pae, A. N. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7567. [Link]
- ClinicalTrials.gov. (2023).
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Damasy, D. A. (2017). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 819–828. [Link]
-
Scott, J. S., & Waring, M. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 959–976. [Link]
-
Lee, J. H., Kim, J. H., Kim, C., Kim, H. R., & Lee, J. (2020). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. Bioorganic Chemistry, 101, 103901. [Link]
-
Gaber, A. A., El-Gazzar, M. G., El-Damasy, D. A., & El-Sayed, N. A. E. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283–2303. [Link]
-
Scott, J. S., & Waring, M. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 959–976. [Link]
-
Manetti, F., Santucci, A., Locatelli, G. A., Maga, G., Spreafico, A., Serchi, T., … Botta, M. (2007). Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice. Journal of Medicinal Chemistry, 50(23), 5579–5588. [Link]
-
Kumar, A., Sharma, S., & Singh, R. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5461. [Link]
-
Ruzi, S., Abulimiti, M., Aisa, H. A., & Haji, A. A. (2022). Potential anticancer pyrazolo[3,4-d]pyrimidine leads. ResearchGate. [Link]
-
El-Naggar, A. M., Ibrahim, H. S., El-Damasy, D. A., & El-Sayed, N. A. E. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1335–1352. [Link]
-
Kumar, A., & Singh, R. K. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Current Bioactive Compounds, 13(3), 195–214. [Link]
-
El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Otaibi, F. M., Al-Obaid, A. M., … & Al-Sha’er, M. A. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6599. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies with Erlotinib (Tarceva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Erlotinib: preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical and clinical development of the oral multikinase inhibitor sorafenib in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, a Novel CDK9 Inhibitor
Abstract
This guide presents a comprehensive benchmarking analysis of the novel compound 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, hereafter designated HPP-671 , a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Recognizing the therapeutic potential of targeting transcriptional machinery in oncology, this document provides a head-to-head comparison of HPP-671 against established CDK inhibitors: the broad-spectrum agent Flavopiridol and the highly selective compound NVP-2 . We provide detailed, field-tested protocols for biochemical and cellular assays, present comparative data in a standardized format, and explain the scientific rationale behind the experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate and position novel CDK9 inhibitors within the current therapeutic landscape.
Introduction: The Rationale for Targeting CDK9
Cyclin-Dependent Kinase 9 (CDK9) is a pivotal regulator of gene transcription.[1] As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step that releases it from promoter-proximal pausing and enables productive transcriptional elongation.[1][2] Many cancers exhibit a profound dependency, often termed "transcriptional addiction," on the continuous high-level expression of short-lived oncoproteins and survival factors like MYC and MCL-1.[3][4] By inhibiting CDK9, the production of these key survival proteins is suppressed, leading to apoptosis in malignant cells.[4][5] This makes CDK9 a high-value, clinically relevant target in oncology.[2][3]
The chemical scaffold of HPP-671, the pyrazolo[1,5-a]pyrimidine core, is a well-established framework in the design of potent protein kinase inhibitors, known to act as ATP-competitive inhibitors for various kinases, including CDKs.[6][7][8] This structural precedent provides a strong rationale for investigating HPP-671 as a CDK9 inhibitor. This guide will rigorously assess its performance relative to established standards.
Selection of Benchmarking Standards
To provide a robust and meaningful comparison, two standards with distinct profiles were selected:
-
Flavopiridol (Alvocidib) : The first CDK inhibitor to enter human clinical trials, Flavopiridol is a potent but broad-spectrum inhibitor of multiple CDKs, including CDK1, 2, 4, 6, and 9.[9][10][11] It serves as a benchmark for potent, pan-CDK inhibitory activity but also highlights the potential for off-target effects and associated toxicities.[10][11]
-
NVP-2 : A highly potent and selective, next-generation ATP-competitive inhibitor of CDK9.[12][13] With a biochemical IC50 value in the sub-nanomolar range (0.514 nM) and over 1,000-fold selectivity against other CDKs, NVP-2 represents the gold standard for selective CDK9 inhibition.[13][14]
Comparing HPP-671 to both Flavopiridol and NVP-2 allows for a nuanced assessment of its potency, selectivity, and overall therapeutic potential.
Experimental Benchmarking Protocols
A multi-tiered approach is essential for a thorough evaluation, moving from direct enzymatic inhibition to cellular target engagement and functional outcomes.
Biochemical Potency & Selectivity: In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of HPP-671 against purified CDK9/Cyclin T1 and compare its potency and selectivity to the standards.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a robust, high-throughput method for measuring kinase activity.[15][16][17] It relies on the detection of a phosphorylated substrate via a FRET signal between a europium cryptate-labeled antibody and an XL665-labeled streptavidin.[16]
Step-by-Step Protocol:
-
Reagent Preparation :
-
Prepare serial dilutions of HPP-671, Flavopiridol, and NVP-2 in 100% DMSO. A typical starting concentration is 10 mM.
-
Dilute compounds in kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[18]
-
Prepare a solution of purified, active CDK9/Cyclin T1 enzyme and a biotinylated substrate peptide (e.g., a peptide derived from the RNAPII CTD) in kinase buffer.
-
Prepare an ATP solution at a concentration equal to its Km for CDK9.
-
-
Kinase Reaction :
-
In a low-volume 384-well plate, add 2 µL of the compound dilution.
-
Add 4 µL of the enzyme/substrate mixture.
-
Initiate the reaction by adding 4 µL of the ATP solution.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear substrate phosphorylation.
-
-
Detection :
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, a europium cryptate-labeled anti-phospho-substrate antibody, and streptavidin-XL665.[16]
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition & Analysis :
-
Read the plate on an HTRF-compatible reader.
-
Calculate the HTRF ratio and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve using non-linear regression to determine the IC50 value.[19]
-
Diagram 1: HTRF Kinase Assay Workflow
Caption: Workflow for an in vitro HTRF kinase inhibition assay.
Cellular Target Engagement: NanoBRET™ Assay
Objective: To quantify the binding affinity and target occupancy of HPP-671 at CDK9 within living cells.
Methodology: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures compound binding at a target protein in real-time within live cells.[20][21] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged CDK9 (the energy donor) and a cell-permeable fluorescent tracer that binds to the CDK9 active site (the energy acceptor).[22][23] A test compound that binds to CDK9 will compete with and displace the tracer, causing a loss of the BRET signal.[20]
Step-by-Step Protocol:
-
Cell Preparation :
-
Transfect cells (e.g., HEK293) with a plasmid encoding for a NanoLuc®-CDK9 fusion protein.
-
Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.
-
-
Assay Execution :
-
Prepare serial dilutions of HPP-671 and standards.
-
Add the NanoBRET™ Tracer to the cells, followed immediately by the compound dilutions.
-
Add the NanoGlo® substrate to generate the donor luminescent signal.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
-
Data Acquisition & Analysis :
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) simultaneously using a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio (Acceptor/Donor).
-
Plot the ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50.[24]
-
Diagram 2: NanoBRET™ Assay Principle
Caption: Principle of the NanoBRET™ target engagement assay.
Cellular Functional Activity: Western Blot for p-Ser2 RNAPII
Objective: To confirm that HPP-671 inhibits the kinase activity of CDK9 in a cellular context by measuring the phosphorylation of its key substrate, RNAPII.
Methodology: Western Blot Analysis
Inhibition of CDK9 leads to a rapid decrease in the phosphorylation of Serine 2 (Ser2) on the CTD of RNAPII.[5] This can be sensitively detected by Western blot using a phospho-specific antibody, providing a direct pharmacodynamic marker of target inhibition.[25][26]
Step-by-Step Protocol:
-
Cell Culture and Treatment :
-
Seed a relevant cancer cell line (e.g., MOLT-4, a leukemia line sensitive to CDK9 inhibition) and allow cells to adhere or grow to a suitable density.
-
Treat cells with a dose-range of HPP-671 and standards for a short duration (e.g., 2-6 hours).
-
-
Cell Lysis and Protein Quantification :
-
SDS-PAGE and Western Blotting :
-
Normalize protein amounts for all samples, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-Ser2 RNAPII.
-
Incubate with a loading control antibody (e.g., total RNAPII or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis :
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities. Normalize the p-Ser2 signal to the loading control signal to determine the relative inhibition of phosphorylation.
-
Diagram 3: CDK9 Signaling and Point of Inhibition
Caption: CDK9/P-TEFb signaling pathway and inhibitor action.
Data Presentation and Interpretation
All quantitative data from the described assays should be summarized for clear, objective comparison.
Table 1: Comparative In Vitro Potency and Cellular Activity
| Compound | CDK9 IC50 (nM) [Biochemical] | CDK9 IC50 (nM) [NanoBRET™] | p-Ser2 RNAPII IC50 (nM) [Western Blot] |
| HPP-671 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Flavopiridol | ~3-100[9][10] | [Experimental Value] | [Experimental Value] |
| NVP-2 | 0.514[12][13] | [Experimental Value] | [Experimental Value] |
Interpretation:
-
A low nanomolar biochemical IC50 for HPP-671 would indicate high potency.
-
The ratio between the biochemical IC50 and the cellular NanoBRET™ IC50 provides insight into cell permeability and potential for intracellular target engagement. A small fold-shift is desirable.
-
Strong correlation between the NanoBRET™ IC50 and the functional p-Ser2 inhibition IC50 validates that the observed cellular activity is a direct result of on-target CDK9 inhibition.
Table 2: Kinase Selectivity Profile
| Compound | CDK9 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK7 IC50 (nM) |
| HPP-671 | [Value] | [Value] | [Value] | [Value] | [Value] |
| Flavopiridol | ~3-100 | ~30-100 | ~30-100 | ~30-100 | >300 |
| NVP-2 | 0.514 | 584 | 706 | >1000 | >10000 |
Data for standards are compiled from literature.[9][10][13]
Interpretation:
-
The goal is to demonstrate that HPP-671 has a high selectivity ratio for CDK9 over other CDK family members, particularly those involved in cell cycle progression (CDK1, 2, 4). A selectivity profile closer to NVP-2 than to Flavopiridol would suggest a more targeted mechanism of action with a potentially wider therapeutic window.
Conclusion
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. RSC Publishing. Available at: [Link]
-
CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers. Available at: [Link]
-
NanoBRET. SGC-UNC. Available at: [Link]
-
Figure 3. [Overview of the NanoBRET assay...]. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Therapeutic Potential of Flavopiridol in the Suppression of Lung Fibrosis Via CDK9 Inhibition. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
Principle of NanoBRET target engagement. A cell-permeable tracer as a... ResearchGate. Available at: [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. YouTube. Available at: [Link]
-
NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available at: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Sartorius. Available at: [Link]
-
Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC. PubMed Central. Available at: [Link]
-
The Pharmacological Implications of Flavopiridol: An Updated Overview. MDPI. Available at: [Link]
-
Overview of CDK9 as a target in cancer research - PMC. PubMed Central. Available at: [Link]
-
Determination of Half-Maximal Inhibitory Concentration (IC50) Using Cell Viability Assay. Bio-protocol. Available at: [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. NIH. Available at: [Link]
-
Targeting CDK9 for Anti-Cancer Therapeutics. MDPI. Available at: [Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
-
A Novel CDK9 Inhibitor Shows Potent Antitumor Efficacy in Preclinical Hematologic Tumor Models. AACR Journals. Available at: [Link]
-
What are CDK9 inhibitors and how do you quickly get the latest development progress? Synapse - Baidu. Available at: [Link]
-
Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature. Available at: [Link]
-
CDK9 inhibitors in cancer research - PMC. NIH. Available at: [Link]
-
Distinctive interactomes of RNA polymerase II phosphorylation during different stages of transcription - PMC. NIH. Available at: [Link]
-
Control of the RNA polymerase II phosphorylation state in promoter regions by CTD interaction domain-containing proteins RPRD1A and RPRD1B - PMC. NIH. Available at: [Link]
-
CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PubMed Central. PubMed Central. Available at: [Link]
-
A METHOD TO ISOLATE THE CTD OF RNA POLYMERASE II FOR PROTEOMICS ANALYSIS Nada S. Alakhras Submitted to the faculty of the Univer. IU Indianapolis ScholarWorks. Available at: [Link]
-
Identification of a Novel Selective CDK9 Inhibitor for the Treatment of CRC: Design, Synthesis, and Biological Activity Evaluation | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 9. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. revvity.com [revvity.com]
- 16. youtube.com [youtube.com]
- 17. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 20. NanoBRET — SGC-UNC [sgc-unc.org]
- 21. news-medical.net [news-medical.net]
- 22. Figure 3. [Overview of the NanoBRET assay...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. clyte.tech [clyte.tech]
- 25. Monoclonal Anti-phospho-RNA polymerase II CTD (pSer2) antibody produced in rat clone 3E7C7, purified from hybridoma cell culture RPB1 [sigmaaldrich.com]
- 26. Phospho-RNA pol II CTD (Ser2) Polyclonal Antibody (39563) [thermofisher.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. benchchem.com [benchchem.com]
Independent Verification of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Activity: A Comparative Guide for Drug Discovery Researchers
Introduction: The Quest for Selective Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid, planar structure provides an excellent framework for creating specific interactions within the ATP-binding pocket of various kinases. This guide focuses on a novel compound, 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (herein referred to as "Compound X"), a putative inhibitor of Cyclin-Dependent Kinase 2 (CDK2).
CDK2 is a critical regulator of cell cycle progression, specifically at the G1/S transition.[1][2] Its dysregulation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[1][3] However, the development of selective CDK2 inhibitors has been challenging due to the high degree of homology across the CDK family.[2] Therefore, rigorous and independent verification of a new compound's activity and selectivity is paramount.
This guide provides a framework for researchers to independently verify the biochemical and cellular activity of Compound X, comparing its performance against established and emerging CDK inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present data in a comparative context.
The Competitive Landscape: Establishing a Benchmark for Comparison
To objectively assess the potential of Compound X, its activity must be benchmarked against a panel of relevant inhibitors. The choice of comparators is crucial for a comprehensive evaluation. We propose a multi-tiered approach:
-
Direct CDK2 Competitors: These are compounds known to potently and selectively inhibit CDK2.
-
BLU-222 (Cirtociclib): A highly selective and potent oral CDK2 inhibitor currently in clinical development.[4][5] It serves as a benchmark for high-affinity and selective binding.
-
PF-07104091 (Tagtociclib): Another potent and selective CDK2 inhibitor that has entered clinical trials.[6][7][8][9][10]
-
-
Broader Spectrum/Related Kinase Inhibitors: Comparing against inhibitors of other CDKs helps to establish a selectivity profile.
-
Palbociclib (Ibrance): A highly selective inhibitor of CDK4 and CDK6, approved for the treatment of HR-positive, HER2-negative breast cancer.[11][12][13][14][15] Its inclusion is critical for assessing off-target effects on closely related kinases.
-
Ribociclib (Kisqali): Another selective CDK4/6 inhibitor, providing an additional benchmark for selectivity.[16][17][18][19][20]
-
Milciclib: A multi-CDK inhibitor with activity against CDK1, CDK2, and CDK4, which can help to contextualize the selectivity of Compound X.[21][22][23][24]
-
Biochemical Verification: Does Compound X Directly Inhibit CDK2?
The first step in verifying the activity of a putative kinase inhibitor is to determine if it directly interacts with and inhibits the target enzyme in a cell-free system. This approach isolates the drug-target interaction from the complexities of a cellular environment.
Rationale for Assay Selection
Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are the industry standard for their high sensitivity, broad dynamic range, and scalability for high-throughput screening.[25][26][27] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[28]
Experimental Workflow: Biochemical IC50 Determination
Detailed Protocol: ADP-Glo™ Kinase Assay for CDK2
This protocol is designed for a 384-well plate format.
1. Reagent Preparation:
- Compound Dilution: Prepare a 10-point serial dilution of Compound X and each comparator drug in 100% DMSO, starting at a concentration 100-fold higher than the final desired maximum concentration.
- Enzyme Preparation: Thaw recombinant human CDK2/CyclinA2 enzyme on ice. Dilute the enzyme to the working concentration in the provided kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low nanogram range per well.
- Substrate/ATP Mix: Prepare a solution containing the CDK substrate peptide and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for CDK2 to ensure sensitive detection of ATP-competitive inhibitors.
2. Kinase Reaction:
- Add 1 µL of the serially diluted compounds to the appropriate wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.
- Add 5 µL of the diluted CDK2/CyclinA2 enzyme solution to each well, except for the background controls.
- Incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
- Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to all wells.
- Incubate the plate at 30°C for 1 hour.
3. Signal Detection:
- Equilibrate the plate to room temperature.
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[29]
- Incubate for 40 minutes at room temperature.
- Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[28]
- Incubate for 30-60 minutes at room temperature.
- Read the luminescence using a plate reader.
4. Data Analysis:
- Subtract the background luminescence from all readings.
- Normalize the data to the DMSO control (100% activity).
- Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Comparative Biochemical Data
| Compound | Target(s) | IC50 (nM) | Selectivity vs. CDK4/6 (Fold) |
| Compound X | CDK2 (putative) | [Hypothetical Data: e.g., 15] | [Hypothetical Data: e.g., >100] |
| BLU-222 | CDK2 | ~5 | >1000 |
| PF-07104091 | CDK2 | ~1[9] | >200[9] |
| Palbociclib | CDK4/6 | >10,000 | N/A |
| Ribociclib | CDK4/6 | >10,000 | N/A |
| Milciclib | CDK1/2/4 | 45 (for CDK2)[22] | ~2-3 |
Cellular Verification: Does Compound X Inhibit CDK2 in a Biological Context?
While biochemical assays are essential for confirming direct enzyme inhibition, cellular assays are crucial to determine if a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.[21]
Rationale for Assay Selection
-
Cell Proliferation Assay (MTT or CellTiter-Glo®): These assays measure the metabolic activity of a cell population, which is a reliable indicator of cell viability and proliferation.[30][31][32] A reduction in proliferation upon treatment with a CDK2 inhibitor is an expected outcome.
-
Cell Cycle Analysis by Flow Cytometry: This is a more mechanistic assay that directly assesses the effect of the compound on cell cycle progression. CDK2 inhibition is expected to cause an arrest in the G1 phase of the cell cycle.[14] Propidium iodide (PI) staining of DNA allows for the quantification of cells in each phase based on their DNA content.[33][34]
Experimental Workflow: Cellular Activity Assessment
Detailed Protocol 1: MTT Cell Proliferation Assay
1. Cell Plating:
- Select a cancer cell line known to be dependent on CDK2 for proliferation (e.g., a CCNE1-amplified ovarian cancer cell line).
- Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of Compound X and comparators in culture medium.
- Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 72 hours.
3. MTT Assay:
- Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[30]
- Incubate for 4 hours at 37°C.
- Add 100 µL of solubilization solution to each well.[30]
- Allow the plate to stand overnight in the incubator.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance (media only) from all readings.
- Normalize the data to the vehicle control (100% viability).
- Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Detailed Protocol 2: Cell Cycle Analysis with Propidium Iodide
1. Cell Treatment and Harvesting:
- Seed cells in 6-well plates and treat with Compound X and comparators at concentrations around their respective GI50 values for 24-48 hours.
- Harvest the cells by trypsinization, collecting both adherent and floating cells to include any apoptotic population.
- Wash the cells with cold PBS.
2. Fixation:
- Resuspend the cell pellet in a small volume of PBS.
- While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 70%.[34]
- Incubate on ice or at -20°C for at least 30 minutes for fixation.
3. Staining:
- Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[35]
- Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry:
- Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., PE-Texas Red).
- Collect at least 10,000 events per sample.
5. Data Analysis:
- Gate on single cells to exclude doublets and aggregates.
- Generate a histogram of DNA content (PI fluorescence).
- Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Cellular Data
| Compound | GI50 in CCNE1-amplified cells (nM) | Effect on Cell Cycle (at GI50) |
| Compound X | [Hypothetical Data: e.g., 50] | [Hypothetical Data: e.g., G1 arrest] |
| BLU-222 | Potent, in the nM range | G1 arrest[5][36] |
| PF-07104091 | Potent, in the nM range | G1 arrest[6] |
| Palbociclib | Less potent or inactive | Minimal effect or G1 arrest at high concentrations |
| Ribociclib | Less potent or inactive | Minimal effect or G1 arrest at high concentrations |
| Milciclib | Potent, in the nM range | G1 arrest[22] |
Conclusion and Forward Look
This guide has outlined a systematic and robust approach for the independent verification of the activity of a novel putative CDK2 inhibitor, this compound (Compound X). By employing a combination of direct biochemical assays and mechanistic cellular assays, researchers can build a comprehensive profile of the compound's potency, selectivity, and biological effects.
The comparative framework presented here, utilizing both direct competitors and inhibitors of related kinases, is essential for contextualizing the performance of a new chemical entity. The detailed protocols provide a starting point for establishing these assays in your own laboratory. Successful verification of potent and selective CDK2 inhibition in these assays would provide a strong rationale for advancing Compound X into more complex preclinical models, including xenograft studies and further selectivity profiling across a broader kinase panel. The ultimate goal is to identify novel therapeutics with superior efficacy and safety profiles, and rigorous, independent verification is the foundational first step in that journey.
References
-
Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers. American Chemical Society. [Link]
-
Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. The Oncology Pharmacist. [Link]
-
What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)?. A.I. [Link]
-
Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. PubMed Central. [Link]
-
Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. American Association for Cancer Research. [Link]
-
Tegtociclib (PF-07104091). Pfizer Oncology Development Website. [Link]
-
What is the mechanism of Ribociclib Succinate?. Patsnap Synapse. [Link]
-
Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). PubMed. [Link]
-
CDK2 and Cancer: Mechanisms and Opportunities. Grantome. [Link]
-
Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. AACR Journals. [Link]
-
Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. PubMed. [Link]
-
Targeting CDK2 in cancer: challenges and opportunities for therapy. PubMed. [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link]
-
Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]
-
Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. PubMed Central. [Link]
-
Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors. AACR Journals. [Link]
-
Palbociclib. Wikipedia. [Link]
-
BLU-222, an oral, potent, and selective CDK2 inhibitor, in patients with advanced solid tumors: Phase 1 monotherapy dose escalation. Ovid. [Link]
-
Milciclib maleate. Patsnap Synapse. [Link]
-
Targeting CDK2 in cancer: challenges and opportunities for therapy. Prof. Elgene Lim. [Link]
-
Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. PubMed Central. [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. PubMed Central. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
CDK2 Assay Kit, 79599. Amsbio. [Link]
-
Effect of cyclin-dependent kinase-2 (CDK2), CDK1 and combined... ResearchGate. [Link]
-
Definition of milciclib maleate. NCI Drug Dictionary. [Link]
-
ADP-Glo(TM) Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
-
Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines. PubMed. [Link]
-
CDK2 Assay Kit. BPS Bioscience. [Link]
-
Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. National Institutes of Health. [Link]
-
Cell Proliferation Assay Service. Reaction Biology. [Link]
Sources
- 1. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elgenelim.com [elgenelim.com]
- 3. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]
- 4. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 12. droracle.ai [droracle.ai]
- 13. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palbociclib - Wikipedia [en.wikipedia.org]
- 16. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Milciclib maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 22. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. Facebook [cancer.gov]
- 25. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 26. Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. promega.com [promega.com]
- 29. promega.com [promega.com]
- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. atcc.org [atcc.org]
- 33. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 34. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 35. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 36. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
As researchers and scientists dedicated to the advancement of drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of novel chemical entities are critical components of responsible laboratory practice. This guide provides a detailed protocol for the safe disposal of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, a heterocyclic compound within the pyrazolopyrimidine class. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the guidance herein is synthesized from established best practices for hazardous chemical waste management and data from structurally related compounds.
The pyrazolo[1,5-a]pyrimidine scaffold is a core component in many biologically active compounds, including those with anticancer and anti-inflammatory properties.[1][2][3] Due to their potent biological activity, it is prudent to handle all novel derivatives, such as this compound, as potentially hazardous materials.
I. Hazard Assessment and Core Principles of Disposal
Given the general toxicological profile of related pyrazolopyrimidine derivatives, it is essential to assume that this compound may be harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[4][5][6][7] Therefore, the primary principle of disposal is to prevent its release into the environment. Disposal down the sink or in regular trash is strictly prohibited.[8]
All chemical waste, including the subject compound and any contaminated materials, must be managed in accordance with federal, state, and local regulations.[9] The recommended final disposal method for this type of chemical waste is high-temperature incineration by a licensed environmental management vendor.[10][11]
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste from a laboratory setting.
A. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is recommended.[12]
B. Waste Segregation and Collection
Proper segregation of hazardous waste is crucial to prevent dangerous reactions.[8]
-
Solid Waste:
-
Collect pure this compound, and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and sturdy container.[8]
-
This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[13]
-
Chemically contaminated sharps, such as needles or broken glass, must be placed in a labeled, puncture-resistant sharps container.[14]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and sealable waste container.
-
Do not mix this waste with other incompatible waste streams, such as strong acids or bases.[14]
-
The liquid waste container must also be labeled as "Hazardous Waste" with the chemical name and approximate concentration.[13]
-
C. Container Management
-
All waste containers must be kept securely closed except when adding waste.[8][15]
-
Store waste containers in a designated, well-ventilated area, away from general laboratory traffic.
-
Utilize secondary containment for all liquid hazardous waste to mitigate spills.[8]
D. Disposal of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[9][15]
-
The first rinsate must be collected and disposed of as hazardous waste.[8] Subsequent rinsates can also be collected as hazardous waste.
-
After triple-rinsing and air-drying, the labels on the container must be completely defaced or removed before disposal in the regular laboratory glass or solid waste stream.[9]
E. Requesting Waste Pickup
-
Once a waste container is full, or if waste needs to be disposed of promptly, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[13]
-
Do not accumulate large quantities of hazardous waste in the laboratory.[8]
III. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control the Spill: If it is safe to do so, prevent the spill from spreading.
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the material to avoid creating dust.[12]
-
Collect and Dispose: Collect all spill cleanup materials and place them in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and cleaning materials. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your EHS office.
IV. Visualization of Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
Caption: Waste Collection and Disposal Workflow.
Caption: Empty Container Disposal Procedure.
V. Summary of Disposal Procedures
| Waste Type | Disposal Container | Key Procedural Steps |
| Solid Waste (Pure compound, contaminated gloves, weighing paper) | Labeled, sealed, solid hazardous waste container. | Segregate from other waste types. Keep container closed. |
| Liquid Waste (Solutions containing the compound) | Labeled, sealed, liquid hazardous waste container. | Use secondary containment. Do not mix with incompatible chemicals. |
| Chemically Contaminated Sharps (Needles, broken glass) | Labeled, puncture-resistant sharps container. | Do not overfill. |
| Empty Containers | Regular laboratory trash (after treatment). | Triple-rinse with a suitable solvent. Collect the first rinsate as hazardous waste. Deface or remove the label before disposal.[8][9][15] |
VI. Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide, researchers can ensure that this and other novel compounds are managed in a manner that minimizes risk to human health and the environment. Always consult your institution's Environmental Health and Safety office for specific guidance and requirements.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
-
HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. Business Services. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division - Lehigh University. [Link]
-
7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. ChemSynthesis. [Link]
-
Ethyl 7-hydroxy-3-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate. PubChem. [Link]
-
7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino). PubChem. [Link]
-
Pyrazolo(1,5-a)pyrimidine. PubChem. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC - NIH. [Link]
-
Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. PMC - NIH. [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]
-
Pyrazolo[1,5-a]pyrimidin-7-ol. PubChem. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. [Link]
-
Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. ACS Publications. [Link]
-
Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed. [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC - NIH. [Link]
-
Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH. [Link]
-
Disposal and destruction of diversion-risk medicine waste. Queensland Health. [Link]
-
Heterocyclic Chemistry. CEM Corporation. [Link]
-
5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone. PubChem. [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. [Link]
-
Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. NIH. [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidin-7-ol | C6H5N3O | CID 335418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone | C17H20N4O2 | CID 135401477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. health.qld.gov.au [health.qld.gov.au]
- 12. fishersci.com [fishersci.com]
- 13. business-services.miami.edu [business-services.miami.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
Navigating the Safe Handling of 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities, such as 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, a potentially potent kinase inhibitor, demands a meticulous and informed approach to personal protection. This guide provides essential, actionable intelligence for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and Triage: Understanding the Risk Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of structurally similar pyrazolo-pyrimidine compounds allows for a presumptive hazard assessment. These related compounds are often classified as toxic if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3][4] Given its likely role as a kinase inhibitor, it should be treated as a potentially cytotoxic and hazardous compound.[5][6][7]
Anticipated Hazards:
-
Acute Oral Toxicity: Similar compounds are noted to be toxic or harmful if swallowed.[1][3][4][8]
-
Skin and Eye Irritation: Direct contact may cause significant irritation.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of the powdered form can lead to respiratory discomfort.[2][3][4]
-
Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[1]
-
Cytotoxicity: As a potential kinase inhibitor, it may interfere with cellular processes and should be handled as a hazardous substance.[5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations. Remember, a task-specific hazard assessment is crucial for ensuring the highest level of safety.[9][10]
| Operation | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Lab Coat, ANSI Z87.1-compliant Safety Goggles, Particulate Respirator (N95 or higher) | To prevent inhalation of fine powders and skin/eye contact.[2][9][11] Double gloving provides additional protection against potential permeation.[9] |
| Solution Preparation and Handling | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (when handling larger volumes) | To protect against splashes of concentrated solutions which can cause serious eye damage.[11][12] |
| Cell Culture and In Vitro Assays | Nitrile Gloves, Lab Coat, Safety Glasses | To maintain sterility and protect against accidental exposure to the compound in the culture medium. |
| Waste Disposal | Nitrile Gloves, Lab Coat, Safety Goggles | To prevent contact with contaminated materials. |
Donning and Doffing PPE: A Critical Workflow
Incorrectly removing PPE can lead to contamination. Follow this workflow diligently.
Caption: Proper sequence for putting on and taking off PPE.
Operational Protocols: From Receipt to Disposal
Engineering Controls and Handling Practices
-
Chemical Fume Hood: All weighing, aliquoting, and solution preparation must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]
-
Ventilation: Ensure adequate ventilation in all areas where the compound is handled or stored.[1]
-
Avoid Dust Formation: Handle the solid compound carefully to prevent the generation of dust.[1]
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory.[1][8]
Storage
-
Location: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][13]
-
Container: Keep the container tightly closed to prevent contamination and exposure.[1][2]
-
Access: Store in a locked cabinet or an area with restricted access.[1][3]
Spill Management
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don appropriate PPE, including a respirator.
-
Contain: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the contained material into a sealed, labeled waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
Waste Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes empty containers, contaminated gloves, and other disposable labware.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Frontiers | Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models [frontiersin.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. 7-Hydroxypyrazolo[4,3-d]pyrimidine | CAS#:13877-55-9 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
